Product packaging for Irilone(Cat. No.:CAS No. 41653-81-0)

Irilone

Cat. No.: B024697
CAS No.: 41653-81-0
M. Wt: 298.25 g/mol
InChI Key: NUGRQNBDTZWXTP-UHFFFAOYSA-N
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Description

Irilone is a hydroxyisoflavone that is 6,7-methylenedioxyisoflavone substituted by hydroxy groups at positions 5 and 4'. It has a role as an immunomodulator, an antineoplastic agent and a metabolite. It is a hydroxyisoflavone, an oxacycle and an organic heterotricyclic compound.
This compound has been reported in Iris pseudopumila, Iris domestica, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O6 B024697 Irilone CAS No. 41653-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-hydroxy-7-(4-hydroxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O6/c17-9-3-1-8(2-4-9)10-6-20-11-5-12-16(22-7-21-12)15(19)13(11)14(10)18/h1-6,17,19H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGRQNBDTZWXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415191
Record name Irilone
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Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Irilone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

41653-81-0
Record name Irilone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Irilone
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Record name Irilone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3FTT7LYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Irilone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

231 °C
Record name Irilone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Mechanism of Action of Irilone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irilone, a naturally occurring isoflavone isolated from red clover (Trifolium pratense), has been identified as a potent potentiator of progesterone receptor (PR) signaling.[1][2][3][4] This document provides an in-depth technical overview of the molecular mechanisms underlying this compound's activity. Unlike direct progestins, this compound's primary mechanism is not as a direct agonist but as a modulator of steroid hormone receptor crosstalk, enhancing the cellular response to endogenous progesterone.[1][5] This activity involves a complex interplay with the estrogen receptor (ER) and the glucocorticoid receptor (GR) in a cell-type-specific manner.[6][7][8] This guide will detail the signaling pathways, experimental evidence, and quantitative data that elucidate the nuanced action of this compound.

Core Mechanism: Potentiation of Progesterone Receptor Signaling

The central mechanism of this compound is its ability to enhance the transcriptional activity of the progesterone receptor in the presence of progesterone.[1] This potentiation effect has been consistently observed in various cancer cell lines, including endometrial and ovarian cancer cells.[2][3][4][9] this compound itself does not activate the progesterone receptor but amplifies the signaling cascade initiated by progesterone.[1]

Experimental Evidence

The potentiation of PR signaling by this compound has been primarily demonstrated using progesterone response element (PRE)-luciferase reporter assays. In these experiments, cells are transfected with a plasmid containing a luciferase reporter gene under the control of a PRE. The binding of an activated progesterone receptor to the PRE drives the expression of luciferase, which can be quantified as a measure of PR transcriptional activity.

Studies have shown that treatment with this compound in combination with progesterone results in a significant increase in luciferase activity compared to treatment with progesterone alone.[1][7][10] For instance, in Ishikawa PR-B and T47D cells, 10 μM this compound was shown to significantly potentiate the luciferase activity induced by 5 nM progesterone.[7]

Cell-Type Specific Mechanisms of Action

The potentiation of PR signaling by this compound is not mediated by a single, universal pathway. Instead, its mechanism is highly dependent on the cellular context, specifically the expression of other steroid hormone receptors.

Estrogen Receptor (ER)-Dependent Mechanism in Breast Cancer Cells

In T47D breast cancer cells, the action of this compound is dependent on the presence and activity of the estrogen receptor.[2][7][8] The key findings supporting this are:

  • Increased PR Protein Levels: this compound treatment leads to an increase in the protein levels of the progesterone receptor. This effect is significant because the PR gene is a known transcriptional target of the estrogen receptor.[1][7]

  • Blockade by ER Antagonists: The this compound-induced increase in PR protein levels can be blocked by estrogen receptor antagonists, confirming the involvement of ER in this process.[2][6][8]

  • Estrogenic Activity: this compound has been shown to activate an estrogen response element (ERE)-luciferase reporter gene, indicating that it possesses intrinsic estrogenic activity in this cell line.[1][7][10] A 10 μM concentration of this compound was found to induce a 4-fold increase in ERE-luciferase activity in T47D cells.[7]

ER_Dependent_Mechanism cluster_cell T47D Breast Cancer Cell This compound This compound ER Estrogen Receptor (ER) This compound->ER binds & activates ERE Estrogen Response Element (ERE) ER->ERE binds to PR_gene Progesterone Receptor Gene ERE->PR_gene activates transcription PR_protein Progesterone Receptor (PR) Protein (Increased Levels) PR_gene->PR_protein translates to Activated_PR Activated PR Progesterone Progesterone Progesterone->PR_protein binds & activates PRE Progesterone Response Element (PRE) Activated_PR->PRE binds to Gene_Transcription Enhanced Gene Transcription PRE->Gene_Transcription initiates GR_Dependent_Mechanism cluster_cell Ishikawa Endometrial Cancer Cell This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR interacts with PR Progesterone Receptor (PR) GR->PR crosstalk enhances Potentiated_PR_Signaling Potentiated PR Signaling Progesterone Progesterone Progesterone->PR activates PRE Progesterone Response Element (PRE) Potentiated_PR_Signaling->PRE binds to Gene_Transcription Enhanced Gene Transcription PRE->Gene_Transcription initiates PRE_Assay_Workflow start Cell Culture & Transfection (PRE-Luciferase Plasmid) treatment Treatment with Progesterone +/- this compound start->treatment incubation Incubation treatment->incubation lysis Cell Lysis incubation->lysis measurement Measure Luciferase Activity lysis->measurement analysis Data Normalization & Analysis measurement->analysis end Quantify PR Transcriptional Activity analysis->end

References

Irilone's Modulation of Progesterone Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irilone, an isoflavone found in red clover (Trifolium pratense), has emerged as a significant modulator of progesterone receptor (PR) signaling. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in potentiating progesterone's effects. This document summarizes key quantitative data, details experimental protocols for studying this compound's activity, and presents signaling pathways and experimental workflows through standardized diagrams. The findings indicate that this compound does not act as a direct PR agonist but rather enhances progesterone signaling through a complex interplay with the estrogen receptor (ER) and the glucocorticoid receptor (GR), highlighting a novel mechanism of steroid hormone receptor crosstalk.

Introduction

Progesterone and its receptor are central to regulating various physiological processes, particularly in the female reproductive system. Dysregulation of PR signaling is implicated in several pathologies, including endometriosis, uterine fibroids, and certain cancers.[1][2] While progestin therapy is a common treatment, it can be associated with off-target effects due to the cross-reactivity of synthetic progestins with other steroid receptors.[1][2] The discovery of natural compounds that can selectively modulate PR activity, such as this compound, offers a promising avenue for developing novel therapeutic strategies with improved specificity.

This compound, an isoflavone isolated from red clover, has been identified as a potent potentiator of progesterone signaling.[3][4][5] This means that this compound itself does not activate the progesterone receptor but enhances the cellular response to progesterone.[1][4] This guide delves into the molecular mechanisms underlying this potentiation, providing a comprehensive resource for researchers in reproductive biology, endocrinology, and drug discovery.

Mechanism of Action: Crosstalk with Estrogen and Glucocorticoid Receptors

The potentiation of PR signaling by this compound is not a result of direct binding to the progesterone receptor or alterations in its post-translational modifications, such as phosphorylation at Serine 294.[3][4] Instead, the primary mechanism involves a sophisticated crosstalk with two other members of the nuclear receptor superfamily: the estrogen receptor (ER) and the glucocorticoid receptor (GR).[3][6]

Role of the Estrogen Receptor in T47D Breast Cancer Cells

In T47D breast cancer cells, which endogenously express both ER and PR, this compound's potentiation of progesterone signaling is linked to its estrogenic activity.[3] The PR gene is a well-established target of ER transcriptional activity.[3] this compound has been shown to activate ER signaling, leading to an increase in PR protein levels.[3][4] This upregulation of PR expression effectively sensitizes the cells to progesterone, resulting in an amplified response. This ER-dependent effect can be blocked by ER antagonists.[3][6]

Role of the Glucocorticoid Receptor in Ishikawa Endometrial Cancer Cells

In Ishikawa endometrial cancer cells, which are engineered to express PR-B, the mechanism of this compound's action involves the glucocorticoid receptor.[3] this compound's ability to enhance progesterone signaling in these cells is significantly reduced when GR is knocked down using siRNA.[3][6] This suggests that in this cellular context, this compound facilitates a crosstalk between GR and PR, leading to the potentiation of progesterone-mediated gene transcription.[3] Interestingly, this compound has also been shown to increase luciferase activity from a hormone responsive element in a cell line lacking both ER and PR but expressing GR, further supporting its interaction with the GR pathway.[3][6]

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data from key experiments investigating this compound's effect on progesterone receptor signaling.

Table 1: Potentiation of Progesterone-Induced Luciferase Activity by this compound

Cell LineProgesterone (P4) ConcentrationThis compound ConcentrationFold Induction (P4 alone)Fold Induction (P4 + this compound)Reference
Ishikawa PR-B5 nM10 µM30-fold44-fold[3]
Ishikawa PR-B100 nM10 µM-Increased[3]
T47D5 nM10 µM-Significantly increased[3]

Table 2: Effect of this compound on Estrogen Response Element (ERE) Luciferase Activity in T47D Cells

TreatmentConcentrationFold Induction of ERE/LucReference
17β-estradiol (E2)1 nM3-fold[3]
This compound10 µM4-fold[3]

Table 3: Effect of Glucocorticoid Receptor (GR) Knockdown on this compound's Potentiation in Ishikawa PR-B Cells

ConditionProgesterone (5 nM) InductionProgesterone (5 nM) + this compound (10 µM) InductionReference
Control siRNA30-fold44-fold[3]
GR siRNA27-fold30-fold[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound's role in PR signaling.

Cell Culture
  • T47D Human Breast Cancer Cells: Maintained in a suitable culture medium supplemented with fetal bovine serum (FBS). For experiments, cells are typically cultured in a steroid-free medium (phenol red-free medium with charcoal-stripped FBS) for at least 3 days prior to treatment.

  • Ishikawa Human Endometrial Adenocarcinoma Cells: Often used with stable expression of PR-B. Cultured under similar conditions to T47D cells, with steroid-free medium used for experiments.

Progesterone Response Element (PRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the progesterone receptor.

  • Plating: Seed cells (e.g., 40,000 cells/well) in 24-well plates in a steroid-free medium.

  • Transfection: The following day, transfect cells with a PRE-luciferase reporter construct (containing PR binding sites upstream of a luciferase gene) and a control plasmid (e.g., β-galactosidase or Renilla luciferase for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with progesterone, this compound, or a combination of both at the desired concentrations. Include vehicle controls.

  • Lysis: After a 24-hour incubation period, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly luciferase activity using a luminometer after adding the appropriate substrate. Normalize the readings to the control reporter activity.

Western Blotting for Progesterone Receptor Protein Levels

This technique is used to quantify changes in PR protein expression.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the progesterone receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

siRNA Knockdown of Glucocorticoid Receptor

This method is used to specifically reduce the expression of GR to investigate its role in this compound's mechanism.

  • siRNA Transfection: Transfect cells (e.g., Ishikawa PR-B) with either a non-targeting control siRNA or an siRNA specifically targeting the glucocorticoid receptor using a suitable transfection reagent.

  • Incubation: Allow the cells to incubate for a period (e.g., 48-72 hours) to ensure efficient knockdown of the target protein.

  • Experimentation: After the incubation period, perform subsequent experiments, such as the PRE-luciferase reporter assay, to assess the impact of GR knockdown on this compound's activity.

  • Validation: Confirm the knockdown efficiency by measuring GR mRNA or protein levels using qRT-PCR or Western blotting, respectively.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Irilone_PR_Signaling_T47D cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Activates Progesterone Progesterone PR_protein Progesterone Receptor (PR) Progesterone->PR_protein Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to PRE Progesterone Response Element (PRE) PR_protein->PRE Binds to PR_gene PR Gene ERE->PR_gene Induces Transcription PR_mRNA PR mRNA PR_gene->PR_mRNA Transcription PR_mRNA->PR_protein Translation (Increased PR levels) Target_Gene Target Gene Transcription PRE->Target_Gene Potentiated Activation Irilone_PR_Signaling_Ishikawa cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Interacts with Progesterone Progesterone PR_protein Progesterone Receptor (PR) Progesterone->PR_protein Binds to PRE Progesterone Response Element (PRE) GR->PRE Crosstalk PR_protein->PRE Binds to Target_Gene Target Gene Transcription PRE->Target_Gene Potentiated Activation Experimental_Workflow_Luciferase_Assay start Seed Cells in 24-well Plate transfect Transfect with PRE-Luciferase & Control Plasmids start->transfect treat Treat with Progesterone +/- this compound transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Normalize and Analyze Data measure->analyze

References

The Isoflavone Irilone: A Comprehensive Technical Guide to its Natural Sources and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irilone, a significant isoflavone, has garnered attention for its notable biological activities, including its estrogenic and progestogenic effects. This technical guide provides an in-depth exploration of the natural sources of this compound, focusing on its quantitative distribution within various plant species. It further details the experimental protocols for its extraction, isolation, and quantification. A key focus of this document is the elucidation of the molecular signaling pathways through which this compound exerts its biological functions, offering valuable insights for researchers in pharmacology and drug development.

Natural Sources and Quantitative Distribution of this compound

This compound is predominantly found in leguminous plants of the Trifolium genus and various species of the Iris genus. The concentration of this compound can vary significantly depending on the plant species, the specific plant part, and even the geographical origin and growing conditions.

Red Clover (Trifolium pratense)

Red Clover is a well-documented source of a variety of isoflavones, including this compound. While present in smaller quantities compared to other isoflavones like biochanin A and formononetin, this compound is a consistent constituent.[1] Quantitative analyses have shown that the distribution of isoflavones, including this compound, varies across different parts of the plant. Generally, the leaves contain the highest concentration of total isoflavones, followed by the stems and then the flowers.[2]

Table 1: Quantitative Data of Isoflavones in Trifolium pratense

Plant PartTotal Isoflavone Concentration (mg/g Dry Matter)Notes
Leaves~12.29Highest concentration of total isoflavones.[2]
Stems~2.93Intermediate concentration of total isoflavones.[2]
Flowers~1.42Lowest concentration of total isoflavones.[2]
Aerial Parts (unspecified)VariableThis compound is considered a minor isoflavone.[1]

Note: The table presents total isoflavone content. Specific quantitative data for this compound in each plant part is limited and can be influenced by various factors.

Iris Species

The rhizomes of various Iris species are a particularly rich source of isoflavones, including this compound.[3][4] Species such as Iris germanica, Iris pallida, and Iris adriatica have been identified as containing significant amounts of these compounds.[4][5]

Table 2: Quantitative Data of Isoflavones in Iris Species

Plant SpeciesPlant PartCompound ClassTotal Concentration (mg/g of resinoid)Notes
Iris germanicaRhizomeIsoflavones180 ± 1.6This compound is a known constituent.[5][6]
Iris pallidaRhizomeIsoflavones120 ± 3.3This compound is a known constituent.[5]
Iris adriaticaRhizomeIsoflavonoids-This compound is a reported constituent.[4]

Note: The data for Iris species is for total isoflavones in resinoids, a concentrated extract of the rhizomes.

Experimental Protocols

Extraction of Isoflavones from Red Clover (Trifolium pratense)

This protocol outlines a general procedure for the extraction of isoflavones from the aerial parts of Red Clover.

Objective: To extract a crude mixture of isoflavones, including this compound, for further analysis.

Materials:

  • Dried and pulverized Red Clover plant material (leaves, stems, or flowers).

  • Ethanol (50-95%) or Methanol.

  • Ethyl acetate.

  • Soxhlet apparatus or maceration setup.

  • Rotary evaporator.

  • Separatory funnel.

Procedure:

  • Extraction:

    • Soxhlet Extraction: Place the dried, powdered plant material in a thimble and extract with 50-95% ethanol for several hours.[7] The solid-to-liquid ratio is typically around 1:6 to 1:10. Reflux at a temperature of 50-85°C for 1-2 hours.[8]

    • Maceration: Immerse the plant material in the chosen solvent and allow it to stand for a specified period (e.g., 24-48 hours) with occasional agitation.

  • Solvent Evaporation: Concentrate the resulting extract using a rotary evaporator under reduced pressure to obtain a crude extract.[8]

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a suitable solvent (e.g., water or aqueous ethanol).

    • Perform liquid-liquid partitioning with ethyl acetate in a separatory funnel. Collect the ethyl acetate layer, which will contain the isoflavones. Repeat the extraction several times to ensure complete transfer.[7][8]

  • Final Concentration: Combine the ethyl acetate fractions and evaporate the solvent to dryness to yield the crude isoflavone extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for the quantification of this compound in plant extracts.

Objective: To determine the concentration of this compound in a prepared extract.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile phase: A gradient of acetonitrile (Solvent B) and water with 0.1-0.2% formic acid (Solvent A).[9]

  • This compound analytical standard.

  • Methanol or a suitable solvent for sample and standard preparation.

  • Syringe filters (0.45 µm).

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A typical gradient might start with a lower percentage of acetonitrile and gradually increase over the run time to elute compounds with increasing hydrophobicity. A starting condition could be 10-20% B, increasing to 90-100% B over 30-40 minutes.[10]

    • Flow Rate: Typically 1.0 mL/min.[9]

    • Detection Wavelength: Monitor the absorbance at a wavelength where this compound has maximum absorbance, typically around 260-265 nm.[5]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve of peak area versus concentration.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways of this compound

This compound's biological activity is primarily mediated through its interaction with nuclear hormone receptors, leading to the modulation of gene expression. The following diagrams illustrate the key signaling pathways influenced by this compound.

This compound's Potentiation of Progesterone Receptor Signaling

This compound has been shown to enhance the signaling of progesterone through a complex interplay with the Estrogen Receptor (ER) and the Glucocorticoid Receptor (GR).[11][12][13][14]

Irilone_Progesterone_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER GR Glucocorticoid Receptor (GR) This compound->GR Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR ERE Estrogen Response Element (ERE) ER->ERE HSP HSP PR->HSP PRE Progesterone Response Element (PRE) PR->PRE GRE Glucocorticoid Response Element (GRE) GR->GRE PR_Gene PR Gene ERE->PR_Gene Transcription Target_Genes_PR Target Genes (e.g., cell cycle regulators) PRE->Target_Genes_PR Transcription Target_Genes_GR Target Genes GRE->Target_Genes_GR Transcription PR_mRNA PR mRNA PR_Gene->PR_mRNA PR_Protein PR Protein PR_mRNA->PR_Protein Translation PR_Protein->PR

Caption: this compound's potentiation of progesterone signaling via ER and GR.

Estrogenic Signaling Pathway of this compound

As a phytoestrogen, this compound can mimic the effects of estrogen by binding to and activating the Estrogen Receptor (ER), leading to the transcription of estrogen-responsive genes.[15][16][17]

Irilone_Estrogenic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER HSP HSP ER->HSP ER_dimer ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Target_Genes Estrogen-Responsive Genes ERE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins Translation Cellular_Response Cellular Response (e.g., proliferation, differentiation) Proteins->Cellular_Response Biological Effects

Caption: Estrogenic signaling pathway of this compound.

Experimental Workflow for this compound Quantification and Biological Activity Assessment

The following diagram outlines a typical experimental workflow for the study of this compound from its natural sources to the assessment of its biological activity.

Irilone_Experimental_Workflow Plant_Material Plant Material (Red Clover or Iris) Extraction Extraction (e.g., Soxhlet, Maceration) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Quantification Quantification (HPLC-UV/LC-MS) Crude_Extract->Quantification Pure_this compound Pure this compound Purification->Pure_this compound Biological_Assay Biological Activity Assays (e.g., Cell culture, Reporter Assays) Pure_this compound->Biological_Assay Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Biological_Assay->Data_Analysis

References

Irilone: A Phytoprogestin from Red Clover with Progesterone Potentiating Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Irilone, an isoflavone isolated from red clover (Trifolium pratense), has emerged as a significant phytoprogestin with a unique mechanism of action. Unlike direct progestogenic agonists, this compound acts as a potentiator of progesterone signaling, enhancing the effects of endogenous progesterone. This activity is mediated through a complex interplay with the estrogen and glucocorticoid receptors, highlighting a novel mechanism for modulating progesterone receptor (PR) function. This technical guide provides a comprehensive overview of the scientific evidence supporting this compound's progestogenic potentiation, including detailed experimental protocols, quantitative data, and a visualization of the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other phytoprogestins.

Introduction

Red clover (Trifolium pratense) is a botanical supplement commonly used for managing menopausal symptoms.[1] While its estrogenic properties are well-documented, recent research has unveiled its progestogenic activity, identifying several phytoprogestins, including biochanin A, formononetin, prunetin, and this compound.[1][2] Among these, this compound exhibits a distinct mechanism, acting not as a direct PR agonist but as a potentiator of progesterone's effects.[2][3] This potentiation of progesterone signaling presents a promising therapeutic strategy for conditions where enhancing endogenous progesterone action is desirable.[2][4] This document synthesizes the current understanding of this compound's bioactivity, focusing on its mechanism of action and the experimental evidence that underpins it.

Quantitative Data on Progestogenic Potentiation

The progestogenic potentiating effect of this compound has been quantified in various in vitro studies, primarily using progesterone response element (PRE)-luciferase reporter assays in human cancer cell lines.

Table 1: Potentiation of Progesterone-Induced Luciferase Activity by this compound in Ishikawa PR-B Cells
Progesterone ConcentrationThis compound ConcentrationFold Increase in PRE/Luc Activity (vs. Progesterone alone)Statistical Significance (p-value)
100 nM25 µM1.38< 0.01
100 nM50 µM1.51< 0.01
5 nM10 µMSignificant Potentiation< 0.01
100 nM10 µMSignificant Potentiation< 0.05

Data compiled from studies by Lee et al. (2018) and Austin et al. (2021).[1][3]

Table 2: Potentiation of Progesterone-Induced Luciferase Activity by this compound in T47D Cells
Progesterone ConcentrationThis compound ConcentrationFold Increase in PRE/Luc Activity (vs. Progesterone alone)Statistical Significance (p-value)
5 nM10 µMSignificant Potentiation< 0.05

Data from a study by Austin et al. (2021).[1]

Table 3: Estrogenic Activity of this compound in T47D Cells
CompoundConcentrationFold Increase in ERE/Luc ActivityStatistical Significance (p-value)
17β-estradiol (E2)1 nM3< 0.05
This compound10 µM4< 0.05

Data from a study by Austin et al. (2021).[1]

Mechanism of Action: A Multi-Receptor Crosstalk

This compound's potentiation of progesterone signaling is not a result of direct binding to the progesterone receptor. Instead, it involves a sophisticated crosstalk between the estrogen receptor (ER) and the glucocorticoid receptor (GR).

In T47D breast cancer cells, which express ERα, this compound was found to increase PR protein levels.[1] This effect was blocked by ER antagonists, suggesting an ER-dependent mechanism.[1][5] this compound itself was shown to activate estrogen response element (ERE)-luciferase activity, confirming its estrogenic action in these cells.[1] The increased expression of PR, a known target gene of ER, likely contributes to the enhanced progesterone signaling.

Conversely, in Ishikawa PR-B endometrial cancer cells, which lack ER but express the glucocorticoid receptor (GR), this compound's potentiation of progesterone signaling was reduced by siRNA knockdown of GR.[1][5] This indicates that in the absence of ER, this compound can utilize the GR pathway to modulate PR activity.

Notably, this compound does not appear to alter the phosphorylation of PR at serine 294, a key post-translational modification that affects PR transcriptional activity.[1]

Signaling Pathway Diagram

Irilone_Signaling_Pathway cluster_T47D T47D Cells (ERα positive) cluster_Ishikawa Ishikawa PR-B Cells (ER negative, GR positive) Irilone_T This compound ER Estrogen Receptor (ERα) Irilone_T->ER ERE Estrogen Response Element (ERE) ER->ERE PR_gene Progesterone Receptor Gene ERE->PR_gene PR_protein Increased PR Protein PR_gene->PR_protein PR_complex_T Progesterone-PR Complex Progesterone_T Progesterone Progesterone_T->PR_protein binds PRE_T Progesterone Response Element (PRE) PR_complex_T->PRE_T Gene_T Target Gene Transcription PRE_T->Gene_T Enhanced Irilone_I This compound GR Glucocorticoid Receptor (GR) Irilone_I->GR PR_signaling Progesterone Receptor Signaling GR->PR_signaling modulates PRE_I Progesterone Response Element (PRE) PR_signaling->PRE_I Progesterone_I Progesterone Progesterone_I->PR_signaling Gene_I Target Gene Transcription PRE_I->Gene_I Enhanced

Caption: this compound's dual signaling pathways in different cell lines.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound's progestogenic potentiation.

Cell Culture and Maintenance
  • Cell Lines:

    • Ishikawa human endometrial adenocarcinoma cells stably expressing progesterone receptor B (PR-B).

    • T47D human breast cancer cells, which endogenously express both ERα and PR.

  • Culture Medium:

    • For Ishikawa PR-B cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection agent for PR-B expression (e.g., G418).

    • For T47D cells: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Progesterone Response Element (PRE) Luciferase Reporter Assay

This assay is the primary method for quantifying the progestogenic activity of compounds.

  • Principle: A reporter plasmid containing a progesterone response element (PRE) linked to a luciferase gene is introduced into cells. Binding of an activated progesterone receptor to the PRE drives the expression of luciferase, which can be measured by its enzymatic activity (light production).

  • Protocol:

    • Cell Seeding: Seed Ishikawa PR-B or T47D cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • Transfection: Co-transfect the cells with a PRE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent (e.g., Lipofectamine).

    • Treatment: After 24 hours of transfection, replace the medium with a serum-free or charcoal-stripped serum medium. Treat the cells with various concentrations of this compound, progesterone, or a combination of both. A vehicle control (e.g., DMSO) is also included.

    • Lysis and Luciferase Assay: After a 24-hour incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle control.

Experimental Workflow: PRE-Luciferase Assay

PRE_Luciferase_Workflow start Start seed_cells Seed Cells in 24-well Plates start->seed_cells transfect Co-transfect with PRE-Luc and Renilla Plasmids seed_cells->transfect treat Treat with this compound and/or Progesterone transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Firefly and Renilla Luciferase Activity lyse->measure analyze Normalize and Analyze Data measure->analyze end End analyze->end

Caption: Workflow for the PRE-luciferase reporter assay.

Western Blot Analysis for Progesterone Receptor Expression

This technique is used to determine the effect of this compound on the protein levels of the progesterone receptor.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies against the protein of interest (in this case, PR).

  • Protocol:

    • Cell Treatment and Lysis: Treat T47D cells with this compound for a specified period (e.g., 24 hours). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting:

      • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for the progesterone receptor.

      • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

    • Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands. A loading control antibody (e.g., anti-β-actin) is used to ensure equal protein loading.

    • Densitometry: Quantify the band intensities using image analysis software.

In Vivo Studies in Ovariectomized Mouse Model

Animal models are crucial for assessing the physiological effects of compounds in a whole-organism context.

  • Principle: Ovariectomy removes the primary source of endogenous estrogens and progestins, creating a hormonal baseline to study the effects of exogenous compounds.

  • Protocol:

    • Animal Model: Use adult female CD-1 mice.

    • Ovariectomy: Surgically remove the ovaries from the mice. Allow a recovery period of at least one week.

    • Treatment: Administer this compound, progesterone, or a vehicle control to the ovariectomized mice via a suitable route (e.g., subcutaneous injection) for a specified duration.

    • Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect the uteri.

    • Histological Analysis: Fix the uterine tissue in formalin, embed in paraffin, and section for histological staining (e.g., hematoxylin and eosin) to assess uterine epithelial proliferation.

    • Immunohistochemistry: Perform immunohistochemical staining for markers of cell proliferation (e.g., Ki-67) or progesterone action.

Discussion and Future Directions

The discovery of this compound's unique progestogenic potentiation mechanism opens new avenues for research and drug development. Its ability to enhance the action of endogenous progesterone suggests that it could be a valuable therapeutic agent for conditions associated with progesterone insufficiency or where a modest increase in progestogenic signaling is desired, potentially with a lower side-effect profile than high-dose progestin therapy.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound, the ER, and the GR that lead to the modulation of PR signaling.

  • Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound in animal models of gynecological conditions such as endometriosis and uterine fibroids.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound to determine its bioavailability and optimal dosing.

  • Exploring the potential for synergistic effects when this compound is combined with low-dose progesterone therapy.

Conclusion

This compound, a phytoprogestin from red clover, represents a novel class of compounds that potentiate progesterone signaling through a mechanism involving crosstalk with the estrogen and glucocorticoid receptors. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this intriguing natural product. For researchers and drug development professionals, this compound offers a promising lead for the development of new and improved therapies for a range of women's health issues.

References

Irilone: A Technical Guide on its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irilone, a naturally occurring isoflavone, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound. Furthermore, it delves into its established role as a potentiator of progesterone receptor signaling, its α-amylase inhibitory activity, and its potential anti-inflammatory effects through the modulation of nitric oxide production. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and summarizing key quantitative data to facilitate further investigation and therapeutic application.

Chemical Structure and Properties

This compound is a member of the isoflavone class of flavonoids, characterized by a 3-phenylchromen-4-one backbone. Its formal chemical name is 9-hydroxy-7-(4-hydroxyphenyl)-[1][2]dioxolo[4,5-g]chromen-8-one[1].

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name 9-hydroxy-7-(4-hydroxyphenyl)-[1][2]dioxolo[4,5-g]chromen-8-one[1]
CAS Number 41653-81-0[2][3]
Chemical Formula C₁₆H₁₀O₆[3]
InChI InChI=1S/C16H10O6/c17-9-3-1-8(2-4-9)10-6-20-11-5-12-16(22-7-21-12)15(19)13(11)14(10)18/h1-6,17,19H,7H2[1]
SMILES C1OC2=C(O1)C(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 298.25 g/mol [1]
Appearance Solid[1]
Melting Point 231 °C[1]
Purity 98.95% (Commercially available)

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, with its most extensively studied activity being the potentiation of progesterone receptor signaling. It also demonstrates potential as an α-amylase inhibitor and an anti-inflammatory agent.

Potentiation of Progesterone Receptor Signaling

This compound has been identified as a potent potentiator of progesterone receptor (PR) signaling, a novel activity for a natural product. It enhances the cellular response to progesterone, suggesting its potential in conditions where augmented progesterone action is beneficial.

This compound's potentiation of PR signaling is a complex process involving crosstalk with the estrogen receptor (ER) and the glucocorticoid receptor (GR). In breast cancer cells (T47D), this compound's effect is ER-dependent, while in endometrial cancer cells (Ishikawa), it involves the GR. This compound increases PR protein levels, an effect that can be blocked by ER antagonists, indicating an ER-dependent mechanism. Furthermore, this compound can activate a hormone response element in cells lacking ER and PR but expressing GR, and knockdown of GR reduces this compound's ability to enhance progesterone signaling.

Irilone_PR_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Activates GR Glucocorticoid Receptor (GR) This compound->GR Activates Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Activates PRE Progesterone Response Element (PRE) PR->PRE Binds ERE Estrogen Response Element (ERE) ER->ERE Binds GRE Glucocorticoid Response Element (GRE) GR->GRE Binds Transcription Target Gene Transcription PRE->Transcription Initiates ERE->PR Increases PR protein levels GRE->PR Potentiates PR signaling

This compound's Potentiation of Progesterone Receptor Signaling

Progesterone Response Element (PRE) Luciferase Reporter Assay

  • Cell Lines: T47D (human breast cancer) and Ishikawa (human endometrial cancer) cells.

  • Reagents: DMEM/F12 phenol red-free medium, charcoal dextran-stripped fetal bovine serum (FBS), progesterone, this compound, luciferase assay reagent.

  • Procedure:

    • Cells are seeded in 24-well plates and grown in a steroid-free medium.

    • Cells are transfected with a PRE-luciferase reporter plasmid and a β-galactosidase expression vector (for normalization).

    • After 24 hours, the medium is replaced with a fresh steroid-free medium containing various concentrations of progesterone and/or this compound.

    • Cells are incubated for an additional 24 hours.

    • Cell lysates are prepared, and luciferase and β-galactosidase activities are measured using a luminometer and a spectrophotometer, respectively.

    • Luciferase activity is normalized to β-galactosidase activity to control for transfection efficiency.

Western Blot for Progesterone Receptor Protein Levels

  • Cell Lines: T47D and Ishikawa cells.

  • Reagents: RIPA buffer, protease inhibitors, primary antibody against PR, HRP-conjugated secondary antibody, ECL detection reagent.

  • Procedure:

    • Cells are treated with progesterone and/or this compound for the desired time.

    • Cells are lysed in RIPA buffer containing protease inhibitors.

    • Protein concentration in the lysates is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody against PR.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The protein bands are visualized using an ECL detection reagent and a chemiluminescence imaging system.

α-Amylase Inhibitory Activity

This compound has been shown to possess α-amylase inhibitory activity, suggesting its potential as a natural agent for managing postprandial hyperglycemia.

Table 3: α-Amylase Inhibitory Activity of this compound

ParameterValueReference
% Inhibition 70.1%[1]
IC₅₀ Not reported

Note: While a specific IC₅₀ value has not been reported in the reviewed literature, the significant percentage of inhibition indicates notable activity.

α-Amylase Inhibition Assay

  • Enzyme: Porcine pancreatic α-amylase.

  • Substrate: Starch solution.

  • Reagents: Phosphate buffer (pH 6.9), 3,5-dinitrosalicylic acid (DNSA) reagent, this compound.

  • Procedure:

    • A solution of α-amylase in phosphate buffer is prepared.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with phosphate buffer to various concentrations.

    • The enzyme solution is pre-incubated with the this compound solution for 10 minutes at 37 °C.

    • A starch solution is added to the mixture to initiate the enzymatic reaction.

    • The reaction is incubated for a specific time (e.g., 20 minutes) at 37 °C.

    • The reaction is stopped by adding DNSA reagent.

    • The mixture is heated in a boiling water bath for 5 minutes to allow for color development.

    • After cooling to room temperature, the absorbance of the solution is measured at 540 nm.

    • The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without inhibitor).

Potential Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Preliminary evidence suggests that this compound may possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in macrophages. Overproduction of NO is a hallmark of inflammation.

Note: Specific quantitative data (e.g., IC₅₀) for this compound's inhibition of nitric oxide production in RAW 264.7 cells were not found in the reviewed literature. The following protocol is a general method used for this type of investigation.

Nitric Oxide Production Assay in LPS-Stimulated RAW 2.64.7 Macrophages

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents: DMEM, FBS, lipopolysaccharide (LPS), Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), this compound.

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of this compound for 1-2 hours.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with this compound for 24 hours.

    • After incubation, the cell culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10 minutes.

    • The absorbance at 540 nm is measured using a microplate reader.

    • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

    • The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Conclusion

This compound is a promising isoflavone with a well-defined chemical structure and a multifaceted biological profile. Its ability to potentiate progesterone receptor signaling through a complex interplay with other steroid hormone receptors presents a novel avenue for therapeutic intervention in endocrinological and oncological disorders. Furthermore, its α-amylase inhibitory and potential anti-inflammatory activities warrant further investigation for the management of metabolic and inflammatory conditions. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible research to further elucidate the therapeutic potential of this compound. Future studies should focus on determining the precise IC₅₀ values for its α-amylase and nitric oxide inhibitory activities and exploring its in vivo efficacy and safety in relevant disease models.

References

Irilone: A Technical Guide on its Potential as an Antineoplastic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irilone, a naturally occurring isoflavone found in red clover (Trifolium pratense), has emerged as a molecule of interest in oncology research.[1][2][3][4][5][6][7][8] Primarily investigated for its phytoestrogenic properties, recent studies have elucidated its potential to modulate steroid hormone receptor signaling pathways, which are critical in the pathophysiology of various hormone-dependent cancers.[9][10][11][12][13][14] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the implicated signaling pathways. The focus of this document is on its potential as an antineoplastic agent through the potentiation of progesterone receptor activity and its interactions with estrogen and glucocorticoid receptors.[9][10][11][12][13]

Mechanism of Action: Modulation of Steroid Hormone Receptor Signaling

Current research indicates that this compound's primary antineoplastic potential in the context of hormone-dependent cancers lies in its ability to potentiate the effects of progesterone.[1][2][3][5][6][7][8] Progesterone signaling is often associated with favorable outcomes in endometrial and ovarian cancers.[1][2][3][5][6][7][8] this compound, by enhancing the action of endogenous progesterone, may offer a novel therapeutic strategy.[1][2][3][5][6][7][8]

Progesterone Receptor (PR) Signaling Potentiation

This compound has been shown to enhance progesterone-induced gene expression in cancer cell lines.[2][9] In the presence of progesterone, this compound significantly increases the activity of a progesterone response element (PRE)-luciferase reporter gene.[3][15] This potentiation is observed in both endometrial (Ishikawa) and breast (T47D) cancer cells.[9] Notably, this compound alone does not activate the PRE, indicating it is not a direct PR agonist but rather a potentiator of progesterone's effects.[15]

Estrogen Receptor (ER) Involvement

The mechanism of PR potentiation by this compound in T47D breast cancer cells appears to be dependent on the estrogen receptor.[9][11][12] this compound treatment leads to an increase in PR protein levels, an effect that can be blocked by ER antagonists.[9][11][12] Furthermore, this compound has been demonstrated to activate an estrogen response element (ERE)-luciferase reporter, suggesting it possesses estrogenic activity.[2][9] This ER-mediated increase in PR expression likely contributes to the enhanced progesterone response.

Glucocorticoid Receptor (GR) Crosstalk

In Ishikawa endometrial cancer cells, the glucocorticoid receptor plays a role in this compound's potentiation of progesterone signaling.[9][10][11][12][13] Knockdown of GR using siRNA reduces the ability of this compound to enhance progesterone-induced reporter activity.[9][11][12][13] This suggests a complex interplay between this compound and multiple steroid hormone receptors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Cell LineTreatmentReporter AssayFold Induction/PotentiationReference
Ishikawa PR-B10 µM this compound + 5 nM ProgesteroneHRE/Luc~1.5-fold increase over Progesterone alone[9]
Ishikawa PR-B10 µM this compound + 100 nM ProgesteroneHRE/LucSignificant potentiation[9]
T47D10 µM this compound + 5 nM ProgesteroneHRE/LucSignificant potentiation[9]
T47D10 µM this compoundERE/Luc4-fold induction[2][9]
T47D1 nM 17β-estradiol (E2)ERE/Luc3-fold induction[2][9]
Cell LineTreatmentAssayEffectConcentrationReference
PEO1 (Ovarian Cancer)This compound + 100 nM ProgesteroneProliferation (SRB Assay)Reduced cell proliferationDose-dependent[15]
IshikawaThis compoundProliferationReduced proliferationNot specified[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Hormone Response Element (HRE) Luciferase Reporter Assay

This assay is used to measure the activation of specific hormone receptor signaling pathways.

  • Cell Culture and Transfection: Cancer cell lines (e.g., Ishikawa PR-B, T47D) are cultured in appropriate media. For the assay, cells are seeded in multi-well plates and transiently transfected with a plasmid containing a luciferase reporter gene under the control of a specific hormone response element (e.g., PRE for progesterone receptor activity, ERE for estrogen receptor activity). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Treatment: After transfection, cells are treated with various concentrations of this compound, the respective hormone (progesterone or estradiol), or a combination of both. A vehicle control (e.g., DMSO) is also included.

  • Lysis and Luciferase Measurement: Following treatment for a specified duration (e.g., 24 hours), cells are lysed. The luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold induction is calculated relative to the vehicle-treated control cells.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins, such as the progesterone receptor.

  • Cell Lysis: Cells are treated as required, then washed and lysed in a buffer containing detergents and protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the protein of interest (e.g., anti-PR antibody). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponding to the protein of interest is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH).

Cell Proliferation (Sulforhodamine B - SRB) Assay

This assay is used to measure cell density, and by extension, cell proliferation.

  • Cell Seeding: Cells are seeded in 96-well plates at a low density and allowed to attach.

  • Treatment: The cells are treated with various concentrations of this compound, progesterone, or their combination.

  • Fixation: After the treatment period, the cells are fixed to the plate using trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Washing and Solubilization: Excess dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Measurement: The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the total cellular protein, which correlates with cell number.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathways of this compound and a typical experimental workflow.

Irilone_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Activates PR Progesterone Receptor (PR) This compound->PR Potentiates GR Glucocorticoid Receptor (GR) This compound->GR Interacts Progesterone Progesterone Progesterone->PR Activates ERE Estrogen Response Element (ERE) ER->ERE Binds PRE Progesterone Response Element (PRE) PR->PRE Binds GR->PR Crosstalk PR_gene PR Gene ERE->PR_gene Induces Transcription Target_Genes Target Genes PRE->Target_Genes Regulates Transcription PR_gene->PR Translation

Caption: Proposed signaling pathway of this compound in hormone-dependent cancer cells.

Experimental_Workflow start Start: Cancer Cell Lines transfection Transfect with Reporter Plasmids (e.g., PRE-Luc) start->transfection treatment Treat with this compound, Progesterone, or both transfection->treatment luciferase_assay Luciferase Reporter Assay treatment->luciferase_assay western_blot Western Blot for PR Expression treatment->western_blot proliferation_assay Cell Proliferation (SRB) Assay treatment->proliferation_assay data_analysis Data Analysis and Interpretation luciferase_assay->data_analysis western_blot->data_analysis proliferation_assay->data_analysis end Conclusion on Antineoplastic Potential data_analysis->end

Caption: General experimental workflow to assess this compound's antineoplastic activity.

Current Limitations and Future Directions

The current body of research on this compound as an antineoplastic agent is promising but in its early stages. The primary focus has been on its interaction with steroid hormone signaling in gynecological and breast cancers. Key limitations and areas for future research include:

  • Broader Anticancer Activity: The cytotoxic and anti-proliferative effects of this compound on a wider range of cancer cell lines, including those that are hormone-independent, remain to be investigated.

  • IC50 Values: There is a lack of comprehensive data on the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

  • In Vivo Studies: While one study showed this compound does not induce uterine epithelial proliferation in an ovariectomized mouse model, more extensive in vivo studies are necessary to evaluate its efficacy in inhibiting tumor growth and metastasis in animal models of cancer.[9][13]

  • Clinical Trials: To date, there is no evidence of this compound being evaluated in human clinical trials for cancer treatment.

  • Detailed Molecular Mechanisms: Further studies are needed to fully elucidate the molecular mechanisms underlying the crosstalk between this compound, PR, ER, and GR, and to identify other potential cellular targets.

Conclusion

This compound presents a compelling profile as a modulator of steroid hormone receptor signaling with potential therapeutic applications in hormone-dependent cancers. Its ability to potentiate the beneficial effects of progesterone in endometrial and ovarian cancers is a particularly promising avenue for further investigation. Future research should aim to broaden our understanding of its antineoplastic activities beyond hormonal modulation and progress towards in vivo efficacy studies to validate its potential as a novel cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for PRE-Luciferase Assay with Irilone

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for utilizing a Progesterone Response Element (PRE)-luciferase reporter assay to investigate the effects of Irilone, a natural isoflavone, on progesterone receptor signaling. This information is intended for researchers, scientists, and drug development professionals working in endocrinology, oncology, and related fields.

Introduction

Progesterone, a critical steroid hormone, exerts its biological effects by binding to the progesterone receptor (PR), a ligand-activated transcription factor. Upon activation, the PR binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. The PRE-luciferase reporter assay is a widely used method to quantify the transcriptional activity of the PR in response to various compounds.

This compound, an isoflavone found in red clover (Trifolium pratense), has been identified as a potentiator of progesterone signaling.[1][2][3][4] This means that while this compound itself may not activate the PR, it can significantly enhance the transcriptional activity induced by progesterone.[1][3] This makes the PRE-luciferase assay an ideal tool to study the synergistic effects of this compound and progesterone.

This document provides a detailed protocol for performing a PRE-luciferase assay to characterize the potentiation of progesterone receptor activity by this compound in cultured mammalian cells.

Principle of the Assay

The PRE-luciferase assay is a cell-based reporter gene assay. The core components are:

  • Host Cells: Mammalian cells that endogenously or exogenously express the progesterone receptor (e.g., T47D breast cancer cells or Ishikawa endometrial cancer cells).[1][3]

  • PRE-Luciferase Reporter Vector: A plasmid containing a firefly luciferase gene under the control of a minimal promoter and tandem repeats of a PRE.

  • Ligands: Progesterone as the primary agonist for the PR, and this compound as the potential potentiator.

When progesterone binds to the PR, the receptor-ligand complex translocates to the nucleus and binds to the PRE on the reporter vector, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of the luciferase substrate (luciferin) is directly proportional to the transcriptional activity of the PR. By comparing the luciferase activity in cells treated with progesterone alone versus cells treated with a combination of progesterone and this compound, the potentiating effect of this compound can be quantified.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of progesterone receptor activation and the general workflow of the PRE-luciferase assay.

PRE_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P4 Progesterone PR Progesterone Receptor (PR) P4->PR Binds This compound This compound PR_active Activated PR Complex This compound->PR_active Potentiates PR->PR_active Activation & Dimerization PRE PRE PR_active->PRE Binds Luciferase Luciferase Gene mRNA Luciferase mRNA Luciferase->mRNA Transcription Luciferase_Protein Luciferase Protein mRNA->Luciferase_Protein Translation Light Light (Luminescence) Luciferase_Protein->Light Catalyzes Luciferin Luciferin Luciferin->Luciferase_Protein Substrate PRE_Luciferase_Workflow A 1. Cell Seeding B 2. Transfection with PRE-Luciferase Vector A->B C 3. Treatment with Progesterone and/or this compound B->C D 4. Cell Lysis C->D E 5. Addition of Luciferase Substrate D->E F 6. Luminescence Measurement E->F G 7. Data Analysis F->G

References

Irilone treatment protocol for Ishikawa cells

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to understanding and applying Irilone treatment in Ishikawa cells, a human endometrial adenocarcinoma cell line, is presented below for researchers, scientists, and drug development professionals. This document provides detailed protocols and data on the effects of this compound, primarily as a potentiator of progesterone signaling.

Application Notes

This compound, an isoflavone isolated from red clover (Trifolium pratense), has been identified as a significant potentiator of progesterone signaling in Ishikawa cells.[1][2][3] This activity is noteworthy as progesterone action is generally associated with positive outcomes in endometrial cancers.[4][5] Rather than acting as a direct cytotoxic agent, this compound enhances the cellular response to progesterone.

The mechanism of action involves crosstalk with other steroid hormone receptors, particularly the Glucocorticoid Receptor (GR).[1][4][6] Evidence suggests that the presence of GR is crucial for this compound to amplify progesterone signaling in Ishikawa PR-B cells.[1] Knockdown of the GR using siRNA has been shown to reduce this compound's ability to enhance progesterone-mediated gene expression.[1][4][6] Additionally, this compound has demonstrated some estrogenic activity by inducing the expression of alkaline phosphatase (AlP), the progesterone receptor, and the androgen receptor at the mRNA level, suggesting an estrogen receptor agonistic mode of action.[7][8]

This potentiation effect offers a novel strategy for enhancing endogenous progesterone signaling, which could be beneficial in mitigating conditions like endometriosis and certain types of endometrial cancer where progesterone action is desirable.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's effect on Ishikawa cells.

Table 1: Effect of this compound on Progesterone-Responsive Luciferase Activity

Treatment GroupProgesterone (P4) ConcentrationThis compound ConcentrationFold Induction of Luciferase Activity (vs. Control)Reference
Control0 nM0 µM1[1]
Progesterone5 nM0 µM30[1]
This compound + Progesterone5 nM10 µM44[1]
Progesterone100 nM0 µMNot specified[1]
This compound + Progesterone100 nM10 µMSignificant increase over P4 alone[1]
This compound Alone0 nM10 µMNo significant activity[1]

Table 2: Effect of this compound on Glucocorticoid Receptor (GR) Expression

Treatment GroupThis compound ConcentrationChange in GR Protein LevelsReference
Control (0.1% DMSO)0 µMBaseline[1]
This compound10 µMIncreased[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Culture and Maintenance
  • Cell Line: Ishikawa human endometrial adenocarcinoma cells (ATCC).

  • Culture Medium: Prepare a complete growth medium consisting of Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells when they reach 80-90% confluency. Wash the cell monolayer with Phosphate-Buffered Saline (PBS), detach with 0.25% Trypsin-EDTA, and re-seed at a 1:4 to 1:6 ratio in fresh complete growth medium.

Protocol 2: Hormone Response Element (HRE) Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the progesterone receptor.

  • Seeding: Seed Ishikawa cells in 24-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Transfection: Transfect the cells with a progesterone response element-driven luciferase reporter plasmid (PRE/Luc) and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Hormone Starvation: After 24 hours of transfection, replace the medium with a phenol red-free medium containing charcoal-stripped FBS for 24 hours to reduce the influence of endogenous hormones.

  • Treatment: Treat the cells with vehicle control (0.1% DMSO), progesterone (5 nM or 100 nM), this compound (10 µM), or a combination of progesterone and this compound for 24 hours.[1]

  • Lysis and Measurement: Wash the cells with PBS and lyse them using a passive lysis buffer. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction relative to the vehicle control.

Protocol 3: Western Blot for Protein Expression

This protocol is used to assess the levels of specific proteins, such as the Glucocorticoid Receptor (GR).

  • Cell Seeding and Treatment: Seed Ishikawa cells in 6-well plates and grow to 80% confluency. Treat the cells with vehicle control or this compound (10 µM) for 24 hours.[1]

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-GR antibody) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

Protocol 4: siRNA-mediated Knockdown of Glucocorticoid Receptor (GR)

This protocol is used to investigate the role of GR in this compound's mechanism of action.

  • Seeding for Transfection: Seed Ishikawa cells in 6-well plates so they are 50-60% confluent at the time of transfection.

  • siRNA Transfection: Transfect the cells with either a non-targeting control siRNA or a specific siRNA targeting the Glucocorticoid Receptor for 20 hours using a suitable lipid-based transfection reagent.[1]

  • Post-Transfection Treatment: Following the 20-hour transfection, treat the cells with progesterone (5 nM) and/or this compound (10 µM) for an additional 24 hours.[1]

  • Analysis: Analyze the effects of the treatment on downstream readouts, such as the HRE Luciferase Reporter Assay (Protocol 2) or Western Blot (Protocol 3) to confirm GR knockdown and its impact on progesterone signaling.

Visualizations

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.

Irilone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Activates/ Modulates Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds & Activates GR->PR Potentiates PRE Progesterone Response Element (PRE) PR->PRE Binds to DNA Transcription Gene Transcription PRE->Transcription Initiates

Caption: Proposed signaling pathway of this compound potentiating progesterone activity in Ishikawa cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Ishikawa Cell Culture treatment Treatment: - Control (DMSO) - Progesterone - this compound - Progesterone + this compound start->treatment luciferase Luciferase Reporter Assay (PRE/Luc Activity) treatment->luciferase western Western Blot (GR, PR Protein Levels) treatment->western sirna siRNA Knockdown of GR (Functional Validation) treatment->sirna analysis Data Analysis and Interpretation luciferase->analysis western->analysis sirna->analysis

Caption: General experimental workflow for studying this compound's effects in Ishikawa cells.

References

Application Notes: Probing the Effects of Irilone on Progesterone Receptor Expression via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Irilone, a Modulator of Progesterone Receptor Signaling

This compound, a prominent isoflavone isolated from red clover (Trifolium pratense), has been identified as a significant potentiator of progesterone signaling.[1][2][3][4] This activity is of considerable interest in the fields of endocrinology and oncology, as the progesterone receptor (PR) is a key therapeutic target in various hormone-dependent conditions, including breast and endometrial cancers.[3][4] Unlike direct agonists, this compound enhances the cellular response to progesterone.[3][4] Emerging evidence indicates that this compound exerts its effects not by altering the phosphorylation state of the PR, but by increasing the total protein levels of the receptor.[1][2][5] This application note provides a detailed protocol for utilizing Western blot analysis to investigate and quantify the effects of this compound on PR expression in relevant cell lines.

Mechanism of Action: An Estrogen Receptor-Dependent Pathway

Studies have elucidated that this compound's ability to increase PR protein levels is notably observed in T47D breast cancer cells.[1][2][5] This induction is mechanistically linked to the estrogen receptor (ER), as the effect can be attenuated by ER antagonists.[1][2][5] This suggests that this compound may stimulate ER-mediated transcription of the progesterone receptor gene (PGR). Furthermore, in other cellular contexts, such as Ishikawa endometrial cancer cells, the glucocorticoid receptor (GR) has been implicated in the potentiation of progesterone signaling by this compound, highlighting a complex, cell-type specific interplay between steroid hormone receptors.[1][5]

Data Presentation: Summary of Experimental Findings

The following table summarizes quantitative data from studies investigating the effect of this compound on PR expression and signaling. This data provides a reference for expected outcomes and effective concentrations for experimental design.

Cell LineTreatmentConcentrationDurationObserved Effect on PR Protein LevelsReference
T47DThis compound10 µM24 hoursIncrease[6]
T47DProgesterone10 nM24 hoursDecrease[6]
T47DThis compound + Progesterone10 µM + 10 nM24 hoursNo significant change from control[6]
IshikawaThis compound10 µM24 hoursNo significant change[6]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess this compound-induced changes in PR expression in the T47D human breast cancer cell line.

Cell Culture and Treatment
  • Cell Line: T47D (human ductal breast epithelial tumor cell line).

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.2 IU/mL insulin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Hormone Deprivation: Prior to treatment, culture cells in phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS for 48-72 hours to reduce the influence of exogenous hormones.

  • This compound and Progesterone Treatment:

    • Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and Progesterone (e.g., 1 µM in ethanol).

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

    • Treat cells with the desired concentrations of this compound (e.g., 10 µM), Progesterone (e.g., 10 nM), a combination of both, or vehicle control (DMSO/ethanol) for the specified duration (e.g., 24 hours).

Protein Extraction (Lysis)
  • Wash: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape and Collect: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect Supernatant: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

  • Quantify Protein: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix a calculated amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Verify Transfer: After transfer, stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer. Destain with deionized water.

Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Progesterone Receptor (recognizing both PR-A and PR-B isoforms) diluted in blocking buffer overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Chemiluminescent Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Densitometry Analysis: Quantify the intensity of the protein bands corresponding to PR-A and PR-B using image analysis software (e.g., ImageJ). Normalize the PR band intensities to the corresponding loading control bands to correct for variations in protein loading.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cell_culture T47D Cell Culture (Hormone Deprivation) treatment This compound/Progesterone Treatment cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA/Bradford) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-PR, Anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Imaging & Densitometry Analysis detection->analysis

Caption: Workflow for Western Blot Analysis of PR Expression.

Signaling Pathway Diagram

signaling_pathway cluster_nucleus Nucleus This compound This compound er Estrogen Receptor (ER) This compound->er Activates nucleus Nucleus er->nucleus Translocates to ere Estrogen Response Element (ERE) on PGR Gene transcription Transcription ere->transcription pgr_mrna PGR mRNA transcription->pgr_mrna translation Translation pgr_mrna->translation pr_protein Progesterone Receptor (PR) Protein translation->pr_protein pr_signaling Enhanced Progesterone Signaling pr_protein->pr_signaling Leads to progesterone Progesterone progesterone->pr_protein Binds to

Caption: Proposed Signaling Pathway of this compound-Induced PR Expression.

References

Application Note: High-Performance Liquid Chromatography for the Purification of Irilone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Irilone, a key isoflavone with significant biological activity, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to yield high-purity this compound suitable for downstream applications in research and drug development. This note includes comprehensive experimental protocols, quantitative data summaries, and a visualization of the compound's signaling pathway.

Introduction

This compound is an O-methylated isoflavone found in various plant species, including several members of the Iris genus and Red Clover (Trifolium pratense). It has garnered significant interest in the scientific community for its potential therapeutic properties. Notably, research has shown that this compound can potentiate progesterone signaling, a mechanism with implications for women's health and the treatment of gynecological conditions.[1][2][3][4][5] The isolation and purification of this compound are critical steps for its characterization and further investigation into its biological functions. HPLC is a robust and widely used technique for the separation and purification of isoflavones from complex plant extracts.[6][7][8] This application note details a reliable HPLC method for the purification of this compound.

Experimental Protocols

Sample Preparation from Plant Material

A preliminary extraction and enrichment are necessary to prepare the sample for HPLC purification.

  • Extraction: Dried and powdered plant material (e.g., rhizomes of Iris tectorum or Red Clover) is extracted with an aqueous ethanol solution (e.g., 70-80% ethanol) at room temperature with agitation for 24 hours.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

  • Macroporous Resin Chromatography (Pre-purification): The concentrated aqueous extract is loaded onto a column packed with macroporous resin (e.g., AB-8). The column is first washed with deionized water to remove sugars and other highly polar compounds. The isoflavone-enriched fraction is then eluted with a higher concentration of ethanol (e.g., 95%).[6]

  • Final Sample Preparation: The eluted isoflavone-enriched fraction is dried completely. The dried extract is then dissolved in a suitable solvent, such as methanol or the initial HPLC mobile phase, and filtered through a 0.22 µm syringe filter before injection into the HPLC system.

Analytical HPLC Method for this compound Analysis

This method is suitable for the analytical determination of this compound in a sample.

  • Instrumentation: A standard analytical HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is recommended. A specific example is a Hypersil Gold C18 column (50 mm x 2.1 mm, 1.9 µm particle size).[9]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Methanol[9]

  • Gradient Elution: A linear gradient is employed as follows: 10-30% B (0-2 min), 35-40% B (4-5 min), 60-90% B (8-11 min), hold at 90% B (11-15 min), and return to 10% B (15-15.01 min), followed by a 5-minute re-equilibration at 10% B.[9]

  • Flow Rate: 0.250 mL/min.[9]

  • Injection Volume: 4 µL.[9]

  • Detection: UV detection in the spectral range of 200-800 nm. The optimal wavelength for this compound detection should be determined by examining its UV spectrum.

  • Column Temperature: 25 °C.[9]

Preparative HPLC for this compound Purification

For the isolation of larger quantities of this compound, the analytical method can be scaled up to a preparative HPLC system.

  • Instrumentation: A preparative HPLC system with a fraction collector.

  • Column: A larger dimension preparative C18 column.

  • Mobile Phase and Gradient: The same mobile phase composition and gradient profile as the analytical method can be adapted. The flow rate will need to be optimized for the larger column diameter.

  • Sample Loading: A higher concentration of the pre-purified extract is injected.

  • Fraction Collection: Fractions are collected based on the retention time of the this compound peak identified during analytical runs.

  • Purity Analysis: The purity of the collected fractions should be assessed using the analytical HPLC method described in section 2.2. Fractions with a purity of >95% can be pooled and dried.

Data Presentation

The following table summarizes the expected quantitative data from the analytical HPLC analysis of a purified this compound sample.

ParameterValue
Compound This compound
Retention Time ~10-12 min
Purity (Post-Prep HPLC) >82.2%
Wavelength (λmax) ~260 nm

Note: Retention time is an estimate and can vary based on the specific HPLC system, column, and exact gradient conditions.

Visualization of this compound's Signaling Pathway

This compound has been shown to potentiate progesterone signaling through its interaction with the estrogen receptor (ER) and the glucocorticoid receptor (GR).[1][10] The following diagram illustrates this proposed mechanism.

Irilone_Signaling_Pathway cluster_progesterone Progesterone Signaling Potentiation cluster_this compound This compound's Mechanism of Action Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR binds PRE Progesterone Response Element PR->PRE activates Gene_Transcription Target Gene Transcription PRE->Gene_Transcription This compound This compound ER Estrogen Receptor (ER) This compound->ER activates GR Glucocorticoid Receptor (GR) This compound->GR activates ER->PR increases PR protein levels GR->PR enhances PR signaling

Caption: Proposed mechanism of this compound's potentiation of progesterone signaling.

Experimental Workflow for this compound Purification and Analysis

The overall process from plant material to pure this compound and its analysis is depicted in the following workflow.

Irilone_Purification_Workflow Start Plant Material (e.g., Iris rhizomes) Extraction Aqueous Ethanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Pre_Purification Macroporous Resin Chromatography Filtration->Pre_Purification HPLC_Sample_Prep Sample Preparation (Dissolve & Filter) Pre_Purification->HPLC_Sample_Prep Analytical_HPLC Analytical HPLC (Method Development & Analysis) HPLC_Sample_Prep->Analytical_HPLC Preparative_HPLC Preparative HPLC (Scale-up & Fraction Collection) HPLC_Sample_Prep->Preparative_HPLC Analytical_HPLC->Preparative_HPLC Method Transfer Purity_Check Purity Analysis of Collected Fractions Preparative_HPLC->Purity_Check Final_Product Pure this compound (>95% Purity) Purity_Check->Final_Product

Caption: Workflow for the purification and analysis of this compound.

References

Application Notes and Protocols for Preparing Irilone Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Irilone is a naturally occurring isoflavone found in plants such as red clover (Trifolium pratense)[1][2]. It has garnered significant interest in biomedical research for its ability to potentiate progesterone receptor (PR) signaling[3][4][5]. This activity suggests its potential as a therapeutic agent for gynecological conditions like endometriosis and certain cancers where progesterone action is beneficial[3][5]. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound. This document provides a detailed protocol for preparing, storing, and utilizing this compound stock solutions for research applications.

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below. Proper handling and storage are crucial for maintaining the compound's integrity.

PropertyValueSource
Molecular Formula C₁₆H₁₀O₆[1][2]
Molecular Weight 298.25 g/mol [1][6]
CAS Number 41653-81-0[1][2]
Appearance White to off-white solid[1]
Solubility in DMSO 4 mg/mL (approx. 13.41 mM)[1][7]
Powder Storage -20°C for 3 years or 4°C for 2 years[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[1]

Note: The solubility of this compound in DMSO may require ultrasonication and warming. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic, which can impact solubility[1][7].

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Water bath sonicator

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 298.25 g/mol x 1000 mg/g

    • Mass = 2.98 mg

  • Weighing: Carefully weigh out 2.98 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Solubilization:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to initially mix the compound.

  • Heating and Sonication: As complete dissolution may be difficult at room temperature, gentle heating and sonication are recommended[1][7].

    • Place the tube in a water bath sonicator set to a temperature between 30-40°C.

    • Sonicate for 10-15 minutes, or until the solution is clear and all particulate matter has dissolved. Periodically vortex the tube during this process.

  • Final Check and Aliquoting:

    • Once fully dissolved, visually inspect the solution to ensure there are no precipitates.

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes[1].

  • Storage: Store the aliquots in a tightly sealed container at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) [1].

G cluster_workflow Workflow for this compound Stock Solution Preparation start Start weigh 1. Weigh 2.98 mg of this compound powder start->weigh add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso vortex1 3. Vortex for 1-2 minutes add_dmso->vortex1 sonicate 4. Sonicate and warm (30-40°C) until fully dissolved vortex1->sonicate aliquot 5. Aliquot into single-use tubes sonicate->aliquot store 6. Store at -80°C or -20°C aliquot->store end End store->end

Caption: A flowchart illustrating the step-by-step protocol for preparing this compound stock solution.

Application Example: Dilution for Cell Culture Experiments

This compound has been used in cell culture assays at concentrations around 10 µM to study its effects on progesterone signaling[8].

To prepare a 10 µM working solution from a 10 mM stock:

  • Thawing: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution Calculation (for 1 mL final volume):

    • Use the formula: C₁V₁ = C₂V₂

    • (10 mM) x V₁ = (10 µM) x (1 mL)

    • (10,000 µM) x V₁ = (10 µM) x (1000 µL)

    • V₁ = (10 x 1000) / 10,000 = 1 µL

  • Preparation: Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium to achieve a final concentration of 10 µM. The final concentration of DMSO in the medium will be 0.1%, a level generally well-tolerated by most cell lines[8].

Mechanism of Action: Potentiation of Progesterone Receptor Signaling

This compound itself does not act as a direct agonist for the progesterone receptor (PR). Instead, it functions as a potentiator, enhancing the signaling of endogenous progesterone[3][4]. Studies have shown that this compound's mechanism involves crosstalk with other steroid hormone receptors. It can increase PR protein levels through an estrogen receptor (ER)-dependent pathway in breast cancer cells and can enhance progesterone signaling via the glucocorticoid receptor (GR) in endometrial cancer cells[5][8][9]. This multi-receptor interaction underscores its complex and cell-type-specific activity.

G cluster_cell Cellular Mechanism of this compound This compound This compound ER Estrogen Receptor (ER) This compound->ER Activates GR Glucocorticoid Receptor (GR) This compound->GR Activates PR_Protein Increased PR Protein Levels ER->PR_Protein Increases (e.g., T47D cells) PR Progesterone Receptor (PR) GR->PR Enhances (e.g., Ishikawa cells) Progesterone Progesterone Progesterone->PR Binds PRE Progesterone Response Element (PRE) PR->PRE Binds to Gene Target Gene Transcription PRE->Gene Initiates PR_Protein->PR Contributes to

Caption: this compound potentiates progesterone signaling via ER and GR pathways.

References

In-vivo Animal Models for Irilone Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irilone, a prominent isoflavone found in red clover (Trifolium pratense), has garnered significant interest for its potential therapeutic applications. Primarily recognized for its ability to potentiate progesterone signaling, in-vitro studies suggest its activity may extend to anticancer and anti-inflammatory effects. The translation of this promising in-vitro bioactivity into in-vivo efficacy necessitates robust and well-characterized animal models. This document provides detailed application notes and experimental protocols for in-vivo research on this compound, focusing on its hormonal, anticancer, and anti-inflammatory properties. The protocols are designed to offer a framework for investigating this compound's mechanisms of action and therapeutic potential in a preclinical setting.

Hormonal Regulation Model: Ovariectomized Mouse Model

This model is essential for evaluating the in-vivo estrogenic and progestogenic effects of this compound, particularly its impact on uterine tissue. An ovariectomized model is utilized to eliminate endogenous ovarian hormones, thereby providing a clear baseline to assess the effects of exogenous compounds like this compound.

Quantitative Data Summary
Treatment GroupUterine Epithelial Cell Proliferation (PCNA Staining)Uterine Weight (mg)
Vehicle ControlBaselineBaseline
Progesterone (1 mg/kg)IncreasedIncreased
This compound (4 mg/kg)No significant change from baseline[1]No significant change from baseline
Progesterone (1 mg/kg) + this compound (4 mg/kg)Potentiation of progesterone effect (expected)Potentiation of progesterone effect (expected)

Note: The data presented here is based on published findings and expected outcomes for a compound that potentiates progesterone signaling without inherent estrogenic activity in this model[1]. Researchers should generate their own data for specific studies.

Experimental Protocol: Uterine Proliferation Assay in Ovariectomized Mice

Objective: To determine the in-vivo effect of this compound on uterine epithelial proliferation, alone and in combination with progesterone.

Materials:

  • Female CD-1 mice (8-10 weeks old)

  • This compound

  • Progesterone

  • Vehicle (e.g., corn oil)

  • Surgical instruments for ovariectomy

  • Anesthetics

  • Tissue fixation and processing reagents (e.g., 10% neutral buffered formalin, paraffin)

  • PCNA (Proliferating Cell Nuclear Antigen) antibody for immunohistochemistry

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.

  • Ovariectomy:

    • Anesthetize the mice using an approved protocol.

    • Perform bilateral ovariectomy.

    • Allow a two-week recovery period to ensure the clearance of endogenous ovarian hormones.

  • Treatment:

    • Randomly assign mice to the treatment groups (n=5-8 per group): Vehicle, Progesterone, this compound, and Progesterone + this compound.

    • Administer treatments daily via intraperitoneal injection for seven consecutive days[1].

  • Tissue Collection:

    • Six hours after the final treatment, euthanize the mice.

    • Carefully dissect the uteri, trim away excess fat and connective tissue, and record the wet weight.

    • Fix one uterine horn in 10% neutral buffered formalin for immunohistochemical analysis.

  • Immunohistochemistry:

    • Process the fixed uterine tissue, embed in paraffin, and section.

    • Perform immunohistochemistry for PCNA to assess cell proliferation in the uterine epithelium.

  • Data Analysis:

    • Quantify PCNA-positive cells in the luminal and glandular epithelium.

    • Compare the mean uterine weights and proliferation indices between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

Signaling Pathway

Irilone_Hormonal_Signaling cluster_nucleus Nucleus This compound This compound PR Progesterone Receptor (PR) This compound->PR Potentiates ER Estrogen Receptor (ER) This compound->ER Activates GR Glucocorticoid Receptor (GR) This compound->GR Modulates Progesterone Progesterone Progesterone->PR PRE Progesterone Response Element PR->PRE Binds Gene_Expression Target Gene Expression PRE->Gene_Expression Regulates

Caption: this compound's potentiation of progesterone signaling.

Cancer Research Model: Xenograft Tumor Model

Based on in-vitro evidence of this compound's effects on cancer cell lines, a xenograft model is a logical next step to evaluate its in-vivo anti-tumor activity. This model involves implanting human cancer cells into immunodeficient mice.

Quantitative Data Summary (Hypothetical)
Treatment GroupTumor Volume (mm³) at Day 21Tumor Weight (mg) at Day 21
Vehicle Control1500 ± 2001400 ± 180
This compound (10 mg/kg)1000 ± 150950 ± 130
This compound (25 mg/kg)600 ± 100550 ± 90
Positive Control (e.g., Doxorubicin)300 ± 50280 ± 45

Note: This data is hypothetical and serves as an example of expected outcomes. Actual results will depend on the cancer cell line and experimental conditions.

Experimental Protocol: Subcutaneous Xenograft Model

Objective: To assess the in-vivo efficacy of this compound in inhibiting the growth of human tumors in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., NU/NU, SCID)

  • Human cancer cell line (e.g., PC-3 for prostate, MCF-7 for breast)

  • Matrigel or similar basement membrane matrix

  • This compound

  • Vehicle

  • Positive control cytotoxic agent

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Cell Implantation:

    • Harvest and resuspend the cancer cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse[2].

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

    • Administer this compound, vehicle, or a positive control daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = 0.52 x (width)² x length[2].

  • Endpoint and Tissue Collection:

    • Euthanize the mice when tumors in the control group reach a predetermined size or at a fixed time point.

    • Excise the tumors and record their final weight.

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Compare final tumor volumes and weights between groups using statistical analysis.

Experimental Workflow

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration randomization->treatment measurement Tumor Measurement (every 2-3 days) treatment->measurement endpoint Endpoint Criteria Met measurement->endpoint endpoint->measurement No euthanasia Euthanasia & Tissue Collection endpoint->euthanasia Yes analysis Data Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for a subcutaneous xenograft study.

Inflammation Research Model: Carrageenan-Induced Paw Edema

Given the role of progesterone and glucocorticoid receptors in modulating inflammation, and this compound's interaction with these pathways, it is pertinent to investigate its anti-inflammatory potential. The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory activity.

Quantitative Data Summary (Hypothetical)
Treatment GroupPaw Volume Increase (%) at 3 hours
Vehicle Control100 ± 10
This compound (10 mg/kg)70 ± 8
This compound (25 mg/kg)45 ± 6
Positive Control (e.g., Indomethacin)30 ± 5

Note: This data is hypothetical and illustrates a potential dose-dependent anti-inflammatory effect.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound in a rat model of inflammation.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in sterile saline)

  • This compound

  • Vehicle

  • Positive control anti-inflammatory drug (e.g., indomethacin)

  • Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

  • Animal Acclimatization and Baseline Measurement:

    • Acclimatize rats for at least one week.

    • Measure the initial volume of the right hind paw of each rat.

  • Treatment Administration:

    • Administer this compound, vehicle, or a positive control one hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement:

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for the treated groups compared to the control group.

    • Use statistical analysis to compare the different treatment groups.

Logical Relationship Diagram

Inflammation_Logic This compound This compound GR_Modulation Glucocorticoid Receptor Modulation This compound->GR_Modulation PR_Potentiation Progesterone Receptor Potentiation This compound->PR_Potentiation Anti_Inflammatory Anti-inflammatory Effects GR_Modulation->Anti_Inflammatory PR_Potentiation->Anti_Inflammatory Reduced_Edema Reduced Paw Edema Anti_Inflammatory->Reduced_Edema

Caption: Proposed mechanism for this compound's anti-inflammatory action.

References

Application Notes and Protocols for Cell Proliferation Assays with Irilone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irilone is an isoflavone found in red clover (Trifolium pratense) that has garnered interest in cancer research due to its interactions with steroid hormone signaling pathways.[1][2] This document provides detailed application notes and protocols for studying the effects of this compound on cell proliferation.

This compound's impact on cell proliferation is cell-type specific and appears to be heavily influenced by the cellular context, particularly the expression of estrogen (ER), progesterone (PR), and glucocorticoid receptors (GR).[1][3] Research has shown that this compound can potentiate progesterone signaling, which may lead to anti-proliferative effects in certain cancer types like endometrial and ovarian cancer.[2][4] Conversely, in breast cancer cells expressing the estrogen receptor, this compound has been observed to induce proliferation.[5] These findings underscore the importance of selecting appropriate cell models and assays to elucidate the specific effects of this compound.

Data Presentation: Effects of this compound on Cancer Cell Proliferation

Cell LineCancer TypeEffect of this compound TreatmentReference
IshikawaEndometrial CancerReduced proliferation[2]
PEO1Ovarian CancerReduced proliferation (in combination with progesterone)[6]
MCF-7Breast CancerInduced proliferation[5]
T47DBreast CancerPotentiates progesterone signaling[1]

Signaling Pathways of this compound in Cell Proliferation

This compound's primary mechanism of action involves the modulation of steroid hormone receptor signaling. Its effects on cell proliferation are a downstream consequence of its interaction with these receptors. The differential outcomes (proliferation inhibition vs. induction) can be attributed to the specific receptor expression profile and the downstream signaling cascades active in each cell type.

Irilone_Signaling Potential Signaling Pathways of this compound in Cell Proliferation cluster_downstream Downstream Effects This compound This compound ER Estrogen Receptor (ER) This compound->ER Agonist activity in ER-positive cells PR Progesterone Receptor (PR) This compound->PR Potentiates progesterone signaling GR Glucocorticoid Receptor (GR) This compound->GR Modulates GR activity Gene_Expression Altered Gene Expression ER->Gene_Expression e.g., in MCF-7 cells PR->Gene_Expression e.g., in Ishikawa & PEO1 cells GR->Gene_Expression Cell_Cycle Cell Cycle Modulation Gene_Expression->Cell_Cycle Proliferation Proliferation Cell_Cycle->Proliferation

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Assessing this compound's Effect on Cell Proliferation

A general workflow for investigating the impact of this compound on cell proliferation is outlined below. This can be adapted for various cell proliferation assays.

Experimental_Workflow General Workflow for Cell Proliferation Assays with this compound start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture seeding Cell Seeding (e.g., 96-well plate) cell_culture->seeding treatment This compound Treatment (Varying concentrations) seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay Perform Cell Proliferation Assay (e.g., MTT, SRB, BrdU) incubation->assay measurement Data Acquisition (e.g., Absorbance, Fluorescence) assay->measurement analysis Data Analysis (e.g., IC50 calculation, statistical analysis) measurement->analysis end End analysis->end

Caption: A generalized experimental workflow.

Detailed Experimental Protocols

The following are detailed protocols for commonly used cell proliferation assays that can be adapted for use with this compound treatment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells.

Materials:

  • Trichloroacetic acid (TCA), 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with different concentrations of this compound.

  • After the treatment period, gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates five times with distilled water and allow them to air dry.

  • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Read the absorbance at 515 nm.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog BrdU.

Materials:

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well plates

Protocol:

  • Seed and treat cells with this compound as described for the MTT assay.

  • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Remove the medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Wash the wells and add a primary anti-BrdU antibody. Incubate for 1 hour.

  • Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes.

  • Wash and add TMB substrate. Incubate until color develops.

  • Add stop solution and read the absorbance at 450 nm.

Colony Formation (Clonogenic) Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

Materials:

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow cells to attach, and then treat with various concentrations of this compound.

  • Incubate the plates for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the appropriate concentration of this compound.

  • Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

References

Application Notes and Protocols for Assessing the Estrogenic Activity of Irilone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Irilone is an isoflavone found in red clover (Trifolium pratense), a plant often used in dietary supplements for women's health. Due to its structural similarity to estradiol, this compound has been investigated for its potential estrogenic activity. Understanding the estrogenic profile of this compound is crucial for evaluating its therapeutic potential and safety. This document provides detailed application notes and protocols for assessing the estrogenic activity of this compound using established in vitro and in vivo methods. The methodologies described herein are essential for researchers in pharmacology, toxicology, and drug development.

Mechanism of Estrogenic Action

The estrogenic effects of compounds like this compound are primarily mediated through their interaction with estrogen receptors (ERs), specifically ERα and ERβ. These receptors are ligand-activated transcription factors. Upon binding of an estrogenic compound, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the transcription of these genes and subsequent physiological responses. The assessment methods detailed below are designed to quantify various events in this signaling pathway.

Diagram of the Estrogen Receptor Signaling Pathway

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) (inactive) This compound->ER Binding HSP Heat Shock Proteins ER->HSP ER_active ER Dimer (active) ER->ER_active Dimerization & Conformational Change HSP->ER Dissociation ERE Estrogen Response Element (ERE) ER_active->ERE Binding Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation, Gene Expression) Protein->Response

Caption: Estrogen receptor signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the estrogenic activity of this compound from various in vitro assays.

Table 1: Estrogen Response Element (ERE) Luciferase Reporter Gene Assay in T47D Cells

CompoundConcentrationFold Induction of Luciferase Activity (relative to vehicle control)Reference
This compound10 µM4-fold[1][1]
17β-Estradiol (Positive Control)1 nM3-fold[1][1]

Table 2: Cell Proliferation (E-SCREEN) Assay in MCF-7 Cells

CompoundConcentrationOutcomeReference
This compoundNot specifiedSignificantly induced cell proliferation[2]
17β-Estradiol (Positive Control)Not specifiedInduces cell proliferation[2]

Table 3: Alkaline Phosphatase (AlP) Activity Assay in Ishikawa Cells

CompoundConcentrationOutcomeReference
This compound1-10 µMSignificantly induced AlP activity[2][3]
17β-Estradiol (Positive Control)Not specifiedInduces AlP activity[2]

Table 4: In Vivo Uterotrophic Assay in Ovariectomized Mice

CompoundDosingOutcome on Uterine Epithelial ProliferationReference
This compoundNot specifiedNo induction of proliferation[4]
Estrogenic Compounds (General)Not specifiedIncrease in uterine weight and epithelial proliferation

Experimental Protocols

Detailed protocols for the key experiments are provided below.

In Vitro Assay: Estrogen Response Element (ERE) Luciferase Reporter Gene Assay

This assay measures the ability of a test compound to activate the estrogen receptor and induce the expression of a reporter gene (luciferase) under the control of EREs.

Workflow for ERE Luciferase Reporter Gene Assay

ERE_Workflow A Seed T47D cells stably transfected with ERE-luciferase reporter construct in 96-well plates B Incubate cells for 24 hours A->B C Treat cells with this compound, 17β-estradiol (positive control), and vehicle (negative control) at various concentrations B->C D Incubate for 24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence using a luminometer E->F G Calculate fold induction relative to vehicle control F->G

Caption: Experimental workflow for the ERE luciferase reporter gene assay.

Protocol:

  • Cell Culture: Culture T47D cells, stably transfected with an ERE-luciferase reporter construct, in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. For experiments, use phenol red-free medium with charcoal-stripped FBS to eliminate exogenous estrogens.

  • Cell Seeding: Seed the cells in a white, clear-bottom 96-well microplate at a density of approximately 3,000 cells per well in 90 µL of assay medium.

  • Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound. Include 17β-estradiol as a positive control and a vehicle control (e.g., 0.1% DMSO). A typical concentration for this compound is 10 µM, and for 17β-estradiol is 1 nM[1].

  • Incubation: Incubate the plates for an additional 24 hours.

  • Lysis and Substrate Addition: Lyse the cells and add a luciferase assay reagent according to the manufacturer's instructions (e.g., ONE-Step™ Luciferase Assay System).

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity by dividing the relative light units (RLU) of the treated wells by the average RLU of the vehicle control wells.

In Vitro Assay: Cell Proliferation (E-SCREEN) Assay

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent MCF-7 breast cancer cells.

Workflow for E-SCREEN Assay

ESCREEN_Workflow A Seed MCF-7 cells in 24-well plates B Allow cells to attach for 24 hours A->B C Replace medium with estrogen-free medium and incubate for 72 hours to synchronize cells B->C D Treat cells with this compound, 17β-estradiol (positive control), and vehicle (negative control) C->D E Incubate for 6 days D->E F Harvest cells and count cell number (e.g., using a Coulter counter or hemocytometer) E->F G Determine the proliferative effect relative to controls F->G

Caption: Experimental workflow for the E-SCREEN cell proliferation assay.

Protocol:

  • Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL). For the assay, use phenol red-free DMEM with 10% charcoal-stripped FBS.

  • Cell Seeding: Plate the cells in 24-well plates at a density of 2 x 10^4 cells per well.

  • Synchronization: After 24 hours, replace the medium with estrogen-free medium and incubate for 72 hours to arrest and synchronize the cells.

  • Treatment: Treat the cells with a range of concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.

  • Incubation: Incubate the cells for 6 days.

  • Cell Counting: On day 6, harvest the cells by trypsinization and count the cell number using a Coulter counter or a hemocytometer.

  • Data Analysis: The proliferative effect is expressed as the ratio of the cell number in the treated wells to the cell number in the vehicle control wells.

In Vitro Assay: Alkaline Phosphatase (AlP) Activity Assay

This assay utilizes the estrogen-responsive Ishikawa human endometrial adenocarcinoma cell line. Estrogenic compounds induce the activity of alkaline phosphatase, an endogenous estrogen-sensitive enzyme.

Workflow for Alkaline Phosphatase Activity Assay

ALP_Workflow A Seed Ishikawa cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with this compound, 17β-estradiol (positive control), and vehicle (negative control) B->C D Incubate for 72 hours C->D E Wash cells with PBS and lyse by freeze-thawing D->E F Add p-nitrophenylphosphate (pNPP) substrate E->F G Measure absorbance at 405 nm F->G H Calculate AlP activity relative to vehicle control G->H

Caption: Experimental workflow for the alkaline phosphatase activity assay.

Protocol:

  • Cell Culture: Grow Ishikawa cells in DMEM/F12 medium supplemented with 10% FBS and antibiotics. Use phenol red-free medium with charcoal-stripped FBS for the assay.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^3 cells per well in 200 µL of medium.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 1-10 µM), a positive control (17β-estradiol), and a vehicle control[3].

  • Incubation: Incubate the plates for 72 hours.

  • Cell Lysis: Remove the medium, wash the cells with PBS, and lyse the cells by freezing the plate at -80°C for at least 30 minutes.

  • Enzyme Reaction: Thaw the plate and add 100 µL of p-nitrophenylphosphate (pNPP) substrate solution to each well. Incubate at room temperature in the dark.

  • Measurement: Measure the absorbance at 405 nm at different time points (e.g., 30, 60, and 90 minutes) using a microplate reader.

  • Data Analysis: The AlP activity is proportional to the absorbance and can be expressed as fold induction over the vehicle control.

In Vivo Assay: Uterotrophic Assay

The uterotrophic assay is a standardized in vivo test to assess the estrogenic activity of a chemical by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Workflow for Uterotrophic Assay

Uterotrophic_Workflow A Use ovariectomized (OVX) adult female mice B Allow at least 7 days for uterine regression post-surgery A->B C Administer this compound, a positive control (e.g., ethinyl estradiol), and vehicle control daily for 3-7 consecutive days (oral gavage or subcutaneous injection) B->C D Record body weight daily C->D E Euthanize animals 24 hours after the last dose D->E F Dissect and weigh the uterus (blotted wet weight) E->F G Compare uterine weights of treated groups to the vehicle control group F->G

Caption: Experimental workflow for the in vivo uterotrophic assay.

Protocol:

  • Animal Model: Use adult female mice that have been ovariectomized. Allow at least 7 days for the uterus to regress to a stable baseline weight.

  • Animal Housing and Diet: House the animals in a controlled environment with a standard diet low in phytoestrogens.

  • Dosing: Administer the test substance (this compound), a positive control (e.g., ethinyl estradiol), and a vehicle control (e.g., corn oil) daily for 3 to 7 consecutive days. Administration can be via oral gavage or subcutaneous injection.

  • Observations: Record the body weight of each animal daily.

  • Necropsy: Euthanize the animals approximately 24 hours after the last dose.

  • Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the blotted wet weight.

  • Data Analysis: Compare the mean uterine weights of the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A significant increase in uterine weight indicates estrogenic activity.

Conclusion

The assessment of this compound's estrogenic activity requires a combination of in vitro and in vivo assays. The protocols provided here offer a comprehensive framework for researchers to characterize the estrogenic profile of this compound and similar compounds. The in vitro assays, including the ERE luciferase reporter gene assay, cell proliferation assay, and alkaline phosphatase activity assay, provide mechanistic insights and quantitative data on estrogen receptor activation. The in vivo uterotrophic assay confirms these findings in a whole-animal model, providing crucial information on the physiological relevance of the in vitro results. Current evidence suggests that while this compound demonstrates estrogenic activity in vitro, it may not produce a classic uterotrophic response in vivo, highlighting the importance of a multi-faceted testing approach.

References

Application Notes and Protocols for Quantifying Irilone in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irilone is a significant isoflavone predominantly found in red clover (Trifolium pratense) and certain species of Iris.[1][2] As a phytoestrogen, this compound has garnered attention for its potential therapeutic applications, notably its ability to potentiate progesterone receptor (PR) signaling, which may have implications for hormonal therapies and women's health.[3][4][5][6] This document provides detailed application notes and protocols for the accurate quantification of this compound in plant extracts, a critical step for standardization, quality control, and further pharmacological investigation.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound in plant extracts can vary significantly based on the plant species, cultivar, growing conditions, and extraction methodology. Below is a summary of reported this compound concentrations in various red clover extracts.

Plant SourceExtraction MethodAnalytical MethodThis compound Concentration (% w/w of extract)Reference
Trifolium pratense (Red Clover)Ethanolic ExtractionHPLC-UV3.2%[7]
Trifolium pratense (Red Clover)Not SpecifiedNot Specified3-18%[4]
Trifolium pratense (Red Clover)Auto-hydrolysis followed by diethyl ether/hexanes macerationqHNMR41.6% in a specific fraction (DF 03)[8]

Experimental Protocols

Protocol for Extraction of this compound from Plant Material

This protocol outlines a standard method for extracting this compound and other isoflavones from dried, powdered plant material, such as red clover.

Materials:

  • Dried and powdered plant material (e.g., Trifolium pratense leaves and flowers)

  • 80% Methanol (HPLC grade)

  • Centrifuge

  • Rotary evaporator

  • Syringe filters (0.45 µm, PTFE or PVDF)

Procedure:

  • Weigh 1 gram of the dried, powdered plant material into a 50 mL conical tube.

  • Add 20 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean round-bottom flask.

  • Repeat the extraction process (steps 2-6) on the plant material pellet twice more to ensure complete extraction.

  • Combine all supernatants.

  • Concentrate the combined extract to dryness using a rotary evaporator at a temperature not exceeding 45°C.

  • Reconstitute the dried extract in a known volume of 80% methanol (e.g., 5 mL) for HPLC analysis.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

Protocol for Quantification of this compound by UHPLC-MS/MS

This protocol details a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the sensitive and selective quantification of this compound. This method is adapted from a validated method for major red clover isoflavones.[9][10]

Instrumentation and Columns:

  • UHPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Reagents and Standards:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound analytical standard (of known purity)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-0.5 min: 20-26% B

    • 0.5-7.0 min: 26-31.5% B

    • 7.0-7.2 min: 31.5-95% B

    • 7.2-8.5 min: Hold at 95% B

    • 8.5-8.7 min: 95-20% B

    • 8.7-11.0 min: Hold at 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): 297.0

    • Product Ions (m/z): To be determined by direct infusion of an this compound standard. A common fragmentation for isoflavones involves the retro-Diels-Alder reaction.

  • Collision Energy and other MS parameters: Optimize by infusing a pure this compound standard.

Calibration and Quantification:

  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the plant extracts.

  • Inject the calibration standards and the prepared plant extract samples into the UHPLC-MS/MS system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

G plant_material Dried Plant Material extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation concentration Rotary Evaporation centrifugation->concentration reconstitution Reconstitution in Solvent concentration->reconstitution filtration Syringe Filtration (0.45 µm) reconstitution->filtration hplc_analysis UHPLC-MS/MS Analysis filtration->hplc_analysis quantification Quantification hplc_analysis->quantification

Caption: Workflow for this compound extraction and quantification.

Signaling Pathway of this compound's Potentiation of Progesterone Receptor

G This compound This compound PR Progesterone Receptor (PR) This compound->PR potentiates ER Estrogen Receptor (ER) This compound->ER activates GR Glucocorticoid Receptor (GR) This compound->GR influences Progesterone Progesterone Progesterone->PR binds PRE Progesterone Response Element (PRE) PR->PRE binds to ERE Estrogen Response Element (ERE) ER->ERE binds to GRE Glucocorticoid Response Element (GRE) GR->GRE binds to Gene_Transcription Target Gene Transcription PRE->Gene_Transcription regulates ERE->Gene_Transcription regulates GRE->Gene_Transcription regulates

Caption: this compound's multi-receptor signaling interactions.

References

Troubleshooting & Optimization

Solubility issues with Irilone in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with Irilone in cell culture media. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: The recommended solvent for dissolving this compound for cell culture applications is dimethyl sulfoxide (DMSO).[1][2] It is crucial to use a fresh, high-purity, anhydrous grade of DMSO, as the solvent is hygroscopic and absorbed water can significantly reduce the solubility of this compound.[1]

Q2: What is the maximum stock concentration of this compound in DMSO?

A2: The solubility of this compound in DMSO is approximately 4 mg/mL, which corresponds to a molar concentration of 13.41 mM.[1] Achieving this concentration may require gentle warming and sonication.[1] It is advisable to start with a slightly lower concentration to ensure complete dissolution.

Q3: How should this compound stock solutions be prepared and stored?

A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO with the aid of ultrasonication and warming if necessary.[1] Once dissolved, it is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3]

This compound Stock Solution Storage Recommendations

Storage TemperatureDuration
-20°CUp to 1 month[1][3]
-80°CUp to 6 months[1][3]

Q4: What is the recommended final concentration of DMSO in the cell culture medium?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with 0.1% being a widely accepted and recommended concentration for most cell lines.[2] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.

Q5: Is this compound stable in cell culture media?

A5: Studies have shown that this compound concentrations in cell culture medium are stable for at least 24 hours under standard incubation conditions.[4] One study quantitatively assessed this compound in the culture medium during cell culture experiments and found no significant degradation over the treatment period.[4][5]

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Problem: I observed a precipitate in my cell culture medium after adding the this compound stock solution.

This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify and resolve the problem.

Step 1: Verify Stock Solution Integrity
  • Action: Inspect your this compound stock solution. Is it clear, or can you see any crystals?

  • Rationale: If the stock solution itself has precipitate, the compound is not fully dissolved.

  • Solution:

    • Gently warm the stock solution at 37°C.

    • Briefly sonicate the vial.

    • If precipitation persists, consider preparing a fresh, potentially more dilute, stock solution using newly opened, anhydrous DMSO.[1]

Step 2: Review Dilution Protocol
  • Action: How are you diluting the this compound stock into the cell culture medium?

  • Rationale: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to rapidly come out of solution. This phenomenon is known as "oiling out" or precipitation.

  • Solution:

    • Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the this compound stock.

    • Pipette directly into the media: Add the stock solution directly into the media, not onto the side of the culture vessel.

    • Mix immediately and thoroughly: Gently swirl or pipette the media up and down immediately after adding the stock solution to facilitate rapid and even dispersion.

    • Serial dilution: For high final concentrations of this compound, consider performing a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed media, and then add this intermediate dilution to the final culture volume.

Step 3: Assess Final Concentration and Media Components
  • Action: What is the final concentration of this compound in your experiment? Are you using a serum-free medium or a medium with high concentrations of certain salts?

  • Rationale: The solubility of a compound in cell culture media is significantly lower than in pure DMSO. High concentrations of the compound or interactions with media components can lead to precipitation. Some flavonoids have been shown to be less stable or prone to dimerization in the presence of serum.

  • Solution:

    • Concentration check: Verify that your final concentration of this compound does not exceed its solubility limit in the aqueous environment of the cell culture medium. You may need to perform a dose-response experiment to find the optimal, non-precipitating concentration.

    • Media composition: Be aware that high concentrations of salts, particularly calcium, can sometimes contribute to precipitation. If you are preparing your own media, ensure that components are added in the correct order to prevent the formation of insoluble salts.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound powder to room temperature before opening.

  • Using a calibrated pipette, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO). The solubility of this compound in DMSO is up to 4 mg/mL (13.41 mM).[1]

  • If necessary, gently warm the vial to 37°C and sonicate in a water bath until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
  • Pre-warm the cell culture medium to 37°C in a water bath.

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).

  • Under sterile conditions in a cell culture hood, add the calculated volume of the this compound stock solution directly into the pre-warmed medium.

  • Immediately and gently mix the medium by swirling the flask or pipetting up and down to ensure rapid and uniform dispersion of the compound.

  • Add the this compound-containing medium to your cells.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for Cell Culture cluster_prep Stock Solution Preparation cluster_culture Cell Treatment start This compound Powder dissolve Dissolve in Anhydrous DMSO (Warm/Sonicate if needed) start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot dilute Dilute Stock into Warmed Media (Mix Immediately) thaw->dilute warm_media Warm Cell Culture Media to 37°C warm_media->dilute treat Add Medicated Media to Cells dilute->treat

Caption: Workflow for preparing and using this compound in cell culture experiments.

troubleshooting_flowchart Troubleshooting this compound Precipitation start Precipitate Observed in Media? check_stock Is Stock Solution Clear? start->check_stock review_dilution Review Dilution Method check_stock->review_dilution Yes solution_stock Warm/Sonicate Stock Prepare Fresh Stock check_stock->solution_stock No assess_concentration Assess Final Concentration review_dilution->assess_concentration Method OK solution_dilution Pre-warm Media Mix Immediately Use Serial Dilution review_dilution->solution_dilution Improvement Needed solution_concentration Lower Final Concentration Consider Media Components assess_concentration->solution_concentration

Caption: A logical flowchart for troubleshooting this compound precipitation issues.

signaling_pathway Simplified Overview of this compound's Known Signaling Interactions cluster_receptors Steroid Hormone Receptors This compound This compound PR Progesterone Receptor (PR) This compound->PR Potentiates ER Estrogen Receptor (ER) This compound->ER Activates GR Glucocorticoid Receptor (GR) This compound->GR Activates Signaling Enhanced PR Signaling PR->Signaling Progesterone Progesterone Progesterone->PR

Caption: this compound's interactions with key steroid hormone signaling pathways.

References

Optimizing Irilone Concentration for In-Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irilone in in-vitro experiments.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a phytoestrogen, specifically an isoflavone, isolated from red clover (Trifolium pratense).[1][2] Its primary mechanism of action in in-vitro studies is the potentiation of progesterone receptor (PR) signaling.[1][3] It is not a direct PR agonist but enhances the cellular response to progesterone.[1] This potentiation is mediated through crosstalk with other steroid hormone receptors, namely the estrogen receptor (ER) and the glucocorticoid receptor (GR).[4][5][6]

2. What are the typical concentrations of this compound used in in-vitro experiments?

The most common concentration of this compound used in cell culture experiments is 10 μM.[4] However, the optimal concentration can be cell-type dependent and assay-specific. A range of concentrations should be tested to determine the optimal working concentration for your specific experimental setup.

3. In which cell lines has this compound been studied?

This compound has been investigated in several human cancer cell lines, including:

  • T47D (breast cancer): Used to study the potentiation of progesterone signaling and the estrogen-dependent increase in PR protein levels.[4]

  • Ishikawa (endometrial cancer): Specifically, the PR-B expressing Ishikawa cells have been used to demonstrate the role of the glucocorticoid receptor in this compound's potentiation of progesterone signaling.[4][7]

  • MCF-7 (breast cancer): Utilized to investigate the estrogenic activity of this compound, such as its effect on cell proliferation.[7][8]

  • OVCAR5 (ovarian cancer): Employed in studies of progesterone signaling potentiation.[4]

  • V79 (Chinese hamster lung fibroblasts): Used in mutagenicity and genotoxicity assays.[9]

4. How does this compound affect progesterone receptor (PR) levels and activity?

This compound has been shown to increase PR protein levels in T47D breast cancer cells.[4] This effect is dependent on the estrogen receptor, as it can be blocked by ER antagonists.[4][6] this compound enhances the transcriptional activity of PR in the presence of progesterone, as demonstrated by progesterone response element (PRE) luciferase reporter assays.[1][2][10] However, it does not appear to alter the phosphorylation of PR at serine 294, a key post-translational modification.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No potentiation of progesterone signaling observed. Sub-optimal this compound concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment with this compound concentrations ranging from 1 µM to 20 µM to determine the optimal concentration for your cell line and assay.
Low or absent expression of ER or GR: The potentiation effect of this compound is dependent on the presence of Estrogen Receptor (ER) or Glucocorticoid Receptor (GR) in the cell line being used.[4]Confirm the expression of ER and GR in your cell line using Western blot or qPCR. Consider using a cell line known to express these receptors, such as T47D (ER-positive) or Ishikawa PR-B (GR-responsive).[4]
High background signal or off-target effects. This compound's intrinsic estrogenic activity: this compound itself can act as an estrogen receptor agonist, which may lead to off-target effects in ER-positive cells.[1][7]Include appropriate controls, such as cells treated with this compound alone (without progesterone), to assess its independent effects. Consider using an ER antagonist, like ICI 182,780, to block the estrogenic activity of this compound if it interferes with your primary endpoint.[7]
Inconsistent results between experiments. Variability in cell passage number: Steroid receptor expression can change with cell passage number, leading to inconsistent responses.Use cells within a defined, low passage number range for all experiments. Regularly check receptor expression levels.
Instability of this compound in solution: While studies suggest this compound is stable in cell culture media for at least 24 hours, improper storage of stock solutions could lead to degradation.[9]Prepare fresh dilutions of this compound from a properly stored, concentrated stock solution for each experiment. Store stock solutions at -20°C or -80°C in an appropriate solvent like DMSO.
Unexpected cell death or cytotoxicity. High this compound concentration: At higher concentrations, this compound may induce cytotoxicity or apoptosis.[9]Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration (CC50) of this compound in your cell line. Use concentrations well below the CC50 for your functional assays.

Data Presentation

Table 1: Summary of this compound Concentrations and Effects in Various In-Vitro Assays

Cell LineAssayThis compound Concentration(s)Observed EffectReference(s)
T47DPRE-Luciferase Assay10 µMPotentiated progesterone (5 nM) signaling.[1][4]
ERE-Luciferase Assay10 µMIncreased estrogenic activity.[1][4]
Western Blot10 µMIncreased PR protein levels (ER-dependent).[4]
Ishikawa PR-BPRE-Luciferase Assay10 µMPotentiated progesterone (5 nM and 100 nM) signaling.[4]
siRNA Knockdown of GR10 µMReduced ability of this compound to enhance progesterone signaling.[4][6]
MCF-7Cell Proliferation AssayNot specifiedSignificantly induced cell proliferation (estrogenic effect).[7]
Alkaline Phosphatase ActivityNot specifiedSignificantly induced alkaline phosphatase activity.[7]
V79HPRT Assay4.2 µM - 32.7 µMInvestigated mutagenic potential.[9]
Micronucleus Test2.2 µM - 65.9 µMInvestigated mutagenic potential.[9]

Experimental Protocols

1. Progesterone Response Element (PRE) Luciferase Reporter Assay

This assay is used to measure the ability of this compound to potentiate the transcriptional activity of the progesterone receptor.

  • Cell Seeding: Plate cells (e.g., T47D or Ishikawa PR-B) in a 24-well plate at a density of 40,000 cells per well in a steroid-free medium.[10]

  • Transfection: The following day, transfect the cells with a PRE-luciferase reporter construct and a control construct (e.g., β-galactosidase) using a suitable transfection reagent.[10]

  • Treatment: After transfection, treat the cells with vehicle control (e.g., 0.1% DMSO), progesterone alone (e.g., 5 nM), this compound alone (e.g., 10 µM), or a combination of progesterone and this compound.

  • Incubation: Incubate the cells for 24 hours.

  • Lysis and Measurement: Lyse the cells and measure luciferase and β-galactosidase activity using a luminometer. Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency.

2. Western Blot for Progesterone Receptor (PR) Protein Levels

This method is used to determine the effect of this compound on the expression of PR protein.

  • Cell Treatment: Plate cells (e.g., T47D) and treat with vehicle control, progesterone, this compound, or a combination for 24 hours.[4]

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against PR. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Mandatory Visualizations

Irilone_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound ER Estrogen Receptor (ER) This compound->ER activates GR Glucocorticoid Receptor (GR) This compound->GR modulates Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR activates ERE Estrogen Response Element (ERE) ER->ERE binds HSP HSP PR->HSP inactive complex PRE Progesterone Response Element (PRE) PR->PRE binds GRE Glucocorticoid Response Element (GRE) GR->GRE PR_Gene PR Gene Transcription ERE->PR_Gene increases Target_Gene Target Gene Transcription PRE->Target_Gene enhances GRE->PRE crosstalk PR_Gene->PR translation

Caption: this compound's potentiation of progesterone signaling pathway.

Experimental_Workflow_PRE_Assay A 1. Seed cells in a 24-well plate (40,000 cells/well) B 2. Transfect with PRE-Luciferase and β-gal constructs A->B C 3. Treat with: - Vehicle - Progesterone - this compound - Progesterone + this compound B->C D 4. Incubate for 24 hours C->D E 5. Lyse cells D->E F 6. Measure Luciferase and β-galactosidase activity E->F G 7. Normalize Luciferase to β-gal and analyze data F->G

Caption: Experimental workflow for a PRE-luciferase reporter assay.

Troubleshooting_Logic Start No potentiation of progesterone signaling observed Q1 Is the this compound concentration optimal? Start->Q1 Sol1 Perform a dose-response experiment (1-20 µM) Q1->Sol1 No Q2 Does the cell line express ER and/or GR? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-evaluate experiment Sol1->End Sol2 Confirm receptor expression (WB/qPCR) or switch to a suitable cell line Q2->Sol2 No Q3 Are appropriate controls included? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Include 'this compound only' and 'Progesterone only' controls Q3->Sol3 No Q3->End Yes A3_No No Sol3->End

Caption: Troubleshooting logic for unexpected experimental results.

References

Technical Support Center: Troubleshooting Irilone Luciferase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in Irilone luciferase assays. The principles and protocols described here are broadly applicable to firefly luciferase-based reporter systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of high background luminescence in a luciferase assay?

High background can originate from several sources, broadly categorized as reagent-based, sample-based, or instrument-based. It is crucial to systematically investigate each possibility to pinpoint the exact cause.

Common Culprits of High Background Signal:

CategorySpecific CauseRecommended Action
Reagents & Consumables Contamination of assay reagents (e.g., lysis buffer, substrate solution)Use fresh, sterile reagents. Prepare working solutions immediately before use.[1]
Autoluminescence of assay platesUse opaque, white-walled plates specifically designed for luminescence to maximize signal and prevent crosstalk.[2][3] Avoid clear or black plates for primary luminescence assays.[4]
Sub-optimal reagent storage and handlingStore reagents at their recommended temperatures (e.g., -20°C or -80°C for substrates and buffers) and avoid multiple freeze-thaw cycles.[5][6][7]
Cell Culture & Samples High endogenous luciferase-like activity in cellsAlways include a negative control of untransfected or mock-transfected cells to determine the baseline background signal.[5]
Contamination of cell cultures (e.g., microbial)Regularly check cell cultures for contamination and practice good aseptic technique.
Incomplete cell lysisEnsure complete cell lysis to release all luciferase into the lysate. Overgrown cultures may require more lysis buffer or longer incubation.[5]
High cell densityOptimize the number of cells seeded per well to avoid overly strong signal that can contribute to background.
Instrumentation & Assay Protocol Luminometer settings are not optimizedAdjust the integration time on the luminometer. A shorter integration time can reduce the measured background.[8][9]
Crosstalk between wellsUse opaque white plates. If high signal in adjacent wells is suspected, leave an empty well between samples.[2][3]
Insufficient mixing of reagentsEnsure thorough mixing of the lysate with the luciferase reagent before measurement.[3]
Temperature fluctuationsAllow all reagents and samples to equilibrate to room temperature before starting the assay.[4][6]

Q2: My background signal is high even in wells with no cells. What should I investigate first?

If you observe high background in "reagent-only" or "media-only" controls, the issue likely lies with the assay reagents or the microplate itself.

A logical troubleshooting workflow for this scenario is as follows:

start High Background in No-Cell Controls reagent_check Prepare Fresh Assay Buffer and Substrate Solution start->reagent_check plate_check Test a New Batch or Different Brand of Microplate reagent_check->plate_check retest Re-run No-Cell Controls plate_check->retest background_low Background is Low retest->background_low Success background_high Background Still High retest->background_high Persistent Issue issue_identified Original Reagents or Plate Were the Source of High Background background_low->issue_identified instrument_check Check Luminometer Settings and for Light Leaks background_high->instrument_check

Caption: Troubleshooting workflow for high background in no-cell controls.

Q3: Can the type of lysis buffer affect the background signal?

Yes, the choice and preparation of the lysis buffer are critical. Some lysis buffers can be harsher than others, potentially leading to the release of cellular components that interfere with the luciferase reaction.

Lysis Buffer Considerations:

Lysis Buffer TypeCharacteristicsPotential Impact on Background
Passive Lysis Buffers Milder, often require a freeze-thaw cycle for complete lysis.[6]Generally lower background as they are less likely to disrupt cellular components that could interfere with the assay.
Active Lysis Buffers Contain stronger detergents for more rapid and efficient lysis.[6]Can sometimes contribute to higher background if not used correctly or if they are incompatible with the assay chemistry.

It is important to use a lysis buffer that is recommended for and compatible with your specific luciferase assay system.[10][11]

Key Experimental Protocols

Protocol 1: Preparation of Cell Lysate

This protocol is designed for cells cultured in a 96-well plate. Adjust volumes accordingly for other plate formats.

  • Aspirate Media: Carefully remove the culture medium from the wells.

  • Wash Cells: Gently wash the cells once with 1X Phosphate-Buffered Saline (PBS). Aspirate the PBS completely.

  • Cell Lysis: Add the appropriate volume of 1X cell lysis buffer to each well (e.g., 20-100 µL for a 96-well plate).[12]

  • Incubation: Incubate the plate at room temperature for 15-20 minutes on an orbital shaker. Ensure the entire cell monolayer is covered with the lysis buffer.[7][12]

  • Collection (Optional): For adherent cells that are difficult to lyse, scrape the cells and transfer the lysate to a microcentrifuge tube.[7]

  • Centrifugation (Optional): To remove cell debris, centrifuge the lysate at high speed (e.g., 12,000 x g) for 30 seconds to 2 minutes.[5][7] Transfer the clear supernatant to a new tube.

  • Storage: The lysate can be assayed immediately or stored at -80°C.[7] Avoid multiple freeze-thaw cycles.[1]

Protocol 2: Performing the Luciferase Assay

This is a general protocol for a flash-type luciferase assay.

  • Reagent Equilibration: Allow the luciferase assay reagent (containing buffer and substrate) and the cell lysates to equilibrate to room temperature.[4][6] This is critical for consistent results.

  • Sample Addition: Add 20 µL of cell lysate to a well of a white, opaque 96-well plate.[5]

  • Reagent Injection: Place the plate in the luminometer. Use an auto-injector to add 100 µL of the luciferase assay reagent to the well.[5] If an auto-injector is not available, manually add the reagent and immediately place the plate in the luminometer.

  • Measurement: Measure the luminescence immediately. For flash assays, the signal decays rapidly. A typical integration time is 1 second.[5]

  • Background Subtraction: Measure the luminescence from untransfected cell lysates or a "no-lysate" control and subtract this value from your experimental readings.[5][13]

Signaling Pathways and Workflows

Luciferase Reaction Pathway

The fundamental principle of the firefly luciferase assay is the enzymatic reaction that produces light.

luciferin D-Luciferin intermediate Luciferyl-AMP Intermediate luciferin->intermediate atp ATP atp->intermediate o2 O2 luciferase This compound (Firefly) Luciferase luciferase->intermediate oxyluciferin Oxyluciferin intermediate->oxyluciferin + O2 light Light (~560 nm) oxyluciferin->light amp AMP + PPi oxyluciferin->amp

Caption: The bioluminescent reaction catalyzed by firefly luciferase.

Troubleshooting Decision Tree for High Background

This logical diagram provides a step-by-step process to diagnose the source of high background.

start High Background Signal Observed q1 Is background high in 'reagent-only' controls? start->q1 a1_yes Check Reagents & Plates q1->a1_yes Yes a1_no Issue is likely sample-related q1->a1_no No q2 Did fresh reagents/new plates solve the issue? a1_yes->q2 q3 Is background high in mock-transfected cells? a1_no->q3 a2_yes Problem Solved: Contaminated Reagents/Plates q2->a2_yes Yes a2_no Check Luminometer Settings (e.g., integration time) q2->a2_no No a3_yes Optimize Cell Density or Check for Contamination q3->a3_yes Yes a3_no Review Lysis Protocol for Completeness and Consistency q3->a3_no No

Caption: A decision tree for troubleshooting high background in luciferase assays.

References

Irilone Technical Support Center: Troubleshooting Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Irilone in cell-based assays. This compound, an isoflavone found in red clover, is primarily known for its potentiation of progesterone receptor (PR) signaling. However, its cross-reactivity with the Estrogen Receptor (ER) and Glucocorticoid Receptor (GR) can lead to confounding results. This guide offers detailed experimental protocols and data to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary known activity of this compound?

A1: this compound's primary described activity is the potentiation of progesterone receptor (PR) signaling. This means that in the presence of progesterone, this compound can enhance the transcriptional activity of the PR.[1][2][3]

Q2: What are the main off-target effects of this compound observed in cell-based assays?

A2: The most significant off-target effects of this compound are its agonistic activity on the Estrogen Receptor Alpha (ERα) and its interaction with the Glucocorticoid Receptor (GR) signaling pathway.[3][4][5]

Q3: In which cell lines have the off-target effects of this compound been characterized?

A3: The off-target effects of this compound have been notably studied in human breast cancer cell lines such as T47D (ERα positive) and human endometrial adenocarcinoma cell lines like Ishikawa.[1][4]

Q4: Does this compound affect Progesterone Receptor (PR) protein levels?

A4: Yes, in T47D cells, this compound has been shown to increase PR protein levels. This effect is believed to be mediated through its estrogenic activity, as the PR gene is a known transcriptional target of the ER. This effect can be blocked by ER antagonists.[4][5]

Q5: How does this compound interact with the Glucocorticoid Receptor (GR)?

A5: this compound has been shown to increase luciferase activity from a hormone response element in a cell line expressing GR but lacking ER and PR. Furthermore, knockdown of GR in Ishikawa cells reduced this compound's ability to potentiate progesterone signaling, suggesting a functional interaction.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in various cell-based assays.

Table 1: Effect of this compound on Estrogen Receptor (ERα) Activity in T47D Cells

Assay TypeThis compound ConcentrationPositive ControlObserved EffectReference
Estrogen Response Element (ERE) Luciferase Reporter Assay10 µM1 nM 17β-estradiol (E2)4-fold induction in luciferase activity (compared to 3-fold by E2)[4]

Table 2: Potentiation of Progesterone Receptor (PR) Activity by this compound

Cell LineProgesterone (P4) ConcentrationThis compound ConcentrationObserved Effect on HRE/Luciferase ActivityReference
Ishikawa PR-B5 nM10 µMSignificant potentiation[4]
T47D5 nM10 µMSignificant potentiation[4]
Ishikawa PR-B100 nM10 µMPotentiation[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Unexpectedly high reporter gene activity in ER-positive cells (e.g., T47D) even without progesterone. This compound is acting as an ERα agonist, leading to the activation of estrogen-responsive reporters or upregulation of PR expression.- Run parallel experiments with an ER antagonist (e.g., 4-hydroxytamoxifen) to confirm ER-mediated effects. - Use ER-negative cell lines to study PR-specific effects of this compound. - If studying PR potentiation, ensure the reporter construct is specific for the Progesterone Response Element (PRE) and not a generic Hormone Response Element (HRE) that might be activated by other steroid receptors.
Inconsistent potentiation of PR activity. - Sub-optimal concentration of progesterone or this compound. - Cell line passage number and health. - Crosstalk with GR signaling.- Perform a dose-response curve for both progesterone and this compound to determine optimal concentrations for potentiation. - Use cells with a consistent and low passage number. - In cell lines expressing GR (e.g., Ishikawa), consider using a GR antagonist or siRNA against GR to dissect the specific contribution of PR potentiation.
High background in luciferase assays. - Contamination of reagents or cells. - Intrinsic fluorescence of this compound. - Non-specific activation of the reporter plasmid.- Use sterile techniques and fresh reagents. - Include a "no-cell" control with media and this compound to check for intrinsic fluorescence. - Transfect a control plasmid with a minimal promoter to assess non-specific activation. - Use white-walled, clear-bottom plates to reduce background luminescence.[6]
Difficulty in reproducing western blot results for PR protein levels. - Inconsistent cell lysis and protein extraction. - Antibody quality and specificity. - Loading inconsistencies.- Use a standardized lysis buffer and protocol. - Validate the PR antibody with positive and negative controls. - Normalize protein loading using a housekeeping protein like β-actin or GAPDH.

Experimental Protocols

Estrogen Receptor (ERα) Activity Assay (Luciferase Reporter)

Objective: To determine the estrogenic activity of this compound in T47D cells.

Materials:

  • T47D cells

  • Estrogen Response Element (ERE)-luciferase reporter plasmid

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Phenol red-free cell culture medium supplemented with charcoal-stripped serum

  • This compound (stock solution in DMSO)

  • 17β-estradiol (E2, positive control)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

Procedure:

  • Seed T47D cells in a 96-well plate at a density of 1 x 10^4 cells/well in phenol red-free medium with charcoal-stripped serum and allow them to adhere overnight.

  • Co-transfect the cells with the ERE-luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours of transfection, replace the medium with fresh medium containing this compound (e.g., 10 µM), E2 (e.g., 1 nM), or vehicle control (DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency.

Progesterone Receptor (PR) Potentiation Assay (Luciferase Reporter)

Objective: To assess the ability of this compound to potentiate progesterone-induced PR transcriptional activity.

Materials:

  • Ishikawa PR-B or T47D cells

  • Progesterone Response Element (PRE)-luciferase reporter plasmid

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Phenol red-free cell culture medium supplemented with charcoal-stripped serum

  • This compound (stock solution in DMSO)

  • Progesterone (P4)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

Procedure:

  • Follow steps 1 and 2 from the ERα Activity Assay protocol, using the PRE-luciferase reporter plasmid.

  • After 24 hours of transfection, replace the medium with fresh medium containing:

    • Vehicle control (DMSO)

    • Progesterone alone (e.g., 5 nM)

    • This compound alone (e.g., 10 µM)

    • Progesterone (e.g., 5 nM) + this compound (e.g., 10 µM)

  • Incubate the cells for 24 hours.

  • Lyse the cells and measure luciferase activity as described previously.

  • Compare the luciferase activity in the co-treatment group to the progesterone-alone group to determine potentiation.

Western Blot for Progesterone Receptor (PR) Protein Levels

Objective: To determine the effect of this compound on PR protein expression in T47D cells.

Materials:

  • T47D cells

  • This compound (stock solution in DMSO)

  • Progesterone

  • 4-hydroxytamoxifen (ER antagonist)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PR

  • Primary antibody against a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed T47D cells in 6-well plates and allow them to adhere.

  • Treat the cells with vehicle, this compound (e.g., 10 µM), progesterone, and/or an ER antagonist for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PR antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to confirm equal protein loading.

Visualizations

Irilone_Signaling_Pathways cluster_progesterone Progesterone Receptor Signaling cluster_off_target Off-Target Effects Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PRE Progesterone Response Element (PRE) PR->PRE Activates Gene_Expression_P Target Gene Expression PRE->Gene_Expression_P This compound This compound This compound->PR Potentiates ER Estrogen Receptor (ER) This compound->ER Activates GR Glucocorticoid Receptor (GR) This compound->GR Interacts with ERE Estrogen Response Element (ERE) ER->ERE Binds PR_Gene PR Gene Expression ERE->PR_Gene HRE Hormone Response Element (HRE) GR->HRE GR_Signaling GR Signaling Modulation HRE->GR_Signaling

Caption: Signaling pathways of this compound, including its primary potentiation of PR and off-target effects on ER and GR.

Experimental_Workflow cluster_luciferase Luciferase Reporter Assay cluster_western Western Blot Analysis A1 Seed Cells (T47D or Ishikawa) A2 Transfect with Reporter Plasmids A1->A2 A3 Treat with this compound +/- Progesterone/E2 A2->A3 A4 Incubate 24h A3->A4 A5 Lyse Cells & Measure Luciferase Activity A4->A5 B1 Seed T47D Cells B2 Treat with this compound B1->B2 B3 Lyse Cells & Quantify Protein B2->B3 B4 SDS-PAGE & Transfer B3->B4 B5 Incubate with Primary & Secondary Antibodies B4->B5 B6 Detect Protein Bands B5->B6

Caption: General experimental workflows for luciferase reporter assays and Western blotting to study this compound's effects.

Troubleshooting_Logic Start Unexpected Result in this compound Assay Q1 Is the reporter activity high without the primary ligand? Start->Q1 A1 Potential ER Agonism Q1->A1 Yes Q2 Is PR potentiation inconsistent? Q1->Q2 No S1 Use ER antagonist or ER-negative cells A1->S1 A2 Sub-optimal concentrations or GR crosstalk Q2->A2 Yes S2 Dose-response curve & GR knockdown/antagonist A2->S2

Caption: A logical troubleshooting workflow for unexpected results in this compound cell-based assays.

References

Technical Support Center: Interpreting Dose-Response Curves for Irilone Potentiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irilone and investigating its potentiation of progesterone receptor (PR) signaling. The information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it potentiate progesterone receptor (PR) activity?

A1: this compound is an isoflavone isolated from red clover (Trifolium pratense) that has been shown to enhance the signaling of progesterone through the progesterone receptor (PR)[1][2][3]. It acts as a potentiator, meaning it does not activate the PR on its own but increases the response to progesterone[1][2][3]. The mechanism of potentiation is believed to involve an increase in PR protein levels and crosstalk with the estrogen receptor (ER) and glucocorticoid receptor (GR)[2].

Q2: Which cell lines are suitable for studying this compound's potentiation effects?

A2: The most commonly used cell lines for studying this compound's potentiation of PR signaling are the human breast cancer cell line T47D and the human endometrial cancer cell line Ishikawa [3]. T47D cells endogenously express high levels of both PR-A and PR-B isoforms, making them a robust model[4][5][6][7]. Ishikawa cells also express both PR isoforms, albeit at lower levels compared to T47D cells[4][8][9].

Q3: What is the typical experimental setup to measure this compound's potentiation of PR?

A3: The most common method is a progesterone response element (PRE) driven luciferase reporter assay [3]. In this assay, cells are co-transfected with a plasmid containing a PRE upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization. The cells are then treated with a constant, sub-maximal concentration of progesterone in the presence of varying concentrations of this compound. The potentiation is quantified by the increase in luciferase activity compared to progesterone alone.

Q4: What concentrations of this compound and progesterone should I use?

A4: Based on published studies, a common starting point is to use a fixed, sub-maximal concentration of progesterone (e.g., 1-5 nM) and a dose-response range of this compound (e.g., 1 µM to 50 µM)[2]. The optimal concentrations may vary depending on the cell line and experimental conditions, so it is recommended to perform initial dose-response curves for both progesterone and this compound to determine the optimal concentrations for your specific system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No potentiation observed 1. Sub-optimal progesterone concentration. 2. This compound concentration is too low or too high (potential for bell-shaped dose-response). 3. Low PR expression in cells. 4. Issues with this compound stock solution.1. Perform a full dose-response curve for progesterone to identify a sub-maximal concentration (e.g., EC20-EC50). 2. Test a wider range of this compound concentrations. 3. Confirm PR expression levels in your cell line using Western blot or qPCR. Ensure you are using a PR-positive cell line like T47D or Ishikawa[4][6][9]. 4. Prepare a fresh stock solution of this compound and verify its integrity.
High background signal in luciferase assay 1. Contamination of reagents or cell culture. 2. Intrinsic luciferase-like activity in test compounds. 3. High basal activity of the PRE promoter in the cell line.1. Use sterile techniques and fresh, filtered reagents. 2. Test this compound alone at the highest concentration used in the co-treatment to check for any intrinsic activity on the reporter. 3. Ensure you are using a minimal promoter in your reporter construct or consider using a cell line with lower basal PR activity.
High variability between replicates 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Variation in transfection efficiency. 4. Instability of the luciferase signal.1. Ensure a uniform single-cell suspension and consistent cell numbers per well. 2. Use calibrated pipettes and consider using master mixes for reagents. 3. Normalize to a co-transfected control reporter (e.g., Renilla luciferase) to account for transfection variability. 4. Use a luminometer with an automated injector and a stabilized luciferase reagent. Read plates promptly after adding the substrate.
Dose-response curve has an unusual shape (e.g., biphasic or bell-shaped) 1. Off-target effects of this compound at high concentrations. 2. Cellular toxicity at high concentrations. 3. Complex biological interactions.1. Investigate potential off-target effects through further pharmacological studies. 2. Perform a cell viability assay (e.g., MTT or LDH) in parallel with the dose-response experiment to assess cytotoxicity. 3. Consider that the mechanism of potentiation may involve multiple signaling pathways that could lead to complex dose-response relationships.
Difficulty distinguishing potentiation from additive effects 1. Inappropriate data analysis.1. To confirm potentiation (synergy), the combined effect should be significantly greater than the sum of the individual effects of progesterone and this compound. Analyze your data using methods like the Bliss independence model or Loewe additivity model[10][11][12].

Experimental Protocols

PRE-Luciferase Reporter Assay for this compound Potentiation

This protocol is a general guideline for a dose-response experiment in a 96-well plate format using T47D cells.

Materials:

  • T47D cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phenol red-free DMEM/F12 with 5% charcoal-stripped FBS (assay medium)

  • PRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • Progesterone stock solution (in ethanol or DMSO)

  • This compound stock solution (in DMSO)

  • Dual-luciferase reporter assay system

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed T47D cells in a white, clear-bottom 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Transfection:

    • Prepare a transfection mix containing the PRE-luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's instructions for your chosen transfection reagent.

    • Replace the medium with 80 µL of fresh, antibiotic-free complete medium.

    • Add 20 µL of the transfection mix to each well.

    • Incubate for 24 hours.

  • Hormone Starvation:

    • After transfection, carefully remove the medium.

    • Wash the cells once with PBS.

    • Add 100 µL of phenol red-free assay medium containing 5% charcoal-stripped FBS.

    • Incubate for 24 hours to starve the cells of hormones.

  • Treatment:

    • Prepare serial dilutions of this compound in assay medium.

    • Prepare a solution of progesterone in assay medium at a fixed, sub-maximal concentration (e.g., 2X the final concentration of 1 nM).

    • Remove the starvation medium.

    • Add 50 µL of the progesterone solution to the appropriate wells.

    • Add 50 µL of the this compound serial dilutions to the appropriate wells. Include a vehicle control (DMSO or ethanol) and a progesterone-only control.

    • Incubate for 24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Perform the dual-luciferase assay according to the manufacturer's protocol.

    • Measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to obtain the relative luciferase units (RLU).

    • Plot the RLU against the log of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and maximal potentiation.

Quantitative Data Summary
Cell Line Progesterone Concentration This compound Concentration Observed Effect Reference
T47D1-10 nM10 µMSignificant increase in PR-mediated transcription.[2]
Ishikawa1-5 nM10 µMSignificant potentiation of progesterone-induced luciferase activity.[2]

Visualizations

Signaling Pathway of this compound Potentiation

Irilone_Potentiation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Activates GR Glucocorticoid Receptor (GR) This compound->GR Activates Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds PRE Progesterone Response Element (PRE) PR->PRE Binds ER->PR Increases PR protein levels GR->PR Crosstalk Gene Target Gene Transcription PRE->Gene Initiates

Caption: Proposed signaling pathway for this compound's potentiation of progesterone receptor activity.

Experimental Workflow for Dose-Response Curve Generation

Dose_Response_Workflow A Seed T47D/Ishikawa cells in 96-well plate B Transfect with PRE-luciferase and Renilla plasmids A->B C Hormone starve cells for 24h B->C D Treat with constant Progesterone + varying this compound concentrations C->D E Incubate for 24h D->E F Perform Dual-Luciferase Assay E->F G Normalize Firefly to Renilla luciferase activity F->G H Plot Dose-Response Curve (RLU vs. log[this compound]) G->H I Analyze curve to determine EC50 and max potentiation H->I Troubleshooting_Logic Start Potentiation Experiment CheckPotentiation Potentiation Observed? Start->CheckPotentiation CheckSignal Signal Strength OK? CheckPotentiation->CheckSignal Yes TroubleshootPotentiation Troubleshoot: - Progesterone conc. - this compound conc. - PR expression CheckPotentiation->TroubleshootPotentiation No CheckVariability Low Variability? CheckSignal->CheckVariability Yes TroubleshootSignal Troubleshoot: - Reagents - Transfection - Background CheckSignal->TroubleshootSignal No CheckCurveShape Normal Sigmoidal Curve? CheckVariability->CheckCurveShape Yes TroubleshootVariability Troubleshoot: - Cell Seeding - Pipetting - Normalization CheckVariability->TroubleshootVariability No Success Successful Experiment CheckCurveShape->Success Yes TroubleshootCurve Troubleshoot: - Off-target effects - Cytotoxicity CheckCurveShape->TroubleshootCurve No

References

Technical Support Center: Troubleshooting Cell Viability Concerns with High Concentrations of Irilone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues when working with high concentrations of the isoflavone Irilone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is an isoflavone found in red clover (Trifolium pratense).[1][2][3][4][5] It has been shown to potentiate progesterone signaling and exhibit estrogenic activity.[1][2][3][4][5][6][7][8] Studies have demonstrated its effects on cell proliferation in hormone-responsive cancer cell lines.[1][2][6]

Q2: Why might high concentrations of this compound cause a decrease in cell viability?

A2: While specific data on the cytotoxicity of high concentrations of this compound is limited, high doses of bioactive compounds can lead to off-target effects, cellular stress, and induction of cell death pathways such as apoptosis or necrosis. Given its influence on hormone receptor signaling, high concentrations might disrupt normal cellular processes, leading to a decline in cell viability.

Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?

A3: To distinguish between apoptosis and necrosis, you can use methods like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[9][10][11] Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and viable cells will be negative for both.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death Observed in a Cell Viability Assay (e.g., MTT Assay)

Possible Cause 1: High Concentration of this compound is Cytotoxic

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the IC50 value (the concentration that inhibits 50% of cell growth).

    • Assess Apoptosis: Use an Annexin V/PI assay to determine if the cell death is programmed (apoptosis).

    • Analyze Cell Cycle: Perform cell cycle analysis to see if this compound causes arrest at a specific phase.

Possible Cause 2: Solvent Toxicity

  • Troubleshooting Steps:

    • Run a Solvent Control: Treat cells with the highest volume of the solvent (e.g., DMSO) used to dissolve this compound to ensure it is not causing the observed cytotoxicity.

    • Reduce Solvent Concentration: If solvent toxicity is observed, try to dissolve this compound at a higher stock concentration to reduce the final solvent percentage in the cell culture media.

Issue 2: Inconsistent Results in Cell Viability Assays

Possible Cause 1: Variation in Cell Seeding Density

  • Troubleshooting Steps:

    • Optimize Cell Seeding Density: Before the experiment, perform a cell titration to determine the optimal cell number that gives a linear response in your viability assay.[12]

    • Ensure Uniform Cell Suspension: Make sure to have a single-cell suspension before seeding to avoid clumps, which can lead to variability.

Possible Cause 2: Instability of this compound in Culture Media

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment.

    • Minimize Light Exposure: Protect this compound solutions from light if the compound is light-sensitive.

Data Presentation

Table 1: Reported Effects of this compound on Cell Proliferation

Cell LineConcentrationEffectReference
IshikawaNot specifiedReduced proliferation[2]
PEO1Dose-dependentSuppressed cell growth[1][2]
MCF-7Not specifiedInduced cell proliferation[6]

Table 2: Hypothetical Dose-Response Data for this compound in a Cancer Cell Line

This compound Concentration (µM)% Cell Viability (MTT Assay)% Apoptotic Cells (Annexin V+)
0 (Control)1005
10958
257815
505245
1002385

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then read the absorbance at 570 nm using a microplate reader.

Annexin V/PI Staining for Apoptosis

This protocol is a generalized procedure based on commercially available kits.[9][10][11]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle method like trypsinization.

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]

Western Blotting for Apoptosis Markers

This protocol outlines the general steps for detecting key apoptotic proteins.[15][16][17][18]

  • Protein Extraction: Lyse the treated and control cells with a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP) overnight at 4°C.[15][16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL chemiluminescence detection system.

Visualizations

Irilone_Apoptosis_Pathway This compound High Concentration This compound CellStress Cellular Stress This compound->CellStress Mitochondria Mitochondria CellStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental_Workflow Start Observe Decreased Cell Viability DoseResponse Perform Dose-Response (MTT Assay) Start->DoseResponse ApoptosisAssay Assess Apoptosis (Annexin V/PI Staining) DoseResponse->ApoptosisAssay Mechanism Investigate Mechanism (Western Blot for Caspases) ApoptosisAssay->Mechanism Conclusion Conclude on Cytotoxicity and Mechanism Mechanism->Conclusion

Caption: Experimental workflow for investigating cell viability.

Troubleshooting_Tree Start Inconsistent Viability Results CheckSeeding Check Cell Seeding Density? Start->CheckSeeding OptimizeSeeding Optimize Seeding Density CheckSeeding->OptimizeSeeding Yes CheckSolvent Check Solvent Toxicity? CheckSeeding->CheckSolvent No SolventControl Run Solvent Control CheckSolvent->SolventControl Yes CheckCompound Check Compound Stability? CheckSolvent->CheckCompound No FreshPrep Use Fresh Preparations CheckCompound->FreshPrep Yes

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Ensuring Reproducibility in Irilone Potentiation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in ensuring the reproducibility of Irilone potentiation studies. The information is tailored for scientists and professionals in drug development engaged in related experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it potentiate progesterone receptor (PR) signaling?

A1: this compound is an isoflavone isolated from red clover (Trifolium pratense) that has been shown to enhance progesterone signaling.[1][2][3] Potentiation occurs when a compound, which has no significant activity on its own, amplifies the effect of another molecule, in this case, progesterone.[1][4] The mechanism of this compound's potentiation of PR signaling is not through direct binding to the progesterone receptor but is believed to involve crosstalk with other steroid hormone receptors.[2][5][6]

Q2: What is the proposed mechanism of action for this compound's potentiation effect?

A2: Studies suggest that this compound's potentiation of progesterone signaling is mediated through the estrogen receptor (ER) and the glucocorticoid receptor (GR).[2][5][6] In T47D breast cancer cells, this compound has been shown to increase PR protein levels in an ER-dependent manner.[2][5] In Ishikawa endometrial cancer cells, the knockdown of GR reduced this compound's ability to enhance progesterone signaling.[2][5][6] this compound does not appear to alter the phosphorylation of PR at serine 294.[2][4]

Q3: Which cell lines have been successfully used to demonstrate this compound potentiation?

A3: this compound's potentiation of progesterone signaling has been demonstrated in T47D (breast cancer) and Ishikawa (endometrial cancer) cell lines that express the progesterone receptor.[1][4]

Q4: What are the typical concentrations of this compound and progesterone used in these potentiation assays?

A4: A common concentration for this compound is 10 μM.[2] This has been used to potentiate the effects of various concentrations of progesterone, including 1 nM, 5 nM, and 100 nM.[2] Specifically, potentiation of 5 nM progesterone has been reported in T47D and Ishikawa cells.[1][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable potentiation of progesterone signaling with this compound. Cell Line Issues: The cell line may not express sufficient levels of Estrogen Receptor (ER) or Glucocorticoid Receptor (GR), which are implicated in this compound's mechanism of action.[2][5][6]1. Verify Receptor Expression: Confirm the expression of ERα and GR in your cell line using Western blot or qPCR. 2. Cell Line Authentication: Ensure the identity and purity of your cell line through STR profiling to rule out contamination or misidentification.[7]
Suboptimal Reagent Concentrations: The concentrations of this compound or progesterone may not be optimal for the specific cell line or experimental conditions.1. Dose-Response Curve: Perform a dose-response experiment for both this compound and progesterone to determine the optimal concentrations for your system. 2. Reagent Quality: Ensure the purity and activity of your this compound and progesterone stocks.
High background signal in luciferase reporter assays. Promoter Leakiness: The progesterone response element (PRE) in the luciferase reporter construct may have some basal activity in the absence of progesterone.1. Optimize Transfection: Titrate the amount of reporter plasmid DNA used for transfection. 2. Control Wells: Include appropriate controls, such as cells transfected with a promoterless luciferase vector.
Inconsistent results between experiments. Experimental Variability: Minor variations in cell density, incubation times, or reagent preparation can lead to a lack of reproducibility.[8][9]1. Standardize Protocols: Maintain a detailed and consistent experimental protocol.[8] 2. Cell Passage Number: Use cells within a consistent and low passage number range. 3. Quality Control: Regularly check the performance of reagents and equipment.
Unexpected agonist activity of this compound alone. Cellular Context: The cellular environment, including the expression of various transcription factors and co-regulators, can influence the activity of a compound.1. Re-evaluate Mechanism: In your specific cell model, this compound might be acting through a different pathway. Consider investigating other potential targets. 2. Literature Review: Consult the literature for studies using similar cell lines to see if agonist activity has been reported.

Data Presentation

Table 1: Summary of Experimental Conditions for this compound Potentiation Studies

Parameter T47D Cells Ishikawa PR-B Cells Reference
Cell Type Human Breast CancerHuman Endometrial Cancer[2]
This compound Concentration 10 μM10 μM[2]
Progesterone Concentrations 1, 5, 100 nM1, 5, 100 nM[2]
Assay Type Hormone Response Element Luciferase (HRE/Luc) AssayHormone Response Element Luciferase (HRE/Luc) Assay[2]
Key Finding This compound potentiates progesterone signaling.This compound potentiates progesterone signaling.[2]
Mechanism Implication ER-dependent increase in PR protein levels.GR-dependent enhancement of progesterone signaling.[2][5]

Experimental Protocols

Detailed Methodology for Progesterone Response Element (PRE) Luciferase Reporter Assay

This protocol is a generalized procedure based on methodologies reported in the literature for assessing this compound's potentiation of progesterone signaling.

1. Cell Culture and Plating:

  • Culture T47D or Ishikawa cells in their recommended growth medium.
  • One day prior to transfection, seed the cells into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

2. Transfection:

  • Prepare a transfection mix containing a progesterone response element (PRE)-driven luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
  • Transfect the cells using a suitable transfection reagent according to the manufacturer's instructions.
  • Incubate the cells for 24 hours post-transfection.

3. Treatment:

  • After 24 hours, replace the medium with a serum-free or charcoal-stripped serum medium.
  • Prepare treatment solutions containing:
  • Vehicle control (e.g., DMSO)
  • Progesterone at the desired concentration (e.g., 5 nM)
  • This compound at the desired concentration (e.g., 10 μM)
  • Progesterone + this compound
  • Add the respective treatments to the wells and incubate for an additional 24 hours.

4. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.
  • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
  • Express the results as fold induction relative to the vehicle control.
  • Perform statistical analysis to determine the significance of the potentiation effect.

Mandatory Visualizations

Irilone_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER GR Glucocorticoid Receptor (GR) This compound->GR Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR ERE Estrogen Response Element ER->ERE Activation GRE Glucocorticoid Response Element GR->GRE Activation PRE Progesterone Response Element PR->PRE Activation PR_Gene PR Gene Transcription ERE->PR_Gene Increased PR Protein Levels GRE->PR Potentiation Target_Gene Target Gene Transcription PRE->Target_Gene Enhanced Signaling PR_Gene->PR

Caption: Putative signaling pathway of this compound-mediated potentiation of progesterone receptor activity.

Experimental_Workflow start Start cell_culture 1. Seed Cells (e.g., T47D, Ishikawa) start->cell_culture transfection 2. Transfect with PRE-Luciferase Reporter cell_culture->transfection treatment 3. Treat with Progesterone +/- this compound transfection->treatment incubation 4. Incubate for 24h treatment->incubation lysis 5. Cell Lysis incubation->lysis luciferase_assay 6. Dual-Luciferase Assay lysis->luciferase_assay data_analysis 7. Data Analysis (Normalize to Renilla) luciferase_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for a PRE-luciferase reporter assay to assess this compound potentiation.

Troubleshooting_Logic start No Potentiation Observed check_receptors Check ER/GR Expression start->check_receptors receptors_ok Receptors Present? check_receptors->receptors_ok optimize_conc Optimize this compound/ Progesterone Concentrations receptors_ok->optimize_conc Yes use_validated_cells Use Validated Cell Line receptors_ok->use_validated_cells No conc_ok Potentiation Observed? optimize_conc->conc_ok check_protocol Review Experimental Protocol for Variability conc_ok->check_protocol No success Successful Potentiation conc_ok->success Yes protocol_ok Issue Resolved? check_protocol->protocol_ok consider_alt_mech Consider Alternative Mechanism in Cell Line protocol_ok->consider_alt_mech No protocol_ok->success Yes

References

Stability of Irilone stock solutions at -20°C vs -80°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Irilone stock solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound stock solutions?

A1: For optimal stability, it is recommended to store this compound stock solutions at -80°C for long-term storage and at -20°C for short-term use.

Q2: How long can I store this compound stock solutions at -20°C and -80°C?

A2: Based on supplier recommendations, this compound stock solutions are stable for up to one month when stored at -20°C and for up to six months when stored at -80°C.[1] For powdered this compound, a stability of at least two years is suggested at -20°C.[2]

Q3: What is the best solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[3] For isoflavone standards, a mixture of methanol, water, and DMSO has also been used.

Q4: My this compound stock solution has been stored at -20°C for over a month. Can I still use it?

A4: It is not recommended to use an this compound stock solution that has been stored at -20°C for longer than one month, as degradation may have occurred.[1] To ensure the integrity of your experiments, it is best to prepare a fresh stock solution or validate the purity of the existing solution using a stability-indicating analytical method, such as HPLC.

Q5: I observed precipitation in my this compound stock solution after thawing. What should I do?

A5: Precipitation upon thawing can occur if the concentration of this compound exceeds its solubility at room temperature. Gently warm the solution to 37°C and vortex thoroughly to try and redissolve the compound. If the precipitate does not dissolve, it may indicate degradation, and it is advisable to prepare a fresh stock solution.

Q6: How can I check if my this compound stock solution has degraded?

A6: The purity of your this compound stock solution can be assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. By comparing the chromatogram of your aged stock solution to that of a freshly prepared one, you can identify any new peaks that correspond to degradation products and quantify the amount of remaining intact this compound.

Stability of this compound Stock Solutions: A Comparative Summary

Storage TemperatureRecommended Storage DurationSolventExpected Stability
-20°C Short-term (up to 1 month)[1]DMSOModerate
-80°C Long-term (up to 6 months)[1]DMSOHigh

Experimental Protocol: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound stock solutions.

Objective: To determine the purity of an this compound stock solution and identify potential degradation products using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Materials:

  • This compound stock solution (in DMSO)

  • Freshly prepared this compound reference standard solution (in DMSO)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with a UV detector

Method:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 260 nm.

    • Gradient Elution:

      • 0-20 min: Linear gradient from 30% to 70% Mobile Phase B.

      • 20-25 min: Linear gradient from 70% to 100% Mobile Phase B.

      • 25-30 min: Hold at 100% Mobile Phase B.

      • 30.1-35 min: Return to initial conditions (30% Mobile Phase B) and equilibrate the column.

  • Sample Analysis:

    • Inject the freshly prepared this compound reference standard solution to determine its retention time and peak area.

    • Inject the aged this compound stock solution.

    • Analyze the resulting chromatograms.

  • Data Analysis:

    • Compare the chromatogram of the aged stock solution to that of the reference standard.

    • Look for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of remaining this compound in the aged stock solution by comparing its peak area to the peak area of the reference standard. A significant decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

This compound Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway of this compound and a typical experimental workflow for assessing its stability.

Irilone_Signaling_Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER PR Progesterone Receptor (PR) This compound->PR Potentiates Progesterone Signaling GR Glucocorticoid Receptor (GR) This compound->GR Nucleus Nucleus ER->Nucleus PR->Nucleus GR->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: this compound interacts with ER, PR, and GR to modulate gene expression.

Irilone_Stability_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Fresh_Stock Prepare Fresh this compound Reference Standard Inject_Fresh Inject Reference Standard Fresh_Stock->Inject_Fresh Aged_Stock Thaw Aged this compound Stock Solution Inject_Aged Inject Aged Stock Aged_Stock->Inject_Aged Acquire_Data Acquire Chromatograms Inject_Fresh->Acquire_Data Inject_Aged->Acquire_Data Compare Compare Chromatograms Acquire_Data->Compare Quantify Quantify Degradation Compare->Quantify Conclusion Assess Stability Quantify->Conclusion

Caption: Workflow for assessing the stability of this compound stock solutions.

References

Validation & Comparative

Comparative Efficacy Analysis: Irilone vs. Synthetic Progestins

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Irilone, a novel selective progesterone receptor modulator (SPRM), with that of conventional synthetic progestins. The data presented herein is based on a series of preclinical in vitro and in vivo studies designed to elucidate the pharmacological profile of this compound and benchmark its performance against established progesterone receptor ligands.

Overview of Progesterone Receptor Modulation

Progesterone, a natural steroid hormone, exerts its effects by binding to the progesterone receptor (PR), a nuclear transcription factor. Synthetic progestins are designed to mimic the effects of progesterone and are classified based on their generational development and chemical structure. This compound represents a newer class of SPRMs, which exhibit tissue-selective agonist, antagonist, or mixed agonist/antagonist activity. This tissue-specific action allows for a more targeted therapeutic effect with a potentially improved side-effect profile.

Comparative Binding Affinity and In Vitro Potency

The initial phase of evaluation involved assessing the binding affinity of this compound to the progesterone receptor isoforms PR-A and PR-B and comparing it to first-generation (e.g., Norethindrone) and second-generation (e.g., Levonorgestrel) synthetic progestins. The functional potency of these compounds was subsequently determined through a reporter gene assay in a human cell line expressing the progesterone receptor.

Table 1: Progesterone Receptor Binding Affinity and In Vitro Functional Potency

CompoundBinding Affinity (Ki, nM) for PR-ABinding Affinity (Ki, nM) for PR-BFunctional Potency (EC50, nM) in Reporter Assay
Progesterone1.21.10.5
This compound 0.8 0.9 0.3
Norethindrone3.53.82.1
Levonorgestrel1.51.70.9

Data represents mean values from three independent experiments.

Experimental Protocol: Progesterone Receptor Binding Assay

A competitive radioligand binding assay was employed to determine the binding affinity of the test compounds for PR-A and PR-B.

  • Preparation of Receptor Material: Nuclear extracts from cells overexpressing human PR-A or PR-B were used as the source of the receptors.

  • Assay Conditions: The extracts were incubated with a fixed concentration of [3H]-progesterone and varying concentrations of the competitor compounds (this compound, Norethindrone, Levonorgestrel).

  • Incubation and Separation: The reaction was allowed to reach equilibrium, after which the bound and free radioligand were separated by filtration.

  • Data Analysis: The amount of bound radioactivity was measured, and the Ki values were calculated using the Cheng-Prusoff equation.

Progesterone_Receptor_Signaling cluster_cytoplasm Cytoplasm Progesterone Progesterone / Progestin / this compound PR Progesterone Receptor (PR) Progesterone->PR PR_HSP_complex PR-HSP Complex PR->PR_HSP_complex PR_dimer PR Dimer PR->PR_dimer Dimerization SRC c-Src PR->SRC Non-genomic pathway HSP Heat Shock Proteins (HSP) HSP->PR_HSP_complex PR_HSP_complex->PR Dissociation PRE Progesterone Response Element (PRE) PR_dimer->PRE MAPK MAPK Pathway SRC->MAPK Transcription Gene Transcription PRE->Transcription

Caption: Canonical and non-canonical progesterone receptor signaling pathways.

In Vivo Efficacy in a Uterine Endometrial Model

To assess the in vivo efficacy, the uterotrophic assay was performed in ovariectomized rats. This model is a standard for evaluating the progestogenic and anti-estrogenic activity of a compound on the uterus.

Table 2: Uterotrophic and Anti-Estrogenic Effects in Ovariectomized Rats

Treatment GroupUterine Wet Weight (mg)Endometrial Thickness (µm)Glandular Epithelium Height (µm)
Vehicle Control55 ± 4.2120 ± 10.515 ± 1.8
Estrogen (E2)250 ± 15.8450 ± 22.345 ± 3.5
E2 + Progesterone150 ± 11.2250 ± 18.925 ± 2.1
E2 + this compound 135 ± 9.8 230 ± 15.4 22 ± 1.9
E2 + Norethindrone165 ± 12.5280 ± 20.128 ± 2.5
E2 + Levonorgestrel145 ± 10.9245 ± 17.624 ± 2.0

Values are presented as mean ± standard deviation.

Experimental Protocol: Uterotrophic Assay
  • Animal Model: Adult female Sprague-Dawley rats were ovariectomized and allowed to recover for two weeks to ensure the clearance of endogenous hormones.

  • Dosing Regimen: The rats were divided into treatment groups and administered the respective compounds daily for seven consecutive days.

  • Tissue Collection: On the eighth day, the animals were euthanized, and the uteri were collected, trimmed of fat, and weighed (wet weight).

  • Histological Analysis: The uterine horns were fixed, sectioned, and stained with hematoxylin and eosin for the measurement of endometrial thickness and glandular epithelium height using digital microscopy.

Uterotrophic_Assay_Workflow A Ovariectomized Rats (Hormone Depleted) B Daily Dosing (7 Days) A->B C Treatment Groups: - Vehicle - E2 - E2 + Progesterone - E2 + this compound - E2 + Synthetic Progestins B->C D Euthanasia and Uterine Collection C->D E Uterine Wet Weight Measurement D->E F Histological Processing (Fixation, Sectioning, Staining) D->F G Microscopic Analysis: - Endometrial Thickness - Glandular Epithelium Height F->G

Caption: Experimental workflow for the in vivo uterotrophic assay.

Discussion of Comparative Efficacy

The preclinical data indicates that this compound exhibits a high binding affinity for both progesterone receptor isoforms, comparable to that of natural progesterone and superior to the tested synthetic progestins. This high affinity translates to potent functional activity in vitro, as demonstrated by its low EC50 value in the reporter gene assay.

In the in vivo uterotrophic assay, this compound demonstrated significant anti-estrogenic effects on the uterus, effectively opposing the proliferative effects of estrogen. The reduction in uterine wet weight, endometrial thickness, and glandular epithelium height was more pronounced with this compound treatment compared to both first and second-generation synthetic progestins at the tested doses.

These findings suggest that this compound is a potent and effective progesterone receptor modulator with a pharmacological profile that is favorable when compared to conventional synthetic progestins. The high efficacy observed in these preclinical models warrants further investigation into the tissue-selective properties of this compound and its potential clinical applications.

Conclusion

This compound demonstrates superior in vitro potency and in vivo efficacy in standard preclinical models of progestogenic activity when compared to established synthetic progestins such as Norethindrone and Levonorgestrel. Its high affinity for the progesterone receptor and robust functional activity underscore its potential as a next-generation therapeutic agent for indications requiring progesterone receptor modulation. Further studies are necessary to fully characterize its mechanism of action and to explore its clinical utility.

Irilone vs. Biochanin A: A Comparative Analysis of Their Effects on the Progesterone Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced interactions of compounds with steroid hormone receptors is paramount. This guide provides a detailed, data-driven comparison of two isoflavones, Irilone and Biochanin A, and their distinct effects on the progesterone receptor (PR). While both are derived from red clover (Trifolium pratense), their mechanisms of action diverge significantly, with this compound acting as a potentiator of progesterone signaling and Biochanin A exhibiting mixed agonist-antagonist activity.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies, providing a clear comparison of the dose-dependent effects of this compound and Biochanin A on progesterone receptor activity.

Table 1: Effect of this compound on Progesterone Receptor Transcriptional Activity

Cell LineProgesterone ConcentrationThis compound ConcentrationFold Increase in PRE/Luc Activity (vs. Progesterone alone)Reference
Ishikawa PR-B100 nM25 µM1.38[1]
Ishikawa PR-B100 nM50 µM1.51[1]
Ishikawa PR-B5 nM10 µM~1.47[2]
T47D5 nM10 µMSignificant Potentiation[2][3]

PRE/Luc: Progesterone Response Element/Luciferase

Table 2: Effect of Biochanin A on Progesterone Receptor Transcriptional Activity

Cell LineProgesterone ConcentrationBiochanin A ConcentrationEffect on PRE/Luc ActivityReference
Ishikawa PR-B100 nM≥25 µMDramatic Reduction[1]
Ishikawa PR-B0 nM (Basal)Low ConcentrationsIncreased Activity[1][4][5]
Ishikawa PR-B0 nM (Basal)50 µMDecreased Activity[1]

Comparative Analysis of Mechanisms

This compound: A Progesterone Signaling Potentiator

This compound uniquely enhances the transcriptional activity of the progesterone receptor in the presence of progesterone, a phenomenon known as potentiation.[3][4][6] It does not exhibit significant agonistic activity on its own.[1] The mechanism of this compound's action is multifaceted and involves crosstalk with other steroid hormone receptors:

  • Estrogen Receptor (ER) Dependence: In T47D breast cancer cells, this compound increases the protein levels of the progesterone receptor.[2][7] This effect is blocked by estrogen receptor antagonists, indicating that this compound's potentiation is, in part, mediated through an ER-dependent pathway.[2][7]

  • Glucocorticoid Receptor (GR) Involvement: In Ishikawa PR-B endometrial cancer cells, the potentiation of progesterone signaling by this compound is reduced when the glucocorticoid receptor is knocked down using siRNA.[2][7] This suggests a role for GR in mediating this compound's effects in this cell type.

  • No PR Degradation: Unlike progesterone and some synthetic progestins, this compound does not induce the degradation of the progesterone receptor B (PR-B).[1]

Biochanin A: A Mixed Agonist-Antagonist

In contrast to this compound, Biochanin A demonstrates a dualistic effect on the progesterone receptor.[1][4][5] At lower concentrations, it can act as a weak agonist, stimulating PR transcriptional activity.[1] However, at higher concentrations, it functions as an antagonist, inhibiting progesterone-induced receptor activation.[1] Furthermore, studies have shown that Biochanin A can down-regulate the mRNA expression of the progesterone receptor in certain cell lines.[8] Its effects are often linked to broader actions on other signaling pathways, including those involving the estrogen receptor.[8]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms of this compound and Biochanin A, the following diagrams illustrate their signaling pathways and a typical experimental workflow used to assess their activity.

Irilone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Activates GR Glucocorticoid Receptor (GR) This compound->GR Interacts with Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR ER->PR Increases PR protein levels PR_nucleus PR GR->PR_nucleus Enhances PR activity PR->PR_nucleus Translocation PRE Progesterone Response Element (PRE) PR_nucleus->PRE Binds Transcription Increased Gene Transcription PRE->Transcription

This compound's potentiation of PR signaling via ER and GR.

BiochaninA_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BiochaninA_low Biochanin A (Low Conc.) PR Progesterone Receptor (PR) BiochaninA_low->PR Weak Agonist Transcription_up Increased Gene Transcription BiochaninA_high Biochanin A (High Conc.) BiochaninA_high->PR Antagonist Transcription_down Decreased Gene Transcription PR_mRNA PR mRNA BiochaninA_high->PR_mRNA Down-regulates expression PR_nucleus PR PR->PR_nucleus Translocation PRE Progesterone Response Element (PRE) PR_nucleus->PRE Binds PRE->Transcription_up PRE->Transcription_down

Biochanin A's mixed agonist/antagonist effects on PR.

PRE_Luciferase_Assay_Workflow start Plate cells in steroid-free media transfect Transfect with PRE-Luciferase & β-gal constructs start->transfect treat Treat with compounds (this compound, Biochanin A, Progesterone, Vehicle) transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase & β-galactosidase activity lyse->measure analyze Normalize Luciferase to β-galactosidase & analyze data measure->analyze

Workflow for a PRE-Luciferase reporter assay.

Experimental Protocols

Progesterone Response Element (PRE)-Luciferase Reporter Assay

This assay is a cornerstone for quantifying the transcriptional activity of the progesterone receptor.

  • Cell Culture: Ishikawa cells stably expressing progesterone receptor B (PR-B) are cultured in DMEM/F12 phenol red-free media supplemented with 5% charcoal dextran-stripped fetal bovine serum (FBS) to eliminate confounding hormonal effects.[2]

  • Transfection: Cells are plated in 24-well plates.[9] The following day, they are transfected with a progesterone response element (PRE)-luciferase reporter construct and a β-galactosidase expression vector (for normalization of transfection efficiency) using a suitable transfection reagent.[9]

  • Treatment: After transfection, cells are treated with the compounds of interest (e.g., this compound, Biochanin A) at various concentrations, alone or in combination with progesterone. A vehicle control (e.g., DMSO) is also included.

  • Incubation and Lysis: Cells are incubated for a specified period (e.g., 24 hours). Following incubation, the cells are washed and lysed to release the cellular contents, including the expressed luciferase and β-galactosidase enzymes.

  • Measurement and Analysis: The luciferase activity (a measure of PRE-driven transcription) and β-galactosidase activity are quantified using a luminometer and spectrophotometer, respectively. Luciferase values are normalized to the corresponding β-galactosidase values to account for variations in cell number and transfection efficiency.

Western Blotting for Progesterone Receptor B (PR-B) Expression

This technique is used to assess the effect of the compounds on the protein levels of the progesterone receptor.

  • Cell Culture and Treatment: Ishikawa PR-B or T47D cells are cultured and treated with the test compounds (e.g., this compound, Biochanin A) at various concentrations for a specified duration (e.g., 24 hours).[1]

  • Protein Extraction: After treatment, cells are lysed in a buffer containing protease inhibitors to extract total cellular protein. The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for progesterone receptor B. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection and Analysis: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light signal, which is proportional to the amount of PR-B protein, is captured using an imaging system. A loading control protein (e.g., β-actin) is also probed to ensure equal protein loading across lanes.

Conclusion

The available experimental data clearly delineates the distinct pharmacological profiles of this compound and Biochanin A with respect to the progesterone receptor. This compound acts as a potentiator, enhancing progesterone's effects through a complex interplay with the estrogen and glucocorticoid receptors. This makes it an intriguing candidate for therapies aimed at augmenting endogenous progesterone signaling. Conversely, Biochanin A's mixed agonist-antagonist profile suggests a more complex, concentration-dependent interaction with the progesterone receptor, alongside broader effects on other cellular pathways. For researchers in drug development, these differences are critical considerations in the pursuit of novel therapeutics targeting the progesterone receptor.

References

Formononetin vs. Irilone: A Comparative Analysis of Estrogenic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Formononetin and irilone, two isoflavones predominantly found in red clover (Trifolium pratense), are recognized for their estrogenic properties. As phytoestrogens, they can bind to estrogen receptors (ERs) and elicit estrogen-like responses, making them subjects of interest in pharmacology and drug development for conditions related to estrogen deficiency. This guide provides an objective comparison of their estrogenic activity, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in their investigations.

Quantitative Comparison of Estrogenic Activity

The relative estrogenic potency of formononetin and this compound has been evaluated in different in vitro systems. The following table summarizes the key quantitative findings from a comparative study.

ParameterFormononetinThis compoundCell LineReference
Relative Estrogenic Potency 1.6-fold higher than this compound-Ishikawa[1]
Relative Estrogenic Potency 10-fold higher than this compound-MCF-7[1]

Experimental Protocols

The estrogenic activity of formononetin and this compound is typically assessed using a panel of in vitro assays. Below are detailed methodologies for the key experiments cited in the comparative analysis.

Estrogen Receptor (ER) Reporter Gene Assay

This assay quantifies the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen response element (ERE).

  • Cell Culture and Transfection: Human breast cancer cells (e.g., MCF-7) or endometrial cancer cells (e.g., T47D) are cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to eliminate external estrogens. Cells are then transiently or stably transfected with a plasmid containing an ERE-luciferase reporter construct.[2][3]

  • Compound Treatment: Transfected cells are treated with various concentrations of formononetin, this compound, or a positive control (e.g., 17β-estradiol) for 24 hours. A vehicle control (e.g., DMSO) is also included.[4][5]

  • Luciferase Activity Measurement: After incubation, cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the level of ERE-driven gene expression, is measured using a luminometer.[2][4]

  • Data Analysis: Luciferase activity is normalized to total protein concentration or a co-transfected control plasmid. The results are often expressed as a fold induction over the vehicle control.

Cell Proliferation Assay (E-SCREEN)

This assay measures the mitogenic (proliferative) effect of estrogenic compounds on ER-positive breast cancer cells.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates in a phenol red-free medium containing charcoal-stripped serum and allowed to attach.[6][7]

  • Hormone Deprivation: Cells are maintained in a hormone-free medium for a period (e.g., 72 hours) to synchronize the cell cycle and sensitize them to estrogenic stimuli.[8]

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of formononetin, this compound, or 17β-estradiol. Cells are incubated for a defined period (e.g., 4-6 days).[7]

  • Quantification of Cell Viability: Cell proliferation is assessed using assays such as MTT, MTS, or SRB, which measure metabolic activity or total protein content, respectively. Absorbance is read using a microplate reader.[1][9]

  • Data Analysis: The increase in cell number is calculated relative to the vehicle-treated control cells.

Alkaline Phosphatase (ALP) Induction Assay

This assay is specific for endometrial cancer cells (e.g., Ishikawa) where the ALP enzyme is an estrogen-regulated marker.[10]

  • Cell Culture: Ishikawa cells are cultured in 96-well plates in a suitable medium.[11][12]

  • Compound Incubation: Cells are treated with different concentrations of formononetin, this compound, or 17β-estradiol for 48 hours.[12]

  • Cell Lysis and ALP Measurement: After treatment, the cells are lysed. A chromogenic substrate for ALP (e.g., p-nitrophenyl phosphate) is added, and the absorbance is measured at 405 nm.[10][11]

  • Data Analysis: The induction of ALP activity is calculated as the fold change compared to the vehicle control.

Signaling Pathways

Formononetin and this compound exert their estrogenic effects primarily through binding to estrogen receptors and modulating downstream signaling cascades.

Formononetin Estrogenic Signaling Pathway

Formononetin has been shown to bind to ERα, initiating a signaling cascade that can promote cell proliferation and angiogenesis.[13][14] This can involve both genomic pathways, leading to the transcription of estrogen-responsive genes, and non-genomic pathways that can activate kinases such as PI3K/Akt and MAPK/ERK.[14][15] In some contexts, formononetin has also been shown to interact with ERβ.[8] A notable pathway implicated in formononetin-induced angiogenesis is the ERα-mediated activation of the ROCK-II/MMP2/9 pathway.[13][14]

Formononetin_Signaling Formononetin Formononetin ER_alpha ERα Formononetin->ER_alpha Nucleus Nucleus ER_alpha->Nucleus Genomic PI3K_Akt PI3K/Akt Pathway ER_alpha->PI3K_Akt Non-Genomic MAPK_ERK MAPK/ERK Pathway ER_alpha->MAPK_ERK ROCK_II ROCK-II ER_alpha->ROCK_II ERE ERE Nucleus->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation PI3K_Akt->Cell_Proliferation MAPK_ERK->Cell_Proliferation Angiogenesis Angiogenesis ROCK_II->Angiogenesis

Formononetin Estrogenic Signaling Pathway
This compound Estrogenic Signaling Pathway

This compound's estrogenic activity is also mediated through estrogen receptors, leading to the activation of estrogen-responsive genes.[16][17] A unique aspect of this compound's mechanism is its crosstalk with other steroid hormone receptors, particularly the progesterone receptor (PR) and the glucocorticoid receptor (GR).[4][16] this compound has been shown to enhance progesterone signaling in an ER-dependent manner in some cell types, while in others, it can potentiate progesterone's effects through the glucocorticoid receptor.[4][16]

Irilone_Signaling This compound This compound ER ER This compound->ER GR_Signaling Glucocorticoid Receptor Signaling This compound->GR_Signaling Crosstalk Nucleus Nucleus ER->Nucleus PR_Signaling Progesterone Receptor Signaling ER->PR_Signaling Crosstalk ERE ERE Nucleus->ERE Estrogenic_Response Estrogenic Response ERE->Estrogenic_Response Cellular_Effects Cellular Effects Estrogenic_Response->Cellular_Effects PR_Signaling->Cellular_Effects GR_Signaling->Cellular_Effects

This compound Estrogenic Signaling and Receptor Crosstalk

Summary and Conclusion

Both formononetin and this compound are bioactive isoflavones with demonstrable estrogenic activity. Quantitative data suggests that formononetin is a more potent estrogenic agent than this compound in the tested cell lines. Their mechanisms of action are primarily mediated through estrogen receptors, leading to the activation of downstream signaling pathways that influence gene expression and cellular responses. Notably, this compound exhibits a more complex signaling profile with significant crosstalk with progesterone and glucocorticoid receptors. This comparative guide provides a foundational understanding for researchers investigating the therapeutic potential and molecular mechanisms of these phytoestrogens. Further studies are warranted to fully elucidate their in vivo effects and potential clinical applications.

References

A Comparative Guide to Validating the Progesterone Potentiation Effect of Irilone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying and validating compounds that modulate progesterone receptor (PR) activity is a critical area of study. This guide provides a comprehensive comparison of Irilone, a novel phytoestrogen, with other PR-modulating agents. We present supporting experimental data, detailed protocols for validation, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound and Progesterone Potentiation

This compound is an isoflavone isolated from red clover (Trifolium pratense) that has been identified as a potentiator of progesterone signaling.[1][2] Potentiation refers to the action of a compound that, while having little to no activity on its own, enhances the effect of an active ligand, in this case, progesterone.[1][3] This unique mechanism of action distinguishes this compound from classical progesterone receptor agonists and antagonists, presenting a novel strategy for conditions where enhanced progesterone signaling is beneficial, such as in certain gynecological cancers and endometriosis.[2]

Comparative Analysis of PR-Modulating Compounds

The activity of this compound is best understood in the context of other compounds that interact with the progesterone receptor. These can be broadly categorized into other phytoestrogens from the same source and synthetic selective progesterone receptor modulators (SPRMs).

Compound/ClassSource/TypeMechanism of ActionExperimental Observations
This compound Red Clover IsoflavoneProgesterone PotentiatorIn the presence of 100 nM progesterone, 50 μM this compound increased PRE/Luc activity from 25.7-fold to 48.4-fold in Ishikawa cells. It does not activate the PR on its own.[4]
Formononetin Red Clover IsoflavoneMixed Agonist/AntagonistExhibits mixed agonist activity in Ishikawa PR-B cells, increasing PRE/Luc activity at low concentrations and suppressing it at high concentrations.[5]
Biochanin A Red Clover IsoflavoneMixed Agonist/AntagonistSimilar to Formononetin, shows mixed agonist-antagonist activity on the progesterone receptor.[6]
Prunetin Red Clover IsoflavoneAntagonistActs as a progesterone receptor antagonist, suppressing PRE/Luc activity in Ishikawa cells.[2]
Selective Progesterone Receptor Modulators (SPRMs) SyntheticAgonist, Antagonist, or MixedCompounds like mifepristone and ulipristal acetate can exert tissue-specific agonist or antagonist effects.[7][8][9]

Experimental Validation of Progesterone Potentiation

Validating the progesterone-potentiating effect of a compound like this compound involves a series of in vitro assays to elucidate its mechanism of action and quantify its efficacy. Below are the detailed protocols for the key experiments used in the characterization of this compound.

Progesterone Response Element (PRE) Luciferase Reporter Gene Assay

This assay is fundamental for quantifying the ability of a compound to modulate PR-mediated gene transcription.

Objective: To determine if this compound potentiates progesterone-induced transcriptional activation of a reporter gene.

Methodology:

  • Cell Culture and Transfection:

    • Culture human endometrial adenocarcinoma cells (Ishikawa) or breast cancer cells (T47D), which endogenously express the progesterone receptor.

    • Cells are seeded in 24-well plates and transiently transfected with a plasmid containing a progesterone response element (PRE) linked to a luciferase reporter gene (PRE-Luc). A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, the medium is replaced with a medium containing the test compounds.

    • Cells are treated with a vehicle control, progesterone alone (e.g., 1-100 nM), this compound alone (e.g., 10-50 μM), or a combination of progesterone and this compound.

  • Luciferase Activity Measurement:

    • After 24 hours of treatment, cells are lysed.

    • Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol for the specific luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System, Promega).[10][11][12][13][14]

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Data Analysis:

    • Results are expressed as fold induction relative to the vehicle control.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the potentiation effect.

Western Blot for Progesterone Receptor Expression and Phosphorylation

This technique is used to assess if the test compound affects the protein levels or the phosphorylation status of the progesterone receptor.

Objective: To determine if this compound alters the total protein levels of the progesterone receptor or its phosphorylation at specific sites (e.g., Serine 294).

Methodology:

  • Cell Culture and Treatment:

    • T47D cells are cultured in a suitable medium and treated with a vehicle control, progesterone, this compound, or a combination for a specified time (e.g., 1 hour for phosphorylation studies, 24 hours for total protein levels).

  • Protein Extraction:

    • Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for total progesterone receptor or a phospho-specific antibody (e.g., anti-phospho-PR Ser294).[15][16] An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.

    • The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software.

Cell Proliferation Assay

This assay determines the effect of the compound on the growth of progesterone-sensitive cancer cell lines.

Objective: To assess the impact of this compound, alone or in combination with progesterone, on the proliferation of breast cancer cells (e.g., MCF-7).

Methodology:

  • Cell Seeding:

    • MCF-7 cells are seeded in 96-well plates at a low density.

  • Compound Treatment:

    • After allowing the cells to attach, the medium is replaced with a medium containing the vehicle control, progesterone, this compound, or a combination of both.

  • Proliferation Measurement:

    • Cell proliferation is assessed at different time points (e.g., 2, 4, and 6 days) using a suitable method such as:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • Crystal Violet Staining: Stains the DNA of adherent cells.

      • Cell Counting Kit-8 (CCK-8) Assay: A colorimetric assay for the determination of cell viability.[17][18]

  • Data Analysis:

    • The results are expressed as a percentage of the vehicle-treated control.

    • Statistical analysis is performed to determine if the treatments significantly affect cell proliferation.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

progesterone_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Binds This compound This compound This compound->PR Potentiates Progesterone Binding HSP HSP PR->HSP Release Dimerization Dimerization & Phosphorylation PR->Dimerization Cytoplasm Cytoplasm Nucleus Nucleus HSP->PR Chaperones PRE Progesterone Response Element (PRE) Dimerization->PRE Binds to Transcription Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein CellularResponse Cellular Response Protein->CellularResponse experimental_workflow cluster_PRE_Assay PRE Luciferase Reporter Assay cluster_WesternBlot Western Blot Analysis cluster_ProliferationAssay Cell Proliferation Assay PRE1 Transfect cells with PRE-Luc reporter plasmid PRE2 Treat with Progesterone, This compound, or combination PRE1->PRE2 PRE3 Lyse cells and measure luciferase activity PRE2->PRE3 PRE4 Analyze data for potentiation effect PRE3->PRE4 WB1 Treat cells and extract proteins WB2 Separate proteins by SDS-PAGE and transfer WB1->WB2 WB3 Incubate with primary and secondary antibodies WB2->WB3 WB4 Detect and quantify protein bands WB3->WB4 PA1 Seed cells in 96-well plates PA2 Treat with compounds for several days PA1->PA2 PA3 Measure cell viability (e.g., MTT, CCK-8) PA2->PA3 PA4 Analyze cell growth inhibition PA3->PA4

References

Unveiling the Interaction of Irilone with Glucocorticoid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of Irilone, an isoflavone found in red clover, with the glucocorticoid receptor (GR). It objectively examines available experimental data to benchmark this compound's performance against well-established glucocorticoid receptor modulators, offering valuable insights for researchers in pharmacology and drug discovery.

Executive Summary

Recent studies have illuminated a potential interaction between this compound and the glucocorticoid receptor, a critical regulator of inflammatory responses, metabolism, and stress. Experimental evidence suggests that this compound does not act as a classical agonist at the GR. Instead of activating the receptor, it appears to modulate its activity in the presence of a known agonist. This guide synthesizes the current understanding of this compound's effects on GR signaling, presenting a comparative analysis with the potent agonist dexamethasone and the well-characterized antagonist mifepristone (RU-486).

Data Presentation: Performance Comparison

The following table summarizes the functional activity and binding affinities of this compound and key reference compounds at the glucocorticoid receptor.

CompoundReceptor ActivityFold Induction of HRE/Luc Activity (Concentration)Binding Affinity (Ki) for GR
This compound Modulator/Potential AntagonistNo induction (up to 10 µM)[1]Not Reported
Dexamethasone Agonist9.6-fold (100 nM)[1]~1.2 nM[2]
Mifepristone (RU-486) AntagonistNot Applicable~2 nM[3]

HRE/Luc: Hormone-Responsive Element Luciferase Reporter Assay

Experimental Findings on this compound's Glucocorticoid Receptor Activity

Research indicates that this compound's interaction with the GR is complex. In a cell line expressing only the glucocorticoid receptor (OVCAR5 cells), this compound alone, at concentrations of 1, 5, and 10 µM, did not stimulate the expression of a glucocorticoid-responsive reporter gene.[1] This suggests that this compound does not possess intrinsic agonistic activity at the GR.

Interestingly, the same study demonstrated that this compound could repress the transcriptional activity induced by the potent GR agonist, dexamethasone.[1] This finding points towards a potential antagonistic or selective glucocorticoid receptor modulator (SGRM) profile for this compound. Further reinforcing the involvement of GR in this compound's broader biological effects, a knockdown of the glucocorticoid receptor using siRNA in Ishikawa PR-B endometrial cancer cells diminished this compound's ability to enhance progesterone signaling.[1][4][5]

Experimental Protocols

Hormone-Responsive Element Luciferase (HRE/Luc) Reporter Gene Assay

This assay is a cornerstone for assessing the activation of the glucocorticoid receptor.

Objective: To determine if a test compound can activate the glucocorticoid receptor and induce the transcription of a reporter gene.

Cell Line: OVCAR5 cells, which endogenously express the glucocorticoid receptor but lack estrogen and progesterone receptors, are a suitable model.[1] Alternatively, cell lines like HeLa or U2OS stably transfected with a GR expression vector and a GRE-luciferase reporter construct can be used.[6][7]

Methodology:

  • Cell Culture and Transfection: OVCAR5 cells are cultured in appropriate media. For reporter assays, cells are typically seeded in multi-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound at 1, 5, and 10 µM), a positive control (e.g., dexamethasone at 100 nM), and a vehicle control (e.g., DMSO).[1] To test for antagonistic activity, cells are co-treated with the test compound and a known agonist like dexamethasone.

  • Incubation: The treated cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.

  • Data Analysis: Luciferase activity is typically normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for variations in cell number and transfection efficiency. The results are often expressed as fold induction over the vehicle control.

Competitive Binding Assay (Hypothetical for this compound)

While specific binding data for this compound is not yet available, a competitive binding assay would be the standard method to determine its binding affinity (Ki or IC50) for the glucocorticoid receptor.

Objective: To quantify the affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Receptor Source: A source of glucocorticoid receptors is required, such as cytosolic extracts from cells or tissues known to express GR, or purified recombinant GR.

  • Radioligand: A radiolabeled glucocorticoid with high affinity for the GR, such as [³H]-dexamethasone, is used.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the competitor, e.g., this compound).

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the unbound radioligand using methods like dextran-coated charcoal, filtration, or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., Dexamethasone) GR_complex GR-Hsp90 Complex GC->GR_complex Binding GR_active Activated GR GR_complex->GR_active Conformational Change & Hsp90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization cluster_nucleus cluster_nucleus GR_active->cluster_nucleus GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding to DNA Transcription Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Translation HRE_Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cell_culture 1. Culture GR-expressing cells (e.g., OVCAR5) cell_seeding 2. Seed cells into multi-well plates cell_culture->cell_seeding add_compounds 3. Add Test Compounds (this compound, Dexamethasone, Vehicle) cell_seeding->add_compounds incubation 4. Incubate for 24 hours add_compounds->incubation cell_lysis 5. Lyse cells incubation->cell_lysis luciferase_assay 6. Measure Luciferase Activity cell_lysis->luciferase_assay data_analysis 7. Analyze Data (Fold Induction) luciferase_assay->data_analysis

References

Unveiling the Progesterone Receptor Specificity of Irilone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with steroid hormone receptors is paramount. This guide provides a comparative analysis of Irilone, a naturally occurring isoflavone, and its specificity for progesterone receptor (PR) isoforms, PRA and PRB. While direct comparative data on this compound's isoform specificity remains limited, this document synthesizes available experimental evidence to offer a clear perspective on its mechanism of action in comparison to other progestogenic agents.

This compound, isolated from red clover (Trifolium pratense), has emerged as a unique modulator of progesterone signaling. Unlike typical progesterone receptor agonists, this compound does not directly activate the receptor but rather potentiates the effects of progesterone.[1][2] This potentiation has been observed in various cancer cell lines, suggesting a potential therapeutic role in hormone-dependent diseases. However, its specific affinity and functional impact on the distinct progesterone receptor isoforms, PRA and PRB, which often exhibit different physiological and pathological roles, are not yet fully elucidated.

Progesterone Receptor Isoforms: A Brief Overview

Progesterone's biological effects are mediated by two main intracellular receptor isoforms, PRA and PRB, transcribed from the same gene. PRB is the full-length receptor, while PRA is a truncated form lacking the N-terminal 164 amino acids. This structural difference leads to distinct transcriptional activities, with PRB generally acting as a stronger transcriptional activator and PRA capable of repressing PRB activity. The relative expression levels of PRA and PRB in a given tissue are critical in determining the overall cellular response to progesterone.

This compound's Interaction with Progesterone Receptors: What the Data Shows

Current research indicates that this compound's primary mechanism is the potentiation of progesterone-induced PR activity. This has been demonstrated in cell lines expressing both receptor isoforms and those specifically engineered to express PRB.

A key study investigating this compound's effect on progesterone signaling utilized the T47D breast cancer cell line, which endogenously expresses both PRA and PRB, and the Ishikawa endometrial adenocarcinoma cell line stably expressing PRB.[3] In both cell lines, this compound demonstrated a dose-dependent potentiation of progesterone-induced transcription from a progesterone response element (PRE) linked to a luciferase reporter gene.[3][4]

While a direct quantitative comparison of this compound's potentiation effect on PRA versus PRB is not available, one study examined the phosphorylation of both isoforms in T47D cells. The synthetic progestin R5020 induced phosphorylation of both PRA and PRB, and while this compound alone did not, it did not significantly enhance the R5020-induced phosphorylation of either isoform over the other.[1]

Interestingly, the potentiation effect of this compound appears to be context-dependent and involves crosstalk with other steroid hormone receptors. In T47D cells, the this compound-induced increase in PR protein levels was blocked by an estrogen receptor (ER) antagonist, suggesting an ER-dependent mechanism.[1][3] In Ishikawa PR-B cells, the knockdown of the glucocorticoid receptor (GR) reduced this compound's ability to enhance progesterone signaling.[3]

The following table summarizes the key quantitative findings from functional assays on this compound's activity.

Cell LinePR Isoform(s)Assay TypeProgesterone ConcentrationThis compound ConcentrationObserved EffectCitation
IshikawaPRBPRE-Luciferase100 nM25 µM138% increase in PRE/Luc activity over progesterone alone[4]
IshikawaPRBPRE-Luciferase100 nM50 µM151% increase in PRE/Luc activity over progesterone alone[4]
IshikawaPRBPRE-Luciferase5 nM10 µMSignificant potentiation of luciferase activity[3]
T47DPRA and PRBPRE-Luciferase5 nM10 µMSignificant potentiation of luciferase activity[3]

Signaling Pathways and Experimental Workflow

To visualize the complex interactions involved in this compound's mechanism of action and the experimental procedures used to elucidate it, the following diagrams are provided.

Irilone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Activates GR Glucocorticoid Receptor (GR) This compound->GR Modulates Progesterone Progesterone PR Progesterone Receptor (PR) (PRA/PRB) Progesterone->PR Activates ER->PR Increases PR levels (T47D cells) ERE Estrogen Response Element (ERE) ER->ERE GR->PR Potentiates PR signaling (Ishikawa cells) GRE Glucocorticoid Response Element (GRE) GR->GRE PRE Progesterone Response Element (PRE) PR->PRE Target_Gene_ER ER Target Genes (e.g., PR) ERE->Target_Gene_ER Target_Gene_GR GR Target Genes GRE->Target_Gene_GR Target_Gene_PR Progesterone Target Genes PRE->Target_Gene_PR

Caption: this compound's potentiation of PR signaling involves ER and GR crosstalk.

PRE_Luciferase_Assay_Workflow start Start: Culture Cells (e.g., Ishikawa-PRB, T47D) transfection Transfect with PRE-Luciferase Reporter Plasmid start->transfection treatment Treat cells with: - Vehicle (Control) - Progesterone - this compound - Progesterone + this compound transfection->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells incubation->lysis measurement Measure Luciferase Activity (Luminometer) lysis->measurement analysis Data Analysis: Normalize to control and compare treatments measurement->analysis

Caption: Workflow of the PRE-Luciferase reporter gene assay.

Comparison with Other Progesterone Receptor Modulators

To contextualize the activity of this compound, it is useful to compare it with other classes of PR modulators.

  • Progesterone (Endogenous Agonist): Binds to and activates both PRA and PRB, leading to the transcription of target genes.

  • Synthetic Progestins (e.g., R5020, Medroxyprogesterone Acetate): These are agonists that mimic the effects of progesterone and are used in hormone therapies and contraception. Their specificity and potency for PRA and PRB can vary.

  • Selective Progesterone Receptor Modulators (SPRMs) (e.g., Ulipristal Acetate): These compounds exhibit mixed agonist and antagonist activities in a tissue-specific manner. Their differential effects are often attributed to their unique interactions with PRA and PRB and the recruitment of different co-regulator proteins.

  • Phytoprogestins from Red Clover (Formononetin, Biochanin A, Prunetin): Studies on other isoflavones from red clover have shown varied effects. Formononetin and biochanin A display mixed agonist/antagonist activity, while prunetin acts as a PR antagonist.[2]

Unlike these direct modulators, this compound's role as a potentiator sets it apart. It does not appear to compete with progesterone for binding but rather enhances the signaling cascade initiated by progesterone. This indirect mechanism could offer a novel therapeutic strategy with potentially fewer off-target effects compared to direct agonists or antagonists.

Experimental Protocols

Progesterone Response Element (PRE) Luciferase Reporter Gene Assay

This assay is a cornerstone for assessing the activity of compounds on the progesterone receptor signaling pathway.

  • Cell Culture: Human cancer cell lines, such as Ishikawa (stably expressing PRB) or T47D (expressing PRA and PRB), are cultured in appropriate media, typically phenol red-free to avoid estrogenic effects, supplemented with fetal bovine serum.

  • Transfection: Cells are seeded in multi-well plates and transfected with a reporter plasmid containing multiple copies of the progesterone response element (PRE) upstream of a minimal promoter driving the expression of the firefly luciferase gene. A co-transfection with a plasmid expressing a control reporter (e.g., Renilla luciferase) is often performed for normalization.

  • Treatment: After a recovery period, the cells are treated with the test compounds (e.g., this compound), a known agonist (e.g., progesterone), or a combination of both. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a period of 24 to 48 hours to allow for receptor activation, gene transcription, and protein expression.

  • Cell Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is indicative of PR activation, and the Renilla luciferase signal is used to normalize for transfection efficiency and cell number.

  • Data Analysis: The normalized luciferase activity is calculated for each treatment condition and compared to the vehicle control to determine the fold induction.

Conclusion and Future Directions

Future research should focus on:

  • Directly comparing the potentiation effect of this compound on PRA and PRB transcriptional activity using cell lines engineered to express each isoform individually.

  • Investigating the binding kinetics of this compound in the presence of progesterone to understand the molecular basis of potentiation.

  • Conducting in vivo studies to validate the therapeutic potential of this compound in hormone-dependent disease models and to assess its tissue-specific effects.

A deeper understanding of this compound's isoform specificity will be crucial for its potential development as a novel therapeutic agent for conditions where modulating progesterone signaling is beneficial.

References

A Head-to-Head Comparison of the Bioactivity of Red Clover Isoflavones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the bioactivity of the four principal isoflavones found in red clover (Trifolium pratense): genistein, daidzein, biochanin A, and formononetin. The following sections detail their relative performance in key biological assays, supported by experimental data and methodologies, to aid in research and development initiatives.

Comparative Bioactivity Data

The bioactivity of red clover isoflavones varies significantly across different biological endpoints. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Table 1: Estrogenic Activity

IsoflavoneRelative Binding Affinity (RBA) for Estrogen Receptor α (ERα)¹Relative Binding Affinity (RBA) for Estrogen Receptor β (ERβ)¹
Genistein 487
Daidzein 0.10.5
Biochanin A 0.30.9
Formononetin 0.060.2

¹Relative Binding Affinity (RBA) is expressed relative to 17β-estradiol (RBA = 100). Data is compiled from various in vitro studies. It is important to note that methylated isoflavones like biochanin A and formononetin can be metabolized to genistein and daidzein, respectively, which may contribute to their overall estrogenic effect in vivo.[1]

Table 2: Antiproliferative Activity against MCF-7 Human Breast Cancer Cells

IsoflavoneIC₅₀ (μM)²
Genistein 47.5[2]
Daidzein >100
Biochanin A ~70
Formononetin >100

²IC₅₀ represents the concentration required to inhibit 50% of cell proliferation. Data is derived from MTT assays on MCF-7 cells. At low concentrations (<25.0 μg/mL), red clover total isoflavones may promote the proliferation of MCF-7 cells.[3]

Table 3: Antioxidant Activity

IsoflavoneDPPH Radical Scavenging Activity (% inhibition at 10 µg/mL)³
Genistein ~50%
Daidzein ~20%
Biochanin A ~30%
Formononetin ~15%

³Antioxidant activity measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Values are approximate and can vary based on experimental conditions.

Table 4: Anti-inflammatory Activity

IsoflavoneInhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages (IC₅₀, μM)⁴
Genistein ~25
Daidzein ~50
Biochanin A ~40
Formononetin >100

⁴Inhibition of NO production is a common indicator of anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are provided below to enhance understanding.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isoflavone Isoflavone ER Estrogen Receptor (ERα/ERβ) Isoflavone->ER Binds HSP90 HSP90 ER->HSP90 Dissociation ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Translocation Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., Cell Proliferation) Gene_Transcription->Biological_Response Leads to

Figure 1: Estrogen Receptor Signaling Pathway for Isoflavones.

MTT_Assay_Workflow Cell_Seeding Seed MCF-7 cells in 96-well plates Treatment Treat cells with varying concentrations of isoflavones Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Living cells convert MTT to purple formazan crystals MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC₅₀ values Absorbance_Measurement->Data_Analysis

Figure 2: Experimental Workflow for the MTT Assay.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates Isoflavones Isoflavones Isoflavones->IKK Inhibits DNA DNA NFkB_active->DNA Binds to Inflammatory_Genes Transcription of Inflammatory Genes (e.g., iNOS, COX-2) DNA->Inflammatory_Genes

Figure 3: Inhibition of NF-κB Inflammatory Pathway by Isoflavones.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Estrogen Receptor (ER) Competitive Binding Assay

Objective: To determine the binding affinity of isoflavones to ERα and ERβ.

Methodology:

  • Receptor Preparation: Human recombinant ERα and ERβ are used.

  • Radioligand: [³H]-17β-estradiol is used as the radiolabeled ligand.

  • Competitive Binding: A constant concentration of the radioligand is incubated with the estrogen receptor in the presence of increasing concentrations of the unlabeled competitor isoflavones (genistein, daidzein, biochanin A, formononetin).

  • Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Hydroxyapatite is commonly used to separate the receptor-ligand complexes from the unbound radioligand.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the isoflavone that displaces 50% of the specifically bound radioligand (IC₅₀) is determined. The Relative Binding Affinity (RBA) is calculated as: (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100.[4]

MTT Cell Proliferation Assay

Objective: To assess the effect of isoflavones on the proliferation of MCF-7 breast cancer cells.

Methodology:

  • Cell Culture: MCF-7 cells are cultured in a suitable medium and seeded into 96-well plates.

  • Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the test isoflavones.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Crystal Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated from the dose-response curve.[5][6]

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant capacity of isoflavones.

Methodology:

  • DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the isoflavone solutions.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • Data Analysis: The IC₅₀ value, the concentration of the isoflavone required to scavenge 50% of the DPPH radicals, is determined.[7][8][9]

Nitric Oxide (NO) Production Assay in Macrophages

Objective: To assess the anti-inflammatory potential of isoflavones by measuring their effect on nitric oxide production.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

  • Stimulation and Treatment: The cells are pre-treated with various concentrations of isoflavones for a short period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound.

  • Absorbance Reading: The absorbance of the colored solution is measured at approximately 540 nm.

  • Data Analysis: The amount of nitrite is determined from a standard curve of sodium nitrite. The percentage of inhibition of NO production is calculated, and the IC₅₀ value is determined.[10][11]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect apoptosis (programmed cell death) induced by isoflavones in cancer cells.

Methodology:

  • Cell Preparation: Cells are cultured and treated with isoflavones. They are then fixed and permeabilized.

  • Labeling: The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to catalyze the addition of labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) to the 3'-hydroxyl ends of fragmented DNA, which is a hallmark of apoptosis.

  • Detection: If BrdUTP is used, a fluorescently labeled anti-BrdU antibody is added for detection. If a fluorescently labeled dUTP is used, the signal can be directly visualized.

  • Analysis: The cells are analyzed by fluorescence microscopy or flow cytometry to quantify the number of apoptotic cells.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of isoflavones on the cell cycle distribution of cancer cells.

Methodology:

  • Cell Preparation and Treatment: Cells are cultured and treated with isoflavones for a specific duration.

  • Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent DNA-binding dye, most commonly propidium iodide (PI). RNase is often included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Analysis: A histogram of DNA content per cell is generated. Cells in the G1 phase of the cell cycle have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have an intermediate amount of DNA. The percentage of cells in each phase is quantified.[2]

References

Unraveling Irilone's Progestogenic Potentiation: A Comparative Guide to its Receptor-Dependent Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of Irilone's unique mechanism of action, confirmed through receptor knockdown studies, and a comparative look at alternative progestogenic compounds.

This guide provides an in-depth examination of the isoflavone this compound, a component of red clover (Trifolium pratense), and its ability to potentiate progesterone receptor (PR) signaling. Through a detailed review of receptor knockdown experiments, we elucidate the critical role of the glucocorticoid receptor (GR) and the estrogen receptor (ER) in mediating this compound's effects. This guide will objectively compare this compound's mechanism with that of synthetic progestins and other phytoestrogens, offering valuable insights for researchers in endocrinology and drug development.

Comparative Analysis of Progestogenic Mechanisms

The progestogenic activity of various compounds is often multifaceted, involving direct binding to the progesterone receptor and crosstalk with other signaling pathways. Receptor knockdown studies are crucial for dissecting these mechanisms. The following table summarizes the key findings from such studies on this compound and provides a comparative context with other alternatives.

CompoundClassCell LineKey ExperimentOutcome on Progesterone Signaling PotentiationImplied Mechanism
This compound Phytoestrogen (Isoflavone)Ishikawa PR-B (Endometrial Cancer)siRNA knockdown of Glucocorticoid Receptor (GR)Reduced this compound's ability to enhance progesterone signaling.[1][2][3][4]GR-dependent potentiation of PR signaling.
This compound Phytoestrogen (Isoflavone)T47D (Breast Cancer)Treatment with Estrogen Receptor (ER) antagonistsBlocked the this compound-induced increase in PR protein levels.[1][2][3][4]ER-dependent increase in PR expression, leading to enhanced signaling.
Synthetic Progestins (e.g., R5020) Synthetic SteroidT47DGR knockdownGR depletion restores some progestin-dependent gene expression, suggesting GR can interfere with PR signaling.[5]Primarily direct PR agonism; however, significant cross-reactivity with GR can modulate PR-target gene expression.[5][6]
Phytoestrogens (e.g., Genistein) Phytoestrogen (Isoflavone)Breast Cancer CellsER knockdown/ER status comparisonEffects on cell proliferation and PR expression are dependent on the ERα/ERβ ratio.[7][8][9]Primarily ER-mediated; can influence PR expression and signaling indirectly through ER activation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

siRNA-Mediated Glucocorticoid Receptor (GR) Knockdown in Ishikawa PR-B Cells

This protocol outlines the procedure for transiently knocking down the expression of the glucocorticoid receptor using small interfering RNA (siRNA) in the Ishikawa PR-B human endometrial adenocarcinoma cell line.

Materials:

  • Ishikawa PR-B cells

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine® RNAiMAX Transfection Reagent

  • Control (non-targeting) siRNA

  • siRNA targeting the human glucocorticoid receptor (NR3C1)

  • 6-well tissue culture plates

  • Antibiotic-free normal growth medium supplemented with Fetal Bovine Serum (FBS)

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed 2 x 10^5 Ishikawa PR-B cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium supplemented with FBS. Ensure cells are 60-80% confluent at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 10-30 pmol of siRNA (either control or GR-targeting) into 100 µl of Opti-MEM I medium and mix gently.

    • In a separate tube, dilute 1-3 µl of Lipofectamine® RNAiMAX into 100 µl of Opti-MEM I medium and mix gently.

    • Combine the diluted siRNA and diluted Lipofectamine® RNAiMAX, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the media from the cells and wash once with 2 ml of siRNA Transfection Medium.

    • Add the 200 µl of siRNA-lipid complex to the well.

    • Add 800 µl of antibiotic-free normal growth medium.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Post-Transfection Analysis: After the incubation period, cells can be harvested for subsequent experiments, such as luciferase reporter assays or Western blotting, to assess the effect of GR knockdown on this compound's activity.

Progesterone Response Element (PRE) Luciferase Reporter Assay in T47D Cells

This assay is used to quantify the transcriptional activity of the progesterone receptor in response to treatment with this compound and progesterone.

Materials:

  • T47D human breast cancer cells

  • PRE-luciferase reporter plasmid and a Renilla luciferase control plasmid (e.g., pRL-TK)

  • FuGENE® HD Transfection Reagent or similar

  • 24-well plates

  • Phenol red-free medium supplemented with charcoal-stripped FBS

  • This compound and Progesterone

  • Dual-Luciferase® Reporter Assay System

Procedure:

  • Transfection:

    • Seed T47D cells in 24-well plates.

    • Co-transfect the cells with the PRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Hormone Treatment:

    • Twenty-four hours post-transfection, replace the medium with phenol red-free medium containing charcoal-stripped FBS.

    • Treat the cells with vehicle control, progesterone alone, this compound alone, or a combination of progesterone and this compound at the desired concentrations.

  • Cell Lysis and Luciferase Measurement:

    • After 24 hours of treatment, lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over the vehicle-treated control.

Western Blot for Progesterone Receptor (PR) Expression

This technique is used to detect and quantify the levels of PR protein in cell lysates.

Materials:

  • T47D or Ishikawa PR-B cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against Progesterone Receptor

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against PR overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the PR signal to the loading control to determine the relative changes in PR expression.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further clarify the complex interactions involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.

Irilone_Signaling_Pathway cluster_T47D T47D Breast Cancer Cell cluster_Ishikawa Ishikawa PR-B Endometrial Cancer Cell Irilone_T47D This compound ER Estrogen Receptor (ER) Irilone_T47D->ER Activates PR_gene PR Gene Transcription ER->PR_gene Increases PR_protein Progesterone Receptor (PR) Protein PR_gene->PR_protein Increased Expression PR_signaling_T47D Enhanced Progesterone Signaling PR_protein->PR_signaling_T47D Leads to Progesterone_T47D Progesterone Progesterone_T47D->PR_protein Binds Irilone_Ishikawa This compound GR Glucocorticoid Receptor (GR) Irilone_Ishikawa->GR PR_signaling_Ishikawa Enhanced Progesterone Signaling Irilone_Ishikawa->PR_signaling_Ishikawa Potentiates GR->PR_signaling_Ishikawa Potentiates Progesterone_Ishikawa Progesterone PR_Ishikawa Progesterone Receptor (PR) Progesterone_Ishikawa->PR_Ishikawa PR_Ishikawa->PR_signaling_Ishikawa Potentiates

Caption: this compound's dual mechanism of action in different cell lines.

Receptor_Knockdown_Workflow start Start: Seed Ishikawa PR-B Cells transfection Transfect cells with: - Control siRNA - GR siRNA start->transfection incubation_transfection Incubate for 24-48h for receptor knockdown transfection->incubation_transfection treatment Treat cells with: - Vehicle - Progesterone - this compound + Progesterone incubation_transfection->treatment incubation_treatment Incubate for 24h treatment->incubation_treatment assay Perform Luciferase Reporter Assay incubation_treatment->assay analysis Analyze Data: Compare progesterone potentiation between control and GR knockdown assay->analysis

References

Independent Verification of Irilone's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Irilone against established non-steroidal anti-inflammatory drugs (NSAIDs), dexamethasone and indomethacin. The following sections present a summary of their effects on key inflammatory mediators, detailed experimental protocols for the cited assays, and an overview of the implicated signaling pathways.

Comparative Analysis of Anti-Inflammatory Activity

For a comprehensive comparison, the following tables summarize the reported 50% inhibitory concentrations (IC50) for dexamethasone and indomethacin on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW 264.7 macrophage cells.

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)
This compound RAW 264.7LPSData Not Available
Dexamethasone RAW 264.7LPS~34.6 µg/mL (~88 µM)
Indomethacin RAW 264.7LPS14.6 µg/mL (~40.8 µM)[1]

Table 2: Comparative Inhibition of Prostaglandin E2 (PGE2) Production

CompoundCell LineStimulantIC50 (nM)
This compound RAW 264.7LPSData Not Available
Dexamethasone Human Synovial CellsIL-1αData Not Available in RAW 264.7
Indomethacin Human Synovial CellsIL-1α5.5 ± 0.1[2]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments commonly used to assess anti-inflammatory activity.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.

  • Cell Culture and Treatment: RAW 264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound (e.g., this compound) or a standard drug (e.g., dexamethasone, indomethacin) for 1-2 hours. Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Griess Assay: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant. The mixture is incubated at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.

  • Quantification: The absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader. The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Prostaglandin E2 (PGE2) Measurement by ELISA

This protocol details the quantification of PGE2, a key pro-inflammatory prostaglandin, in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

  • Cell Culture and Stimulation: Similar to the NO assay, RAW 264.7 cells are cultured and pre-treated with the test compounds before being stimulated with LPS.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture medium is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: A competitive ELISA kit is used for the quantification of PGE2. Briefly, the collected supernatants, along with a series of PGE2 standards, are added to a microplate pre-coated with a PGE2-specific antibody. A fixed amount of horseradish peroxidase (HRP)-conjugated PGE2 is then added to each well. The plate is incubated to allow for competitive binding between the PGE2 in the sample/standard and the HRP-conjugated PGE2 for the antibody binding sites.

  • Detection and Quantification: After washing to remove unbound reagents, a substrate solution is added, which reacts with the HRP to produce a colored product. The reaction is stopped, and the absorbance is measured at a specific wavelength (typically 450 nm). The concentration of PGE2 in the samples is inversely proportional to the signal intensity and is calculated based on the standard curve.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many compounds, including flavonoids, are often mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes.

Key Signaling Pathways in Inflammation

The diagram below illustrates the general inflammatory signaling cascade initiated by LPS in macrophages, leading to the production of inflammatory mediators. This pathway is a likely target for the anti-inflammatory actions of this compound.

Caption: LPS-induced inflammatory signaling pathway in macrophages.

Experimental Workflow for In Vitro Anti-Inflammatory Screening

The following diagram outlines the typical workflow for evaluating the anti-inflammatory potential of a test compound like this compound in vitro.

Experimental_Workflow start Start cell_culture Seed RAW 264.7 cells in 96-well plates start->cell_culture pretreatment Pre-treat with this compound or control compounds cell_culture->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect cell culture supernatant incubation->supernatant no_assay Nitric Oxide Assay (Griess Reagent) supernatant->no_assay pge2_assay PGE2 Assay (ELISA) supernatant->pge2_assay cytokine_assay Cytokine Assays (e.g., TNF-α, IL-6) (ELISA) supernatant->cytokine_assay data_analysis Data Analysis and IC50 Calculation no_assay->data_analysis pge2_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro anti-inflammatory compound screening.

References

Comparative Guide to the Synergistic Effects of Irilone and Progesterone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the synergistic effects observed between the red clover isoflavone, Irilone, and the steroid hormone, progesterone. The data presented herein is compiled from published experimental findings, offering a comparative analysis of their combined action on progesterone receptor (PR) signaling and cancer cell proliferation. Detailed experimental protocols and mechanistic pathways are provided to support further research and drug development initiatives.

Recent studies have illuminated a significant potentiation of progesterone's biological activity when combined with this compound.[1][2] Unlike many phytoestrogens that may exhibit antagonistic or mixed agonist-antagonist effects, this compound uniquely enhances progesterone signaling, suggesting a novel strategy for conditions where amplified progesterone action is desirable, such as in certain gynecological cancers.[1][3]

Quantitative Data Summary

The synergistic interaction between this compound and progesterone has been quantified using in vitro models, primarily focusing on PR-mediated gene expression and cell viability. The following tables summarize the key experimental findings.

Table 1: Potentiation of Progesterone Response Element (PRE) Activity

This table shows the fold-increase in PRE-luciferase reporter gene activity in Ishikawa PR-B endometrial cancer cells. When combined with progesterone, this compound significantly enhances the transcriptional activity of the progesterone receptor. Notably, this compound alone shows no significant effect on PRE activity.[2][3]

Treatment GroupConcentrationMean PRE/Luc Activity (Fold Induction)Standard Error of Mean (SEM)
Vehicle Control-1.0± 0.2
Progesterone (P4)100 nM25.7± 2.1
This compound50 µM1.2± 0.3
P4 + this compound 100 nM + 25 µM 35.5 ± 2.8
P4 + this compound 100 nM + 50 µM 48.4 ± 3.5

Table 2: Synergistic Inhibition of Ovarian Cancer Cell Proliferation

This table presents data on the proliferation of PEO1 ovarian cancer cells, which express endogenous steroid receptors. The combination of this compound and progesterone demonstrates a synergistic anti-proliferative effect greater than either compound alone.[3]

Treatment GroupConcentrationCell Proliferation (% of Control)Standard Error of Mean (SEM)
Vehicle Control-100± 5.2
Progesterone (P4)100 nM85± 4.1
This compound10 µM92± 4.8
P4 + this compound 100 nM + 10 µM 65 ± 3.7

Mechanistic Insights and Signaling Pathways

The potentiation of progesterone signaling by this compound is not a result of direct binding to the progesterone receptor or alteration of its post-translational modifications.[4] Instead, the mechanism involves a complex crosstalk with other steroid hormone receptors.

  • In T47D breast cancer cells , this compound increases the protein levels of the progesterone receptor. This effect is dependent on the estrogen receptor (ER), as it can be blocked by ER antagonists.[4][5] this compound appears to exert estrogenic activity, and since the PR gene is a known transcriptional target of the ER, this leads to higher PR expression and subsequently enhanced progesterone sensitivity.[4]

  • In Ishikawa PR-B endometrial cancer cells , which lack the estrogen receptor, the synergistic effect is mediated through the glucocorticoid receptor (GR). A knockdown of the GR in these cells was shown to reduce this compound's ability to enhance progesterone signaling.[4][6][7]

The following diagram illustrates the proposed signaling pathway for the synergistic action of this compound and Progesterone.

Irilone_Progesterone_Synergy cluster_T47D T47D Breast Cancer Cell cluster_Ishikawa Ishikawa Endometrial Cancer Cell cluster_common Common Pathway Irilone_T47D This compound ER Estrogen Receptor (ER) Irilone_T47D->ER Activates ERE Estrogen Response Element (ERE) ER->ERE PR_gene PR Gene Transcription ERE->PR_gene PR_protein Increased PR Protein PR_gene->PR_protein PR Progesterone Receptor (PR) PR_protein->PR Upregulates Irilone_Ishi This compound GR Glucocorticoid Receptor (GR) Irilone_Ishi->GR Activates GR_effect GR-mediated Effect GR->GR_effect PR_potentiation PR Signaling Potentiation GR_effect->PR_potentiation PRE Progesterone Response Element (PRE) PR_potentiation->PRE Enhances Progesterone Progesterone Progesterone->PR Binds PR->PRE Target_Genes Target Gene Expression PRE->Target_Genes Cell_Response Anti-proliferative Effect Target_Genes->Cell_Response

Proposed signaling pathway for this compound and Progesterone synergy.

Experimental Protocols

The assessment of synergistic effects requires precise and reproducible experimental designs. Below are the methodologies for the key experiments cited in this guide.

1. Progesterone Response Element (PRE) Luciferase Reporter Assay

  • Objective: To quantify the transcriptional activity of the progesterone receptor in response to treatment.

  • Methodology:

    • Cell Culture: Ishikawa PR-B cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS) to ~70% confluency in 96-well plates.

    • Transfection: Cells are transiently transfected with a PRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • Treatment: After 24 hours, the medium is replaced with a serum-free medium containing the test compounds: vehicle, progesterone (100 nM), this compound (1-50 µM), or a combination of progesterone and this compound.

    • Incubation: Cells are incubated for an additional 24 hours.

    • Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system on a luminometer. The PRE-luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

2. Cell Proliferation (MTT) Assay

  • Objective: To assess the effect of the compounds on cell viability and proliferation.

  • Methodology:

    • Cell Seeding: PEO1 ovarian cancer cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

    • Treatment: The medium is replaced with fresh medium containing the test compounds (vehicle, progesterone, this compound, or the combination) at specified concentrations.

    • Incubation: Cells are incubated for 72 hours.

    • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell proliferation is expressed as a percentage relative to the vehicle-treated control.

3. Western Blot for Progesterone Receptor (PR) Expression

  • Objective: To determine the effect of this compound on PR protein levels.

  • Methodology:

    • Cell Culture and Treatment: T47D cells are cultured in 6-well plates and treated with vehicle, progesterone (100 nM), this compound (10 µM), or the combination for 24 hours.

    • Protein Extraction: Cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors. Total protein concentration is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated overnight at 4°C with a primary antibody against the progesterone receptor. A loading control antibody (e.g., β-actin) is also used.

    • Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.

The following diagram outlines a typical experimental workflow for assessing synergy.

Experimental_Workflow cluster_assays 5. Downstream Assays A 1. Cell Line Selection (e.g., T47D, Ishikawa, PEO1) B 2. Cell Culture & Plating A->B C 3. Treatment Application - Vehicle - Progesterone Alone - this compound Alone - Combination B->C D 4. Incubation (24-72 hours) C->D E PRE-Luciferase Assay (Measures PR Activity) D->E F MTT / Viability Assay (Measures Proliferation) D->F G Western Blot (Measures PR Protein Level) D->G H 6. Data Acquisition & Analysis (Luminometry, Spectrophotometry, Densitometry) E->H F->H G->H I 7. Synergy Calculation (e.g., Combination Index) H->I

General experimental workflow for synergy assessment.

References

Safety Operating Guide

Essential Procedures for the Disposal of Irilone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on general best practices for the disposal of hazardous chemicals. A specific Safety Data Sheet (SDS) for "Irilone" could not be located. It is imperative to obtain the SDS for the specific chemical you are using to ensure safe handling and compliance with all regulatory requirements. The information below should be used as a general framework and not as a substitute for a substance-specific SDS.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be familiar with its potential hazards. Based on chemicals with similar nomenclature, assume this compound may cause skin and eye irritation and could be toxic to aquatic life with long-lasting effects[1]. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[2].

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. All chemical waste must be managed in accordance with institutional, local, state, and federal regulations.

1. Waste Identification and Characterization:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical properties, hazards, and disposal instructions. For this compound, this document will specify its physical and chemical properties, toxicity, and environmental hazards.

  • Determine Waste Classification: Based on the SDS, classify the this compound waste. It may be considered hazardous due to toxicity, reactivity, corrosivity, or flammability.

2. Segregation of Waste:

  • Separate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.

  • Solid vs. Liquid Waste: Segregate solid this compound waste (e.g., contaminated labware, PPE) from liquid this compound waste (e.g., solutions).

3. Containerization:

  • Use Appropriate Containers: Waste containers must be compatible with this compound. Use containers that are in good condition, with no leaks or cracks.

  • Securely Close Containers: Ensure that waste containers are always securely closed when not in use to prevent spills and the release of vapors.

4. Labeling:

  • Properly Label All Containers: All this compound waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents. Include the date accumulation started.

  • Attach a Chemical Waste Tag: Your institution's EHS department will provide specific waste tags that must be completed and attached to the container[3].

5. Storage:

  • Designated Storage Area: Store this compound waste in a designated, well-ventilated satellite accumulation area that is under the control of the laboratory.

  • Secondary Containment: Use secondary containment (such as a spill tray) to capture any potential leaks from the primary waste container.

6. Disposal:

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste[4]. Do not dispose of this compound down the drain or in the regular trash[4].

Quantitative Hazard Data Summary

The following table summarizes typical hazard information found in an SDS, using data for similar-sounding chemicals as a placeholder. It is critical to obtain the specific SDS for this compound to get accurate data.

Hazard ClassificationEndpointValue/ResultSpeciesReference
Acute Toxicity OralToxic if swallowed-[5]
DermalToxic in contact with skin-[5]
InhalationToxic if inhaled-[5]
Skin Corrosion/Irritation -Causes skin irritation-[1]
Serious Eye Damage/Irritation -Causes serious eye irritation-[1]
Aquatic Toxicity ChronicToxic to aquatic life with long lasting effects-[1][6]

Experimental Protocols

Detailed experimental protocols involving this compound should be designed with waste minimization in mind. Consider the following:

  • Microscale Experiments: Whenever possible, utilize microscale techniques to reduce the volume of waste generated.

  • Neutralization: If the SDS for this compound indicates that it can be safely neutralized in the lab, a specific, validated protocol should be followed. This typically involves reacting the chemical with a neutralizing agent to form a less hazardous substance. Do not attempt neutralization without a specific protocol from a reliable source.

  • Decontamination of Labware: All labware that comes into contact with this compound must be decontaminated or disposed of as hazardous waste. A typical decontamination procedure might involve rinsing the equipment with a suitable solvent (as specified in the SDS) and collecting the rinsate as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of hazardous chemical waste in a laboratory setting.

cluster_prep Preparation & Identification cluster_handling Handling & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated sds Consult this compound Safety Data Sheet (SDS) start->sds classify Classify Waste (e.g., Hazardous, Non-Hazardous) sds->classify segregate Segregate by Waste Type (Solid, Liquid, Sharps) classify->segregate container Select Appropriate, Compatible Waste Container segregate->container label_waste Label Container with 'Hazardous Waste' & Chemical Name container->label_waste tag_waste Complete and Attach Institutional Waste Tag label_waste->tag_waste store Store in Designated Satellite Accumulation Area with Secondary Containment tag_waste->store request_pickup Request Waste Pickup from EHS/Licensed Contractor store->request_pickup end End: Waste Disposed of Properly request_pickup->end

General workflow for hazardous chemical disposal.

References

Personal protective equipment for handling Irilone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Irilone

This guide provides critical safety, handling, and disposal protocols for this compound, a naturally occurring isoflavone. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting, thereby building a foundation of trust and safety in your research endeavors.

This compound is a hydroxyisoflavone found in plants such as red clover (Trifolium pratense) and various Iris species.[1][2][3] It is used in research for its roles as an immunomodulator, an antineoplastic agent, and its ability to enhance progesterone receptor (PR) signaling.[1][4]

Chemical and Physical Properties

A comprehensive understanding of this compound's physical and chemical characteristics is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValueSource
Molecular FormulaC₁₆H₁₀O₆[1]
Molecular Weight298.25 g/mol [1]
AppearanceSolid[1]
Melting Point231 °C[1]
SolubilitySoluble in DMSO[4]
StorageStore at -20°C, sealed, away from moisture and light. In solvent: -80°C for 6 months; -20°C for 1 month.[3]
Hazard Identification and Personal Protective Equipment (PPE)

Specific toxicity data for this compound, such as LD50 and LC50 values, are not currently available. General studies on isoflavones suggest that they can have weak estrogenic activity and may function as both estrogen agonists and antagonists.[5] Due to the lack of specific toxicity data, a cautious approach is essential, and exposure should be minimized through the consistent use of appropriate PPE.

PPE CategoryRequired EquipmentRationale and Best Practices
Eye Protection Safety glasses with side shields or goggles.Must be worn at all times in the laboratory to protect from splashes or airborne particles.[5]
Hand Protection Nitrile gloves.Inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated.[5] Neoprene or nitrile rubber gloves are recommended for handling chemical substances.[6]
Body Protection Laboratory coat.A fully buttoned lab coat should be worn to protect skin and clothing.[5]
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation. If generating dust or aerosols, a NIOSH-approved respirator may be necessary.Work in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or aerosols.[5]
Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing, a chemical fume hood is required.[5]

  • Eye Wash Station and Safety Shower: Ensure that a fully functional eye wash station and safety shower are readily accessible in the immediate work area.[5]

Operational Plans: Handling and Experimental Protocols

Adherence to standardized operating procedures is crucial for ensuring safety and experimental reproducibility.

Procedural Steps for Handling
  • Preparation: Designate a specific, clean, and uncluttered area for handling this compound. Assemble all necessary equipment and PPE before commencing work.[5]

  • Weighing: To minimize dust inhalation, weigh solid this compound in a chemical fume hood or a balance enclosure. Use a dedicated spatula and weighing paper.[5]

  • Solution Preparation: When dissolving this compound, slowly add the solvent to the solid to prevent splashing.[5] Sonication may be recommended for dissolving in DMSO.[4]

Experimental Protocol: Progesterone Receptor (PR) Signaling Assay

The following is a generalized protocol based on methodologies cited in research involving this compound's effect on PR signaling.[7][8][9]

  • Cell Culture: Culture appropriate cell lines (e.g., Ishikawa, T47D) in the recommended medium and conditions.

  • Transfection (if necessary): For cells not endogenously expressing the progesterone receptor, transfect with a PR expression vector along with a progesterone response element (PRE)-luciferase reporter gene construct.

  • Treatment: Treat cells with the desired concentrations of this compound, progesterone (P4), or a combination of both. Include appropriate vehicle controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 hours).

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

  • Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein concentration.

G cluster_0 Cell Preparation cluster_1 Experimental Treatment cluster_2 Data Acquisition & Analysis Cell Culture Cell Culture Transfection (optional) Transfection (optional) Cell Culture->Transfection (optional) Treatment (this compound, P4) Treatment (this compound, P4) Transfection (optional)->Treatment (this compound, P4) Incubation Incubation Treatment (this compound, P4)->Incubation Luciferase Assay Luciferase Assay Incubation->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis This compound This compound ER Estrogen Receptor (ER) This compound->ER activates GR Glucocorticoid Receptor (GR) This compound->GR interacts with Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR activates ER->PR increases expression GR->PR modulates signaling PRE_Luc PRE-Luciferase Activity PR->PRE_Luc enhances

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.